molecular formula C14H15N5O6S2 B1239440 Cefdaloxime

Cefdaloxime

Cat. No.: B1239440
M. Wt: 413.4 g/mol
InChI Key: HOGISBSFFHDTRM-RWFJUVPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefdaloxime is a broad-spectrum cephalosporin antibiotic intended for research applications. As a beta-lactam antibiotic, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It acts by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which disrupts the final cross-linking stage of peptidoglycan assembly. This inhibition compromises the structural integrity of the cell wall, leading to osmotic instability and eventual bacterial cell lysis. This compound demonstrates in vitro activity against a range of common Gram-positive and Gram-negative pathogens. Researchers utilize this compound in microbiological and pharmacological studies to investigate bacterial resistance mechanisms, antibiotic efficacy, and the pharmacokinetics of cephalosporin prodrugs. It is critical for all personnel to note that this product is strictly labeled "For Research Use Only." It is not intended for use in diagnostic or therapeutic procedures for humans or animals, and it must not be administered personally. Proper safety data sheets should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1

InChI Key

HOGISBSFFHDTRM-RWFJUVPESA-N

Isomeric SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Synonyms

RU 29246
RU-29246
RU29246

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefpodoxime on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Cefdaloxime": Initial searches for "this compound" did not yield information on a recognized pharmaceutical agent. It is possible that this is a typographical error or a very uncommon compound. This guide will, therefore, focus on Cefpodoxime , a structurally similar and well-documented third-generation cephalosporin antibiotic, to provide a comprehensive overview of its mechanism of action.

Executive Summary

Cefpodoxime is a potent, broad-spectrum, third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Administered orally as a prodrug, Cefpodoxime proxetil, it is hydrolyzed in the body to its active form, Cefpodoxime.[2] The core of its mechanism lies in the covalent inactivation of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][2] This guide provides a detailed examination of the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to elucidate the mechanism of action of Cefpodoxime.

Mechanism of Action: Targeting the Bacterial Cell Wall

The structural integrity of the bacterial cell wall is primarily maintained by a peptidoglycan layer, a mesh-like structure of cross-linked polysaccharide and polypeptide chains. The final and crucial step in peptidoglycan synthesis is the cross-linking of these chains, a reaction catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs), specifically transpeptidases.[1]

Cefpodoxime, a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme. This molecular mimicry allows Cefpodoxime to bind to the active site of PBPs. The highly reactive β-lactam ring of Cefpodoxime is then attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible binding inactivates the PBP, halting peptidoglycan cross-linking.[1]

The inhibition of PBP activity leads to the accumulation of peptidoglycan precursors and the activation of autolytic enzymes, resulting in a weakened and defective cell wall. The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1]

cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_periplasm Periplasmic Space cluster_inhibition Inhibition Pathway peptidoglycan_precursor Peptidoglycan Precursor (Lipid II) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) peptidoglycan_precursor->PBP Transport peptidoglycan_synthesis Peptidoglycan Synthesis (Cross-linking) PBP->peptidoglycan_synthesis Catalyzes inactive_PBP Inactive PBP-Cefpodoxime Complex (Covalent Bond) PBP->inactive_PBP cell_wall Stable Cell Wall peptidoglycan_synthesis->cell_wall cefpodoxime Cefpodoxime cefpodoxime->PBP Binds to active site inhibited_synthesis Inhibited Peptidoglycan Synthesis inactive_PBP->inhibited_synthesis cell_lysis Cell Lysis and Death inhibited_synthesis->cell_lysis start Start antibiotic_prep Prepare Cefpodoxime Stock Solution start->antibiotic_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum_prep serial_dilution Perform Serial Dilutions in 96-well Plate antibiotic_prep->serial_dilution inoculation Inoculate Plate with Bacterial Suspension serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate Plate (16-20h at 35°C) inoculation->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results end End read_results->end start Start membrane_prep Prepare Bacterial Membranes (containing PBPs) start->membrane_prep competitive_incubation Incubate Membranes with varying Cefpodoxime concentrations membrane_prep->competitive_incubation fluorescent_labeling Add Fluorescent Penicillin (e.g., Bocillin™ FL) competitive_incubation->fluorescent_labeling sds_page Separate PBPs by SDS-PAGE fluorescent_labeling->sds_page visualization Visualize Fluorescent Bands with a Fluorescence Imager sds_page->visualization quantification Quantify Band Intensities visualization->quantification ic50_calc Calculate IC50 from Dose-Response Curve quantification->ic50_calc end End ic50_calc->end

References

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Cefdaloxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdaloxime is a third-generation cephalosporin antibiotic, a class of β-lactam antibiotics known for their broad spectrum of activity against bacterial pathogens. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and manufacturing. The information presented herein is curated from scientific literature and chemical databases, offering detailed experimental protocols, data analysis, and structural elucidation.

Chemical Structure and Properties

This compound, chemically known as (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, possesses the following molecular characteristics:

PropertyValue
Molecular Formula C₁₄H₁₅N₅O₆S₂
Molecular Weight 413.4 g/mol
CAS Number 80195-36-4
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Synthesis of this compound

A robust and efficient large-scale synthesis of this compound has been developed, which notably avoids the need for chromatographic purification steps. The synthesis commences with a commercially available starting material and proceeds through a key intermediate to yield the final product.

Synthesis Pathway

The synthesis of this compound can be effectively illustrated as a two-step process starting from (6R,7R)-7-amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid (AMCA).

G cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Deprotection cluster_final Final Product AMCA AMCA ((6R,7R)-7-amino-3-(methoxymethyl)-3- cephem-4-carboxylic acid) Acylation Acylation Reaction AMCA->Acylation Thioester Trityl-protected mercaptobenzothiazole thioester Thioester->Acylation Trityl_this compound Tritylated this compound Acylation->Trityl_this compound BSA Deprotection Detritylation Trityl_this compound->Deprotection Formic Acid This compound This compound Deprotection->this compound

This compound Synthesis Pathway
Experimental Protocol for Synthesis

Step 1: Synthesis of (6R,7R)-7-[(Z)-(2-Aminothiazol-4-yl)[(triphenylmethoxy)imino]acetamido]-3-(methoxymethyl)-3-cephem-4-carboxylic Acid (Tritylated this compound)

  • To a well-stirred mixture of 2-benzothiazolyl (Z)-(2-aminothiazol-4-yl)[(triphenylmethoxy)imino]thioacetate (5.8 kg, 10 mol) in N-methyl-2-pyrrolidone (45 L), add (6R,7R)-7-amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid (AMCA) (2.2 kg, 9 mol).

  • Subsequently, add bis(trimethylsilyl)acetamide (2.48 L) at room temperature.

  • The reaction mixture, initially a yellow suspension, will slowly transition to a dark green solution.

Step 2: Synthesis of (6R,7R)-7-[(Z)-(2-Aminothiazol-4-yl)(hydroxyimino)acetamido]-3-(methoxymethyl)-3-cephem-4-carboxylic Acid (this compound)

  • To a suspension of the crude tritylated this compound (6.6 kg) in formic acid (20 L), add water (4 L).

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 5 °C and filter by suction.

  • Wash the residue three times with 2.5 L portions of a formic acid/water (5:1) mixture.

  • For final purification, dissolve the crude this compound in dimethyl sulfoxide and precipitate with methanol to obtain a nearly colorless powder.

Chemical Characterization of this compound

The chemical structure and purity of synthesized this compound are confirmed through various analytical techniques.

Characterization Workflow

The following diagram illustrates the typical workflow for the chemical characterization of this compound.

G cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Analysis Cefdaloxime_Sample Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Cefdaloxime_Sample->NMR FTIR FT-IR Spectroscopy Cefdaloxime_Sample->FTIR MS Mass Spectrometry Cefdaloxime_Sample->MS HPLC HPLC Cefdaloxime_Sample->HPLC Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

This compound Characterization Workflow
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound and its intermediates.

Experimental Protocol for Mass Spectrometry:

  • Instrumentation: A Fisons Instrument VG TRIO 2000 mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) is commonly used for cephalosporins.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as a methanol/water mixture.

  • Analysis: Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

Data for Tritylated this compound Intermediate:

Ionm/z (relative intensity)
[M + Na]⁺678 (10)
[M + H]⁺656 (15)
[C₁₉H₁₅]⁺243 (50)

Note: This data is for the tritylated intermediate, not the final this compound product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural elucidation of this compound, providing information about the chemical environment of each proton and carbon atom.

Experimental Protocol for NMR Spectroscopy:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for cephalosporins.

  • Experiments:

    • ¹H NMR: To identify the proton environments and their couplings.

    • ¹³C NMR: To identify the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to fully assign the structure.

Expected ¹H and ¹³C NMR Data:

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
β-lactam Protons (H-6, H-7)5.0 - 6.0~57-59
Thiazole Proton (H-5')6.5 - 7.5~110-145
Methoxy Protons (-OCH₃)3.8 - 4.0~60
Methoxymethyl Protons (-CH₂OCH₃)4.0 - 4.5~65-70
Dihydrothiazine Ring Protons3.0 - 4.0~25-30 (C-2), ~120-130 (C-3, C-4)
Carboxyl Carbon (-COOH)-~160-165
Amide Carbonyl (-C=O)-~160-165
β-lactam Carbonyl (-C=O)-~165-175
Imino Carbon (=N-O-)-~150
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule by observing the absorption of infrared radiation.

Experimental Protocol for FT-IR Spectroscopy:

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400 - 3200O-H and N-H stretching
~3100C-H stretching (aromatic/vinylic)
~2950C-H stretching (aliphatic)
~1770C=O stretching (β-lactam)
~1670C=O stretching (amide)
~1610C=N stretching
~1540N-H bending
~1370C-H bending
~1270C-O stretching
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying it in various matrices.

Experimental Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), often in a gradient elution.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (typically around 254 nm).

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Conclusion

This technical guide provides a detailed framework for the synthesis and chemical characterization of this compound. The presented synthesis route offers an efficient method for large-scale production. The analytical protocols described are essential for ensuring the identity, purity, and quality of the final active pharmaceutical ingredient. While specific spectral data for this compound is limited in publicly accessible literature, the provided expected ranges and general methodologies for related compounds offer a strong basis for in-house analytical method development and validation. This information is intended to empower researchers and drug development professionals in their work with this important third-generation cephalosporin.

An In-depth Technical Guide to the Antibacterial Spectrum of Activity of Cefadroxil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "Cefdaloxime." However, extensive searches indicate that this is likely a misspelling of "Cefadroxil." This document proceeds under the assumption that the intended subject is Cefadroxil, a first-generation cephalosporin antibiotic.

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[1][2] It is utilized in the treatment of infections such as those of the urinary tract, skin and skin structures, and for pharyngitis and tonsillitis.[2][3] This technical guide provides a comprehensive overview of the antibacterial spectrum of Cefadroxil, its mechanism of action, quantitative susceptibility data, and the experimental protocols for its evaluation. This information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Cefadroxil, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of Cefadroxil is a group of enzymes known as penicillin-binding proteins (PBPs), which are located in the bacterial cell membrane.[6][7] PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[5] By binding to and inactivating these proteins, Cefadroxil disrupts the cross-linking of peptidoglycan chains. This leads to the formation of a defective and weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[5][6]

cluster_bacterium Bacterial Cell Cefadroxil Cefadroxil PBPs Penicillin-Binding Proteins (PBPs) Cefadroxil->PBPs Binds to and inactivates Cell_Wall_Synthesis Peptidoglycan Cross-linking PBPs->Cell_Wall_Synthesis Catalyzes PBPs->Cell_Wall_Synthesis Inhibition Cell_Wall_Integrity Stable Cell Wall Cell_Wall_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall_Synthesis->Cell_Lysis Disruption leads to Start Start Prepare_Stock Prepare Cefadroxil Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilute Inoculate_Plate Inoculate Microtiter Plate Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read and Record MIC Value Incubate->Read_MIC End End Read_MIC->End

References

In Vitro Activity of Cefdaloxime (as Cefpodoxime) Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefdaloxime, focusing on its active metabolite Cefpodoxime, against a range of clinically relevant Gram-positive bacteria. Cefpodoxime proxetil is an orally administered prodrug that is absorbed and de-esterified by the intestinal mucosa to its active form, Cefpodoxime[1][2][3][4][5][6][7]. This document collates available quantitative data, details common experimental methodologies for determining antimicrobial susceptibility, and presents visual workflows and conceptual relationships to aid in research and development.

Quantitative In Vitro Susceptibility Data

The in vitro potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for Cefpodoxime against various Gram-positive bacteria. Data is presented as MIC50 (the concentration required to inhibit 50% of isolates), MIC90 (the concentration required to inhibit 90% of isolates), and the overall range of MICs observed in various studies.

Staphylococcus Species

Cefpodoxime demonstrates moderate activity against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci. However, it is largely inactive against methicillin-resistant Staphylococcus aureus (MRSA)[1][2][8].

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (methicillin-susceptible)---4[1][9][10]
Staphylococcus aureus---4[9]
Coagulase-negative staphylococci--6.25-[8]
Streptococcus Species

Cefpodoxime exhibits potent in vitro activity against various species of Streptococcus, including Streptococcus pneumoniae (both penicillin-susceptible and some penicillin-resistant strains) and Streptococcus pyogenes[11][12].

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae-≤0.004 - 2-≤0.5[10]
Streptococcus pneumoniae--0.05-[8]
Streptococcus pneumoniae249---[13]
Streptococcus pyogenes400.0016 - 0.0230.0160.016[11]
Streptococcus pyogenes-≤0.004 - 2--[14]
Enterococcus Species

Consistent across multiple studies, Cefpodoxime lacks clinically relevant in vitro activity against Enterococcus species[1][2][3][8]. Enterococci exhibit intrinsic resistance to most cephalosporins.

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Enterococcus spp.-Inactive--[1][2][3][8]

Experimental Protocols for In Vitro Susceptibility Testing

The determination of MIC values is performed using standardized methods, primarily those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods cited in the literature for Cefpodoxime testing are broth microdilution and agar dilution.

Broth Microdilution Method (CLSI/EUCAST)

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

2.1.1 Inoculum Preparation:

  • Select three to five well-isolated colonies of the same morphological type from an agar plate culture.

  • Touch the top of each colony with a sterile loop or needle.

  • Transfer the growth to a tube containing a suitable broth (e.g., Mueller-Hinton Broth).

  • Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This standard corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. A photometric device can be used for greater accuracy.

2.1.2 Microdilution Plate Preparation and Inoculation:

  • A series of twofold dilutions of Cefpodoxime is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • The standardized bacterial suspension is diluted so that, after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate.

  • The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

2.1.3 Interpretation of Results:

  • Following incubation, the microtiter plates are examined for bacterial growth.

  • The MIC is recorded as the lowest concentration of Cefpodoxime that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method (CLSI/EUCAST)

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organisms.

2.2.1 Plate Preparation:

  • A stock solution of Cefpodoxime is prepared.

  • A series of twofold dilutions of the Cefpodoxime stock solution are made.

  • Each dilution is added to molten Mueller-Hinton Agar, mixed thoroughly, and poured into sterile petri dishes. The final agar depth should be uniform (3-4 mm).

  • A control plate containing no antibiotic is also prepared.

  • The agar is allowed to solidify at room temperature.

2.2.2 Inoculum Preparation and Inoculation:

  • A bacterial inoculum is prepared as described for the broth microdilution method (Section 2.1.1).

  • The standardized suspension is further diluted to yield a final concentration of approximately 10⁴ CFU per spot.

  • The prepared bacterial suspensions are inoculated onto the surface of the agar plates, typically using a multipoint inoculator.

2.2.3 Incubation and Interpretation:

  • The inoculated plates are allowed to stand at room temperature until the moisture in the inoculum spots is absorbed into the agar.

  • Plates are inverted and incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of Cefpodoxime that inhibits the development of visible growth on the agar.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Isolate Bacterial Colony prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum standardize Standardize to 0.5 McFarland prep_inoculum->standardize inoculate Inoculate Microtiter Plate Wells standardize->inoculate prep_dilutions Prepare Serial Dilutions of Cefpodoxime prep_dilutions->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_plate Visually Inspect for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End: Report MIC Value determine_mic->end

Workflow for Broth Microdilution MIC Testing.
Conceptual Pathway of Cefpodoxime In Vitro Activity

This diagram illustrates the conceptual relationship between Cefpodoxime and Gram-positive bacteria in an in vitro setting, leading to the classification of susceptibility or resistance.

Cefpodoxime_Activity cluster_bacteria Gram-Positive Bacteria cluster_outcome In Vitro Test Outcome Cefpodoxime Cefpodoxime (Active Metabolite) Staph Staphylococcus spp. Cefpodoxime->Staph Moderate Activity (MSSA) Strep Streptococcus spp. Cefpodoxime->Strep High Activity Entero Enterococcus spp. Cefpodoxime->Entero Inactive Susceptible Susceptible (Growth Inhibition at Low Conc.) Staph->Susceptible if MIC ≤ Breakpoint Resistant Resistant (Growth at High Conc.) Staph->Resistant if MIC > Breakpoint (e.g., MRSA) Strep->Susceptible if MIC ≤ Breakpoint Entero->Resistant

Conceptual Model of Cefpodoxime's In Vitro Activity.

References

In Vitro Activity of Cefpodoxime Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefpodoxime, an oral third-generation cephalosporin, against a range of clinically relevant Gram-negative bacteria. Cefpodoxime proxetil, a prodrug, is absorbed orally and hydrolyzed to its active form, Cefpodoxime, which exerts bactericidal effects.[1][2][3] This document collates available quantitative data on its efficacy, details common experimental protocols for its evaluation, and visualizes its mechanism of action and testing workflows.

Spectrum of Activity and Efficacy

Cefpodoxime demonstrates a broad spectrum of activity against many Gram-negative bacteria, attributed to its stability in the presence of many common plasmid-mediated beta-lactamases.[2][3] Its primary mechanism of action is the inhibition of peptidoglycan synthesis in the bacterial cell wall, leading to cell lysis and death.[3][4][5]

Active Against:

Cefpodoxime is generally active in vitro against the following Gram-negative organisms:

  • Escherichia coli[1][6]

  • Klebsiella pneumoniae[1][6]

  • Proteus mirabilis[1][6]

  • Haemophilus influenzae (including β-lactamase producing strains)[1][4]

  • Moraxella catarrhalis[1]

  • Neisseria gonorrhoeae (including penicillinase-producing strains)[1][4][5]

  • Citrobacter diversus[1][7]

  • Klebsiella oxytoca[1][7]

  • Proteus vulgaris[1][7]

  • Providencia rettgeri[1][7]

  • Haemophilus parainfluenzae[1][7]

  • Serratia spp.[8]

Inactive Against:

Cefpodoxime is noted to be inactive against:

  • Pseudomonas aeruginosa[4]

  • Enterobacter spp.[1]

Quantitative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefpodoxime against various Gram-negative bacteria. These values are essential for assessing the potency of an antimicrobial agent.

Table 1: Cefpodoxime MIC Range for Specific Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)Reference(s)
Haemophilus influenzae≤0.03 – 1[4]
Neisseria gonorrhoeae0.004 – 0.06[4]

Table 2: Cefpodoxime MIC50 and MIC90 Values Against Gram-Negative Bacteria

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Bacterial SpeciesMIC50 (mg/L)MIC90 (mg/L)Reference(s)
Most Enterobacteriaceae≤ 2≤ 2[9]
Enterobacter cloacae≥ 4≥ 4[9][10]
Citrobacter freundii≥ 4≥ 4[9][10]
Serratia marcescens≥ 4≥ 4[9]
Morganella morganii≥ 4≥ 4[9]
Moraxella catarrhalis≤ 1≤ 1[8]
Haemophilus influenzae≤ 1≤ 1[8]
Escherichia coli (β-lactamase-negative)≤ 1≤ 1[8]
Klebsiella spp.≤ 1≤ 1[8]
Serratia spp.≤ 1≤ 1[8]
Proteus mirabilis≤ 1≤ 1[8]
Proteus vulgaris≤ 1≤ 1[8]
Providencia spp.≤ 1≤ 1[8]
Salmonella spp.≤ 1≤ 1[8]

Table 3: CLSI Breakpoints for Cefpodoxime

OrganismMIC (µg/mL)
Haemophilus spp.≤ 2
Enterobacteriaceae≤ 2

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for determining the in vitro susceptibility of bacteria to antimicrobial agents. The most common methods are dilution techniques (broth and agar) and disk diffusion.[7]

Broth Microdilution Method (for MIC determination)

This quantitative method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol Outline:

  • Preparation of Antimicrobial Agent: A stock solution of Cefpodoxime is prepared and serially diluted in a multi-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted Cefpodoxime is inoculated with the bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of Cefpodoxime that completely inhibits visible growth of the organism.

Agar Dilution Method (for MIC determination)

This method is similar to broth dilution but is performed on a solid medium.

Protocol Outline:

  • Preparation of Agar Plates: A stock solution of Cefpodoxime is prepared. Two-fold serial dilutions are made and added to molten Mueller-Hinton Agar. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard.

  • Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension using a multipoint inoculator.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Cefpodoxime at which there is no visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent.

Protocol Outline:

  • Plate Preparation: A Mueller-Hinton Agar plate is uniformly inoculated with a standardized bacterial suspension (equivalent to a 0.5 McFarland standard).

  • Disk Application: A paper disk impregnated with a specific amount of Cefpodoxime (e.g., 10 µg) is placed on the agar surface.[7]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

G Cefpodoxime Cefpodoxime (Active Form) PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cefpodoxime->PBP Binds to Transpeptidation Transpeptidation Step of Peptidoglycan Synthesis Cefpodoxime->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes Peptidoglycan Peptidoglycan Cross-linking Transpeptidation->Peptidoglycan CellWall Weakened Bacterial Cell Wall Transpeptidation->CellWall Disruption leads to Lysis Cell Lysis and Death CellWall->Lysis

Caption: Cefpodoxime's mechanism of action.

General Workflow for Antimicrobial Susceptibility Testing (AST)

G Start Bacterial Isolate from Clinical Sample Inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) Start->Inoculum Method Choose AST Method Inoculum->Method Broth Broth Dilution Method->Broth Quantitative Agar Agar Dilution Method->Agar Quantitative Disk Disk Diffusion Method->Disk Qualitative Incubate Incubate at 35-37°C for 16-20 hours Broth->Incubate ReadMIC Read MIC Value Broth->ReadMIC Agar->Incubate Agar->ReadMIC Disk->Incubate ReadZone Measure Zone Diameter Disk->ReadZone Incubate->ReadMIC Incubate->ReadZone Interpret Interpret Results using Breakpoints (Susceptible, Intermediate, Resistant) ReadMIC->Interpret ReadZone->Interpret End Report Results Interpret->End

Caption: Workflow for in vitro antimicrobial susceptibility testing.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefpodoxime

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Cefdaloxime" did not yield information on a recognized pharmaceutical agent with that name. The content provided herein pertains to Cefpodoxime , a third-generation cephalosporin antibiotic, which is presumed to be the intended subject of the query due to the phonetic similarity of the names.

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Cefpodoxime, tailored for researchers, scientists, and drug development professionals.

Introduction

Cefpodoxime is an orally administered, broad-spectrum, third-generation cephalosporin antibiotic.[1][2] It is utilized in the treatment of various bacterial infections, including those affecting the respiratory tract, skin, and urinary tract.[3][4] Cefpodoxime is administered as a prodrug, Cefpodoxime proxetil, which enhances its oral absorption.[1][5][6] Following absorption from the gastrointestinal tract, it is de-esterified by esterases in the intestinal mucosa to its active metabolite, cefpodoxime.[5][6][7][8] Its bactericidal action is derived from the inhibition of bacterial cell wall synthesis.[5][7]

Pharmacokinetics

The pharmacokinetic profile of cefpodoxime has been extensively studied in various populations, including healthy adults, the elderly, and pediatric patients.[1][4][9]

Absorption

Cefpodoxime proxetil is readily absorbed from the gastrointestinal tract, with a systemic bioavailability of approximately 50% in fasting subjects.[1][4][5] The absorption and mean peak plasma concentration are significantly increased when the drug is administered with food.[7][8] For instance, following a 200 mg dose taken with food, the Area Under the Curve (AUC) was 21% to 33% higher than under fasting conditions.[7]

Distribution

Cefpodoxime exhibits low binding to human plasma proteins, ranging from 18% to 23%.[1][7] This low level of protein binding suggests that cefpodoxime can readily distribute into various body tissues.[1] The drug achieves concentrations in lung tissue and skin blister fluid that exceed the Minimum Inhibitory Concentration (MIC) for common pathogens like S. pneumoniae and H. influenzae for at least 12 hours after dosing.[7]

Metabolism

Cefpodoxime proxetil is a prodrug that is metabolized to its active form, cefpodoxime.[5][6] Beyond this initial conversion, there is minimal in vivo metabolism of cefpodoxime.[1][7]

Excretion

The primary route of elimination for cefpodoxime is renal excretion.[1][4][8] Approximately 29% to 33% of an administered dose is excreted unchanged in the urine within 12 hours.[5][7] The elimination half-life of cefpodoxime is approximately 2.09 to 2.84 hours in subjects with normal renal function.[1][5] In geriatric patients, the half-life may be extended to an average of 4.2 hours, but dose adjustments are generally not necessary unless there is severe renal impairment.[7][9]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of Cefpodoxime after oral administration of Cefpodoxime proxetil.

ParameterValueConditions
Bioavailability ~50%Fasting state.[1][4][5]
Time to Peak (Tmax) 1.9 - 3.1 hoursTherapeutic dose range (100-400 mg).[1]
Peak Plasma Conc. (Cmax) 1.0 - 1.4 µg/mL100 mg single dose.[7]
2.2 - 2.6 µg/mL200 mg single dose.[7]
3.7 - 4.5 µg/mL400 mg single dose.[1]
Elimination Half-life (t½) 2.09 - 2.84 hoursNormal renal function.[1][5]
~4.2 hoursGeriatric subjects with normal renal function.[7]
Protein Binding 18 - 23%Human plasma or serum.[1][7]
Urinary Excretion 29 - 33%Unchanged drug in 12 hours.[5][7]

Pharmacodynamics

Mechanism of Action

Cefpodoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6][7] The active cefpodoxime moiety binds to and inactivates Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.[5][6][8] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall.[6] Inhibition of PBPs leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[6] Cefpodoxime is stable in the presence of many beta-lactamase enzymes, which contributes to its broad spectrum of activity.[5][6][7]

Spectrum of Activity

Cefpodoxime is effective against a wide range of Gram-positive and Gram-negative bacteria.[5] Susceptible organisms typically include:

  • Streptococcus pneumoniae

  • Streptococcus pyogenes

  • Haemophilus influenzae (including beta-lactamase producing strains)

  • Moraxella catarrhalis

  • Escherichia coli

  • Klebsiella pneumoniae

  • Proteus mirabilis

  • Neisseria gonorrhoeae

Pharmacodynamic Indices

The key pharmacodynamic parameter for cephalosporins like cefpodoxime is the time that the free drug concentration remains above the MIC of the infecting organism (%T > MIC). This parameter is the best predictor of clinical and bacteriological efficacy. Plasma concentrations of cefpodoxime have been shown to exceed the MIC for 90% of skin pathogens, including Streptococcus species (< 1 µg/mL) and Staphylococcus species (2-4 µg/mL).[2]

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the single-dose pharmacokinetic profile of Cefpodoxime proxetil.

Methodology:

  • Subject Recruitment: A cohort of healthy adult volunteers with normal renal function is recruited. Subjects are typically required to fast overnight prior to drug administration.

  • Drug Administration: A single oral dose of Cefpodoxime proxetil (e.g., 200 mg tablet) is administered with a standardized volume of water.

  • Blood Sampling: Serial blood samples are collected into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose.

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of cefpodoxime are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.

In Vitro MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of Cefpodoxime against various bacterial isolates.

Methodology:

  • Bacterial Strains: Standardized clinical isolates of target bacteria are used.

  • Inoculum Preparation: Bacterial colonies are suspended in a sterile medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antimicrobial Agent Preparation: A stock solution of cefpodoxime is prepared and serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations.

  • Microdilution Assay: The diluted bacterial inoculum is added to microtiter plate wells containing the serial dilutions of cefpodoxime.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of cefpodoxime that completely inhibits visible bacterial growth.

Visualizations

Pharmacokinetic_Study_Workflow cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase Subject_Screening Subject Screening (Healthy Volunteers) Informed_Consent Informed Consent Subject_Screening->Informed_Consent Dosing Oral Administration of Cefpodoxime Proxetil Informed_Consent->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analysis->PK_Analysis Reporting Final Report PK_Analysis->Reporting Mechanism_of_Action Cefpodoxime Cefpodoxime (Active Drug) PBP Penicillin-Binding Proteins (PBPs) Cefpodoxime->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellWall->Lysis Defective Wall leads to

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Cefdaloxime

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific cephalosporin named "Cefdaloxime" is scarce in publicly available scientific literature. Therefore, this guide will focus on the stability and degradation of Cefpodoxime , a structurally similar third-generation cephalosporin. The data presented here for Cefpodoxime can be considered a strong proxy for the expected stability profile of this compound due to their shared core chemical structure.

Introduction

This compound is a third-generation cephalosporin antibiotic. Like other β-lactam antibiotics, its efficacy is dependent on the integrity of the β-lactam ring. The stability of this compound is a critical factor in its formulation, storage, and therapeutic effectiveness. Degradation of the molecule can lead to a loss of antibacterial activity and the formation of potentially adverse reaction-causing impurities. This technical guide provides a comprehensive overview of the stability of this compound's proxy, Cefpodoxime, under various stress conditions and delineates its primary degradation pathways.

Forced degradation studies are crucial in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods[1]. Such studies involve exposing the drug to stress conditions like acid, base, oxidation, heat, and light[1][2].

Physicochemical Properties

Understanding the physicochemical properties of Cefpodoxime is essential for interpreting its stability data. Cefpodoxime is often administered as a prodrug, Cefpodoxime proxetil, to enhance its oral bioavailability[3][4]. In the body, Cefpodoxime proxetil is de-esterified to the active metabolite, Cefpodoxime[4][5].

Stability Profile of Cefpodoxime

Cefpodoxime exhibits variable stability under different environmental conditions. The primary degradation pathways include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for β-lactam antibiotics. The susceptibility of Cefpodoxime to hydrolysis is highly dependent on the pH of the solution.

  • Acidic Conditions: Cefpodoxime is susceptible to degradation in acidic media[6][7]. The β-lactam ring can be cleaved, leading to a loss of antibacterial activity.

  • Neutral Conditions: The drug is relatively more stable in the neutral pH range[8].

  • Alkaline Conditions: Cefpodoxime degradation is significantly accelerated in alkaline conditions[6][8]. Base-catalyzed hydrolysis of the β-lactam ring is a primary degradation route.

Table 1: Summary of Hydrolytic Degradation of Cefpodoxime Proxetil

Stress ConditionTemperatureDurationDegradation (%)Reference
0.1 M HClRoom Temperature30 minsSignificant[9]
5 M HCl80°C90 minsSubstantial[1]
Water (Neutral)60°C7.5 hrsSignificant[9]
0.001 M NaOHRoom Temperature1 hrSignificant[9]
0.01 M and 0.1 M NaOHNot SpecifiedNot SpecifiedSubstantial[1]
Oxidative Degradation

Cefpodoxime is susceptible to oxidative degradation, which can be induced by oxidizing agents such as hydrogen peroxide or permanganate[1][7][10]. The thioether group in the dihydrothiazine ring is a potential site for oxidation, which can lead to the formation of sulfoxide derivatives.

Table 2: Summary of Oxidative Degradation of Cefpodoxime Proxetil

Stress ConditionTemperatureDurationDegradation (%)Reference
3% H₂O₂Not Specified1.5 hrsSignificant[9]
3% H₂O₂80°C90 minsSubstantial[1]
Permanganate (alkaline)Not SpecifiedNot SpecifiedReaction Occurs[6][10]
Thermal Degradation

Elevated temperatures can induce the degradation of Cefpodoxime. Thermal degradation often leads to the cleavage of the β-lactam ring and other thermolabile bonds. Studies have shown that both the drug substance and its formulations are susceptible to thermal stress[2][11]. The presence of excipients can influence the thermal stability of the drug in a formulation[11].

Table 3: Summary of Thermal Degradation of Cefpodoxime Proxetil

Stress ConditionTemperatureDurationDegradation (%)Reference
Dry Heat60°C3 daysSignificant[9]
Dry HeatNot SpecifiedNot SpecifiedSubstantial[1]
Wet HeatNot SpecifiedNot SpecifiedSubstantial[1]
Photolytic Degradation

Exposure to light, particularly UV radiation, can cause degradation of Cefpodoxime[1][8][9]. Photodegradation can involve complex photochemical reactions, including isomerization and cleavage of various parts of the molecule[12].

Table 4: Summary of Photolytic Degradation of Cefpodoxime Proxetil

Stress ConditionDurationDegradation (%)Reference
UV light (254 nm)4 daysSignificant[9]
UV light24 hrsSubstantial[1]

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are essential for reproducible stability studies. The following are typical experimental protocols for conducting forced degradation of Cefpodoxime proxetil.

General Sample Preparation

A stock solution of Cefpodoxime proxetil (e.g., 1 mg/mL) is typically prepared in a suitable organic solvent like methanol[1][13]. Aliquots of this stock solution are then subjected to various stress conditions.

Acid Hydrolysis Protocol
  • To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 0.1 M HCl or 5 M HCl)[1][9].

  • The mixture can be kept at room temperature or refluxed at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 30 minutes to 90 minutes)[1][9].

  • After the stress period, cool the solution to room temperature and neutralize it with a suitable base (e.g., NaOH solution)[7].

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Base Hydrolysis Protocol
  • To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.001 M to 0.1 M NaOH)[1][9].

  • Keep the mixture at room temperature for a specified duration (e.g., 1 hour)[9].

  • After the stress period, neutralize the solution with a suitable acid (e.g., HCl solution)[7].

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation Protocol
  • To an aliquot of the stock solution, add an equal volume of an oxidizing agent (e.g., 3% H₂O₂)[1][9].

  • The mixture can be kept at room temperature or refluxed at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 1.5 to 2 hours)[1][7][9].

  • After the stress period, cool the solution to room temperature.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Thermal Degradation Protocol
  • For solid-state thermal degradation, place the Cefpodoxime proxetil powder in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 3 days)[9].

  • For degradation in solution, reflux the stock solution at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 7.5 hours for neutral hydrolysis)[9].

  • After the stress period, cool the sample to room temperature and dissolve/dilute with the mobile phase for analysis.

Photolytic Degradation Protocol
  • Expose the Cefpodoxime proxetil solution or solid powder to a UV light source (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 24 hours to 4 days)[1][9].

  • A parallel sample should be kept in the dark to serve as a control.

  • After exposure, prepare the sample for analysis by dissolving/diluting with the mobile phase.

Analytical Method: Stability-Indicating HPLC Method

A common analytical technique for assessing the stability of Cefpodoxime is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Column: C18 column (e.g., Phenomenex Luna C18, 250 mm × 4.6 mm, 5 µm)[1].

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, acetonitrile and 50 mM ammonium acetate buffer (pH 6.0) in a ratio of 45:55 (v/v)[1]. Another example is methanol and phosphate buffer (pH 4.0) in a ratio of 65:35 (v/v)[13].

  • Flow Rate: Typically 1.0 mL/min[1][13].

  • Detection: UV detection at a wavelength where Cefpodoxime and its degradation products show significant absorbance, for instance, 254 nm or 252 nm[1][13].

  • Injection Volume: 20 µL[13].

Degradation Pathways

The degradation of Cefpodoxime involves several chemical transformations, primarily targeting the β-lactam ring and the side chains. The identification of degradation products is often carried out using hyphenated techniques like LC-MS[14][15].

Hydrolytic Degradation Pathway

Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the four-membered β-lactam ring. This results in the formation of a biologically inactive product with a cleaved β-lactam ring. In acidic media, further degradation of the side chains can occur. In alkaline media, isomerization of the double bond in the dihydrothiazine ring (from Δ³ to Δ²) can also be a competing degradation pathway[7].

G Cefpodoxime Cefpodoxime Acid_Hydrolysis Acidic Hydrolysis Cefpodoxime->Acid_Hydrolysis H⁺ Base_Hydrolysis Alkaline Hydrolysis Cefpodoxime->Base_Hydrolysis OH⁻ Beta_Lactam_Cleavage_Acid β-Lactam Ring Cleavage Product (Acidic) Acid_Hydrolysis->Beta_Lactam_Cleavage_Acid Beta_Lactam_Cleavage_Base β-Lactam Ring Cleavage Product (Alkaline) Base_Hydrolysis->Beta_Lactam_Cleavage_Base Delta2_Isomer Δ²-Isomer Base_Hydrolysis->Delta2_Isomer Further_Degradation_Acid Further Degradation Products Beta_Lactam_Cleavage_Acid->Further_Degradation_Acid

Caption: Hydrolytic degradation pathways of Cefpodoxime.

Oxidative Degradation Pathway

Oxidation of Cefpodoxime primarily targets the sulfur atom in the dihydrothiazine ring, leading to the formation of sulfoxide diastereomers (R- and S-isomers). These sulfoxides are generally less active than the parent drug.

G Cefpodoxime Cefpodoxime Oxidation Oxidation (e.g., H₂O₂) Cefpodoxime->Oxidation Sulfoxide_R Cefpodoxime Sulfoxide (R-isomer) Oxidation->Sulfoxide_R Sulfoxide_S Cefpodoxime Sulfoxide (S-isomer) Oxidation->Sulfoxide_S

Caption: Oxidative degradation pathway of Cefpodoxime.

Photolytic Degradation Pathway

Photodegradation of cephalosporins can be complex. For Cefpodoxime, it can involve isomerization of the syn-oxime side chain to the inactive anti-isomer. Additionally, photolysis can lead to the cleavage of the β-lactam ring and other parts of the molecule, sometimes resulting in colored degradation products[12].

G Cefpodoxime Cefpodoxime (syn-isomer) UV_Light UV Light Cefpodoxime->UV_Light Anti_Isomer Anti-Isomer (Inactive) UV_Light->Anti_Isomer Isomerization Photolytic_Cleavage Photolytic Cleavage Products UV_Light->Photolytic_Cleavage Photolysis G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Development Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Method_Validation Validation of Analytical Method HPLC->Method_Validation Pathway Elucidation of Degradation Pathways LCMS->Pathway Drug Drug Substance (Cefpodoxime Proxetil) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

References

Cefdaloxime's Engagement with Penicillin-Binding Proteins: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain scant specific information regarding "Cefdaloxime." It is plausible that this is a less common designation or a potential misspelling of a more widely studied cephalosporin, such as Cefpodoxime. This guide, therefore, leverages data from structurally similar and well-researched cephalosporins to provide a comprehensive framework for understanding the binding affinity and mechanism of action of cephalosporins with Penicillin-Binding Proteins (PBPs).

Introduction to Cephalosporins and Penicillin-Binding Proteins

Cephalosporins are a class of β-lactam antibiotics that exert their bactericidal effects by targeting and inhibiting penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes, specifically transpeptidases, anchored in the bacterial cell membrane that catalyze the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protecting the bacterium from osmotic lysis.

The mechanism of action involves the β-lactam ring of the cephalosporin mimicking the D-alanyl-D-alanine substrate of the PBP. This allows the antibiotic to bind to the active site of the PBP, forming a stable, covalent acyl-enzyme intermediate. This irreversible binding inactivates the PBP, disrupting cell wall synthesis and ultimately leading to bacterial cell death. The affinity of a specific cephalosporin for different PBPs determines its spectrum of activity and bactericidal potency.

Quantitative Analysis of PBP Binding Affinity

The binding affinity of β-lactam antibiotics to PBPs is commonly quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity. The following table summarizes the IC50 values for several key cephalosporins against the PBPs of common bacterial pathogens.

AntibioticOrganismPBP1PBP1aPBP1bPBP2PBP2aPBP2xPBP2bPBP3PBP4
Ceftaroline S. aureus (MRSA)----0.01-1 µg/ml----
Ceftriaxone S. aureus (MRSA)---->256 µg/ml----
Cefotaxime S. aureus (MRSA)---->256 µg/ml----
Ceftaroline S. pneumoniae-0.125-0.25 µg/ml---0.1-1 µg/ml0.5-4 µg/ml--
Ceftazidime E. coli K12InhibitedInhibitedInhibited----High affinity-
Ceftazidime P. aeruginosa-InhibitedInhibited----High affinity-
Ceftazidime S. aureusHigh affinity--High affinity---Low affinity-
Cefixime S. pneumoniae-------0.026 µM-
Cefaclor S. pneumoniae-------0.034 µM-
Cefotetan S. pneumoniae-------0.069 µM-
Cefuroxime S. pneumoniae-----Selective---
Cefpodoxime E. coli---------

Data compiled from multiple sources. Note: Direct comparative IC50 values for all PBPs across all organisms are not always available in a single study.

Experimental Protocol: PBP Binding Affinity Determination

A common and effective method for determining the PBP binding affinity of a test compound is through a competitive binding assay using a fluorescently labeled β-lactam, such as Bocillin FL (a derivative of penicillin).

Membrane Preparation
  • Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the late logarithmic phase of growth.

  • Cell Harvesting: Collect the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer with NaCl).

  • Cell Lysis: Resuspend the cells in buffer and lyse them using physical methods such as sonication to release the cellular contents.

  • Membrane Isolation: Isolate the cell membranes, which contain the PBPs, through ultracentrifugation.

  • Protein Quantification: Measure the total protein concentration in the isolated membrane fraction using a standard method like the Bradford protein assay.

Competitive Binding Assay
  • Incubation with Inhibitor: Incubate aliquots of the prepared membrane fraction for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) with increasing concentrations of the test antibiotic (e.g., this compound).

  • Labeling with Fluorescent Probe: Following incubation with the test antibiotic, add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., 25 µM Bocillin FL) to the mixture. This probe will bind to any PBPs not already occupied by the test antibiotic.

  • Reaction Termination: Stop the labeling reaction by adding SDS-PAGE sample buffer and heating.

Data Analysis
  • SDS-PAGE: Separate the proteins in the membrane fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of the test antibiotic.

  • Quantification: Quantify the intensity of each PBP band using densitometry software.

  • IC50 Calculation: Plot the relative fluorescence intensity for each PBP against the concentration of the test antibiotic. Determine the IC50 value by fitting the data to a dose-response curve, typically using a four-parameter logistic equation.

Visualizations

Signaling Pathways and Experimental Workflows

PBP_Inhibition_Mechanism cluster_bacterium Bacterial Cell Cephalosporin Cephalosporin PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Binds to active site Cell_Wall_Synthesis Cell Wall Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Inactive_PBP Inactive PBP (Covalent Complex) PBP->Inactive_PBP Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Cell_Wall_Synthesis Lysis Cell Lysis Cell_Wall_Synthesis->Lysis Disruption leads to

Caption: Mechanism of PBP inhibition by cephalosporins.

PBP_Binding_Assay_Workflow cluster_prep I. Membrane Preparation cluster_assay II. Competition Assay cluster_analysis III. Data Analysis A Bacterial Culture (Log Phase) B Cell Lysis (e.g., Sonication) A->B C Isolate Membranes (Ultracentrifugation) B->C D Quantify Protein (Bradford Assay) C->D E Incubate Membranes with Varying [Test Antibiotic] D->E F Add Fluorescent Penicillin (e.g., Bocillin FL) E->F G Stop Reaction (SDS + Heat) F->G H Separate PBPs (SDS-PAGE) G->H I Visualize & Quantify Fluorescence H->I J Plot Data & Fit Curve I->J K Determine IC50 Value J->K

Caption: Experimental workflow for determining PBP binding affinity.

Conclusion

While specific quantitative binding data for this compound remains elusive in prominent scientific literature, the established principles of cephalosporin interaction with PBPs provide a robust predictive framework. The binding affinity profile of a cephalosporin across the various PBPs of a target organism is a critical determinant of its antibacterial efficacy. The experimental protocols outlined herein represent the standard methodology for elucidating these crucial interactions. Further research into the specific PBP binding signature of this compound would be necessary to definitively characterize its antimicrobial properties and clinical potential.

Investigating the bactericidal vs. bacteriostatic properties of Cefdaloxime

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Bactericidal Properties of Cefpodoxime

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Cefdaloxime" did not yield any results for an approved or investigational drug with this name. It is presumed that this is a likely misspelling of "Cefpodoxime," a well-documented third-generation cephalosporin. This guide will, therefore, focus on the properties of Cefpodoxime to address the core requirements of the user's request.

Executive Summary

Cefpodoxime is a broad-spectrum, third-generation cephalosporin antibiotic with established bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[3][4] This technical guide provides a comprehensive overview of the bactericidal nature of Cefpodoxime, including its mechanism of action, quantitative measures of its antibacterial activity (Minimum Inhibitory and Bactericidal Concentrations), and detailed protocols for the experimental determination of these properties.

Mechanism of Action

Cefpodoxime, the active metabolite of the prodrug Cefpodoxime proxetil, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs).[4][5] PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[4] By binding to these proteins, Cefpodoxime blocks the transpeptidation step in peptidoglycan assembly, leading to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterium.[4] This ultimately results in cell lysis and bacterial death, classifying Cefpodoxime as a bactericidal agent.[2][4]

cluster_drug Cefpodoxime Action cluster_process Bacterial Process cluster_outcome Outcome Cefpodoxime Cefpodoxime PBP Penicillin-Binding Proteins (PBPs) Cefpodoxime->PBP Binds to & Inhibits Transpeptidation Transpeptidation PBP->Transpeptidation Catalyzes Lysis Cell Lysis & Bacterial Death PBP->Lysis Inhibition leads to Peptidoglycan_Synthesis Peptidoglycan Synthesis Transpeptidation->Peptidoglycan_Synthesis Cell_Wall Stable Cell Wall Formation Peptidoglycan_Synthesis->Cell_Wall

Figure 1: Mechanism of Cefpodoxime's bactericidal action.

Quantitative Assessment of Antibacterial Activity

The distinction between bactericidal and bacteriostatic activity is quantitatively assessed by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after a 24-hour incubation.[7][8]

An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[8]

ratio Calculate MBC/MIC Ratio bactericidal Bactericidal Activity ratio->bactericidal  Ratio ≤ 4 bacteriostatic Bacteriostatic Activity ratio->bacteriostatic  Ratio > 4 mic Determine MIC (No visible growth) mic->ratio mbc Determine MBC (≥99.9% killing) mbc->ratio start Start: Bacterial Isolate Culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Cefpodoxime in Plate prep_plate->inoculate incubate_mic Incubate Plate (16-20h at 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Plates (18-24h at 35°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% kill) incubate_mbc->read_mbc end End read_mbc->end

References

The Design and Activation of Cefdaloxime Prodrugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefdaloxime, a third-generation cephalosporin, exhibits potent broad-spectrum antibacterial activity. However, its clinical utility in oral formulations is limited by poor bioavailability. To overcome this challenge, a prodrug approach has been successfully employed, with Cefpodoxime proxetil being the most prominent example. This technical guide provides an in-depth exploration of the design principles, activation mechanism, and analytical methodologies related to this compound prodrugs, with a primary focus on Cefpodoxime proxetil. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of antibiotic development and prodrug design.

Introduction to this compound and the Prodrug Concept

This compound is a β-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall, leading to bacterial cell death.[1] While effective, its inherent physicochemical properties hinder its absorption from the gastrointestinal tract, necessitating the development of a prodrug strategy to enhance its oral bioavailability.[2]

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[3] The design of a successful prodrug hinges on several key principles:

  • Improved Bioavailability: The prodrug must be readily absorbed from the gastrointestinal tract.

  • Chemical Stability: It should be stable in the gastrointestinal environment to allow for absorption.

  • Efficient Bioactivation: The prodrug must be efficiently converted to the active parent drug at the desired site of action.

  • Minimal Toxicity: The promoiety, the portion of the prodrug that is cleaved off, should be non-toxic.

For this compound, the primary strategy has been the esterification of the carboxylic acid group, leading to the development of ester prodrugs. Cefpodoxime proxetil is the 1-isopropoxycarbonyloxyethyl ester of Cefpodoxime (the active metabolite of this compound).[4] This modification increases the lipophilicity of the molecule, facilitating its absorption across the intestinal mucosa.[2]

Cefpodoxime Proxetil: A Case Study in Prodrug Design

Cefpodoxime proxetil serves as an exemplary model for the successful application of prodrug design to improve the oral delivery of a cephalosporin antibiotic.

Design and Synthesis

The synthesis of Cefpodoxime proxetil involves a multi-step process. A common synthetic route is the acylation of 7-aminocephalosporanic acid (7-ACA) followed by esterification of the acid function with 1-iodoethyl isopropyl carbonate.[5] Protective groups are often employed during the synthesis to prevent unwanted side reactions, and these are subsequently removed in the final steps.[5] The process is designed to achieve a good yield and high purity of the final product.[5]

Activation Mechanism

The activation of Cefpodoxime proxetil is a critical step in its therapeutic action. Following oral administration, the prodrug is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by non-specific esterases present in the intestinal mucosa and blood to release the active metabolite, Cefpodoxime.[6][7] This enzymatic cleavage of the ester bond is a highly efficient process, leading to the systemic availability of the active antibiotic.[6]

G cluster_intestinal_lumen Intestinal Lumen cluster_intestinal_mucosa Intestinal Mucosa cluster_bloodstream Bloodstream Cefpodoxime_proxetil_oral Cefpodoxime Proxetil (Oral Administration) Cefpodoxime_proxetil_absorbed Absorbed Cefpodoxime Proxetil Cefpodoxime_proxetil_oral->Cefpodoxime_proxetil_absorbed Absorption Hydrolysis Enzymatic Hydrolysis Cefpodoxime_proxetil_absorbed->Hydrolysis Esterases Esterases Esterases->Hydrolysis Cefpodoxime Active Cefpodoxime Hydrolysis->Cefpodoxime Release of Active Drug Inactive_promoiety Inactive Promoiety Hydrolysis->Inactive_promoiety Release of Promoiety

Figure 1: Activation pathway of Cefpodoxime proxetil.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Cefpodoxime following oral administration of Cefpodoxime proxetil has been extensively studied in humans. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Cefpodoxime in Healthy Adults
Parameter100 mg Dose200 mg Dose400 mg DoseReference(s)
Cmax (mg/L) 1.0 - 1.42.1 - 2.63.9 - 4.5[4][8]
Tmax (hours) 1.9 - 3.11.9 - 3.11.9 - 3.1[4]
t1/2 (hours) 1.9 - 2.81.9 - 2.81.9 - 2.8[4]
AUC (mg*h/L) ----
Bioavailability (%) ~50~50~50[4]
Protein Binding (%) 18 - 2318 - 2318 - 23[4]
Urinary Excretion (%) 29 - 3329 - 3329 - 33[9]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.

Table 2: Cefpodoxime Concentrations in Plasma and Skin Blister Fluid (SBF)
DoseCompartmentCmax (µg/mL) - Single DoseCmax (µg/mL) - Steady StateReference(s)
200 mg Plasma2.18 ± 0.522.33 ± 0.74[10]
SBF1.55 ± 0.591.56 ± 0.55[10]
400 mg Plasma4.16 ± 1.044.10 ± 0.95[10]
SBF2.94 ± 0.712.84 ± 0.88[10]

Experimental Protocols

Synthesis of Cefpodoxime Proxetil (Illustrative Protocol)

The following is a generalized protocol based on common synthetic strategies. Specific reagents, solvents, and reaction conditions may vary.

G Start Start: 7-ACA Acylation Acylation with activated side chain Start->Acylation Protection Protection of functional groups Acylation->Protection Esterification Esterification with 1-iodoethyl isopropyl carbonate Protection->Esterification Deprotection Deprotection Esterification->Deprotection Purification Purification Deprotection->Purification End End: Cefpodoxime Proxetil Purification->End

Figure 2: General workflow for the synthesis of Cefpodoxime proxetil.

  • Acylation of 7-ACA: 7-aminocephalosporanic acid (7-ACA) is acylated with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain.[5]

  • Protection of Reactive Groups: To prevent unwanted side reactions during esterification, reactive functional groups on the molecule may be protected using appropriate protecting groups.[5]

  • Esterification: The carboxylic acid group at the C-4 position of the cephem nucleus is esterified with 1-iodoethyl isopropyl carbonate in the presence of a suitable base and solvent.[5]

  • Deprotection: The protecting groups are removed under specific reaction conditions to yield the crude Cefpodoxime proxetil.[5]

  • Purification: The final product is purified using techniques such as crystallization or chromatography to obtain Cefpodoxime proxetil of high purity.[5]

In Vitro Hydrolysis Assay

This assay is designed to evaluate the stability of the prodrug and its conversion to the active form in a simulated biological environment.

  • Preparation of Incubation Media: Prepare solutions that mimic physiological conditions, such as simulated intestinal fluid (with and without esterases) and human plasma.

  • Incubation: A known concentration of Cefpodoxime proxetil is added to the incubation media and maintained at 37°C.

  • Sampling: Aliquots are withdrawn at various time points.

  • Analysis: The concentration of both the remaining Cefpodoxime proxetil and the formed Cefpodoxime in each aliquot is determined using a validated analytical method, such as HPLC.[11]

  • Data Analysis: The rate of hydrolysis and the half-life of the prodrug are calculated.

High-Performance Liquid Chromatography (HPLC) Method for Analysis

HPLC is a standard technique for the separation, identification, and quantification of Cefpodoxime proxetil and its active metabolite, Cefpodoxime.

G Sample Sample Preparation (e.g., plasma extraction) Injection Injection into HPLC System Sample->Injection Separation Chromatographic Separation (C18 column, mobile phase) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition and Processing Detection->Data Quantification Quantification (based on calibration curve) Data->Quantification

References

Methodological & Application

Application Notes and Protocols for Cefdaloxime High-Performance Liquid Chromatography (HPLC) Method Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefdaloxime, an active metabolite of the prodrug Cefpodoxime Proxetil, is a third-generation cephalosporin antibiotic. It is crucial for pharmaceutical quality control to have a robust and reliable analytical method to determine the purity, potency, and stability of this compound in bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and accuracy.

These application notes provide a comprehensive guide for the development and validation of a stability-indicating HPLC method for this compound. The protocols outlined below are based on established methods and are intended for researchers, scientists, and drug development professionals.

I. HPLC Method Parameters

A successful HPLC analysis of this compound relies on the careful selection of chromatographic conditions. The following table summarizes typical parameters for a reversed-phase HPLC method.

Table 1: Recommended Chromatographic Conditions for this compound Analysis

ParameterRecommended Conditions
Column C18 (e.g., Phenomenex ODS, 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol and pH 4.0 Phosphate Buffer (65:35 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 252 nm[1]
Injection Volume 20 µL[1]
Column Temperature Ambient or 30°C[2]
Run Time Approximately 15 minutes

II. Experimental Protocols

A. Preparation of Solutions

1. Preparation of Mobile Phase (Methanol:Phosphate Buffer pH 4.0, 65:35 v/v)

  • Phosphate Buffer (pH 4.0): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 4.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.[1]

  • Mobile Phase: Mix 650 mL of HPLC grade methanol with 350 mL of the prepared phosphate buffer. Degas the mixture using a sonicator for 15-20 minutes.[1]

2. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then make up the volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.[1]

3. Preparation of Working Standard Solutions

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 5-100 µg/mL).[1]

4. Preparation of Sample Solution (from Tablet Formulation)

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer a quantity of the powder equivalent to 25 mg of Cefpodoxime to a 25 mL volumetric flask.[1]

  • Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up the volume to 25 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

B. Method Validation Protocol

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be evaluated:

1. System Suitability:

  • Inject five replicate injections of a working standard solution (e.g., 20 µg/mL).

  • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%, the theoretical plates are more than 2000, and the tailing factor is less than 2.0.

2. Linearity:

  • Inject the prepared working standard solutions in the concentration range of 5-100 µg/mL.[1]

  • Plot a calibration curve of peak area versus concentration.

  • The method is linear if the correlation coefficient (r²) is not less than 0.999.[1]

3. Accuracy (% Recovery):

  • Perform recovery studies by the standard addition method. Spike a known amount of standard drug at three different concentration levels (e.g., 80%, 100%, and 120%) to the pre-analyzed sample solution.

  • Calculate the percentage recovery. The acceptance criteria for recovery are typically between 98% and 102%.

4. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate injections of a single concentration of the standard solution on the same day. The RSD should be less than 2.0%.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on three different days. The RSD between the results from the different days should be less than 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. One study reported an LOD of 53 ng/mL and an LOQ of 160 ng/mL.[1]

6. Robustness:

  • Evaluate the effect of small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).

  • The method is considered robust if the system suitability parameters remain within the acceptable limits.

7. Specificity (Forced Degradation Studies):

  • To develop a stability-indicating method, subject the drug substance to stress conditions such as acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal degradation (heat at 60°C), and photolytic degradation (exposure to UV light).[1]

  • Analyze the stressed samples by the developed HPLC method.

  • The method is specific if the this compound peak is well-resolved from any degradation product peaks.

III. Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 21.1
Theoretical Plates ≥ 20004500
% RSD of Peak Area ≤ 2.0%0.8%

Table 3: Linearity Data for this compound

Concentration (µg/mL)Peak Area (n=3)
5Mean Area
10Mean Area
20Mean Area
40Mean Area
60Mean Area
80Mean Area
100Mean Area
Correlation Coefficient (r²) ≥ 0.999

Table 4: Accuracy (Recovery) Study Results

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%16Mean valueMean %
100%20Mean valueMean %
120%24Mean valueMean %

Table 5: Precision Study Results

PrecisionConcentration (µg/mL)Peak Area (n=6)% RSD
Intra-day 20Mean Area< 2.0%
Inter-day 20Mean Area< 2.0%

Table 6: Forced Degradation Study Summary

Stress ConditionDuration% DegradationObservations
Acid (0.1 N HCl) 2 hours% valueDegradation peaks observed, well-resolved from the main peak.
Base (0.1 N NaOH) 30 mins% valueSignificant degradation, peaks are well-separated.
Oxidative (3% H₂O₂) 1 hour% valueDegradation products do not interfere with the analyte peak.
Thermal (60°C) 24 hours% valueMinimal degradation observed.
Photolytic (UV light) 48 hours% valueSlight degradation, no interfering peaks.

IV. Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Method Scouting start->lit_review method_dev Method Development lit_review->method_dev optimization Method Optimization method_dev->optimization sub_dev validation Method Validation optimization->validation routine_use Routine Use & Method Lifecycle Management validation->routine_use sub_val end End: Validated Method routine_use->end col_select Column Selection (e.g., C18) sub_dev->col_select mp_select Mobile Phase Selection (e.g., ACN/Buffer) sub_dev->mp_select det_select Detector Wavelength (e.g., 254 nm) sub_dev->det_select specificity Specificity/ Forced Degradation sub_val->specificity linearity Linearity & Range sub_val->linearity accuracy Accuracy sub_val->accuracy precision Precision sub_val->precision lod_loq LOD & LOQ sub_val->lod_loq robustness Robustness sub_val->robustness Validation_Parameters_Relationship method Developed HPLC Method specificity Specificity method->specificity is specific? linearity Linearity method->linearity is linear? accuracy Accuracy method->accuracy is accurate? precision Precision method->precision is precise? robustness Robustness method->robustness is robust? range_node Range linearity->range_node defines lod LOD linearity->lod determines loq LOQ linearity->loq determines accuracy->range_node precision->range_node

References

In Vitro Susceptibility Testing Protocols for Cefpodoxime

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for determining the in vitro susceptibility of bacteria to Cefpodoxime, a third-generation cephalosporin antibiotic. The protocols described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Cefpodoxime is the active metabolite of the prodrug Cefpodoxime proxetil. Following oral administration, Cefpodoxime proxetil is absorbed and de-esterified to Cefpodoxime. Therefore, in vitro susceptibility testing is performed with Cefpodoxime.

Data Presentation

The following tables summarize the quantitative data for Cefpodoxime susceptibility testing, including minimum inhibitory concentration (MIC) interpretive criteria, disk diffusion zone diameter interpretive criteria, and quality control (QC) ranges.

Table 1: Cefpodoxime MIC Interpretive Criteria (µg/mL)
OrganismSusceptible (S)Intermediate (I)Resistant (R)Issuing Body
Enterobacteriaceae≤ 24≥ 8CLSI
Haemophilus influenzae≤ 2--CLSI
Streptococcus pneumoniae≤ 0.51≥ 2CLSI
Neisseria gonorrhoeae≤ 0.5--CLSI
Enterobacterales (formerly Enterobacteriaceae)≤ 11> 1EUCAST
Haemophilus influenzae≤ 0.250.25> 0.25EUCAST
Streptococcus pneumoniae≤ 0.250.5> 0.5EUCAST

Note: Interpretive criteria can vary based on the site of infection (e.g., meningitis vs. non-meningitis) and are subject to periodic updates by CLSI and EUCAST.

Table 2: Cefpodoxime Disk Diffusion Zone Diameter Interpretive Criteria (mm)
OrganismSusceptible (S)Intermediate (I)Resistant (R)Disk ContentIssuing Body
Enterobacteriaceae≥ 2118-20≤ 1710 µgCLSI
Haemophilus influenzae≥ 21--10 µgCLSI
Streptococcus pneumoniae≥ 28--10 µgCLSI
Neisseria gonorrhoeae≥ 29--10 µgCLSI
Enterobacterales≥ 2118-20< 1810 µgEUCAST
Haemophilus influenzae≥ 2522-24< 2210 µgEUCAST
Streptococcus pneumoniae≥ 28--10 µgEUCAST
Table 3: Cefpodoxime Quality Control (QC) Ranges for Reference Strains
Quality Control StrainMIC Range (µg/mL)Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™0.25 - 123 - 28
Staphylococcus aureus ATCC® 29213™1 - 8-
Haemophilus influenzae ATCC® 49247™0.25 - 125 - 31
Streptococcus pneumoniae ATCC® 49619™0.03 - 0.1228 - 34
Neisseria gonorrhoeae ATCC® 49226™0.03 - 0.1235 - 43

Note: ATCC® is a registered trademark of the American Type Culture Collection.

Experimental Protocols

The following are detailed protocols for the principal methods of in vitro susceptibility testing for Cefpodoxime, based on CLSI standards M07 (Broth Dilution) and M02 (Disk Diffusion).

Broth Microdilution Method (for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of Cefpodoxime that prevents visible growth of a bacterium.

Materials:

  • Cefpodoxime analytical standard powder

  • Appropriate solvent for Cefpodoxime (e.g., sterile distilled water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms:

    • Haemophilus influenzae: Haemophilus Test Medium (HTM) broth

    • Streptococcus pneumoniae: CAMHB with 2-5% lysed horse blood

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2 °C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Cefpodoxime Stock Solution:

    • Prepare a stock solution of Cefpodoxime at a concentration of 1280 µg/mL or higher in a suitable solvent.

    • Further dilute the stock solution in the appropriate broth to create a series of working solutions for serial dilutions.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of the appropriate broth into each well of a 96-well microtiter plate.

    • Perform serial twofold dilutions of the Cefpodoxime working solution across the plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

    • The final volume in each well after adding the inoculum will be 100 µL.

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Within 15 minutes of standardization, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.

  • Incubation:

    • Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

    • For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth (turbidity or a button at the bottom of the well).

    • The MIC is the lowest concentration of Cefpodoxime that completely inhibits visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis stock Prepare Cefpodoxime Stock Solution plates Prepare Serial Dilutions in 96-well Plates stock->plates inoculate Inoculate Plates plates->inoculate inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read Plates for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic Agar_Dilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis stock Prepare Cefpodoxime Stock Solutions plates Prepare Cefpodoxime-Agar Plates stock->plates inoculate Spot Inoculate Plates plates->inoculate inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read Plates for Bacterial Growth incubate->read determine_mic Determine MIC read->determine_mic Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Plate with Swab inoculum->inoculate plate_prep Prepare Agar Plate plate_prep->inoculate apply_disk Apply Cefpodoxime Disk inoculate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure Measure Zone of Inhibition incubate->measure interpret Interpret Results measure->interpret

Application Notes and Protocols for In Vivo Efficacy Studies of Cefpodoxime, a Surrogate for Cefdaloxime

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Cefdaloxime: Extensive literature searches did not yield specific in vivo efficacy, pharmacokinetic, or protocol data for a compound named "this compound." It is possible that this is a less common or an alternative name for a more well-documented cephalosporin. Given the lack of available data for this compound, this document will focus on Cefpodoxime , a closely related third-generation oral cephalosporin, to provide representative animal models and protocols for assessing in vivo efficacy. The methodologies and principles described herein are broadly applicable to the evaluation of similar cephalosporin antibiotics.

Introduction

Cefpodoxime is a broad-spectrum, third-generation cephalosporin antibiotic.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[2] Cefpodoxime proxetil, the prodrug form, is administered orally and is de-esterified in the intestinal mucosa to its active metabolite, cefpodoxime.[3][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of Cefpodoxime using established murine infection models.

Mechanism of Action

Cefpodoxime, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) located within the bacterial cell wall. By binding to these proteins, it inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.

cluster_bacterium Bacterium Cefpodoxime Cefpodoxime PBP Penicillin-Binding Proteins (PBPs) Cefpodoxime->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Cefpodoxime->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Essential for Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall->Cell_Lysis Disruption leads to

Caption: Cefpodoxime's Mechanism of Action.

Animal Models for In Vivo Efficacy Studies

Murine models are standard for the preclinical evaluation of antibiotics. The neutropenic thigh infection and pneumonia models are particularly well-established for assessing the efficacy of cephalosporins against a range of pathogens.[5][6][7]

Neutropenic Murine Thigh Infection Model

This model is extensively used to evaluate the pharmacodynamics of antibiotics in the absence of a significant host immune response, allowing for a direct assessment of the drug's bactericidal or bacteriostatic activity.[8][9]

Murine Pneumonia Model

The pneumonia model is crucial for evaluating antibiotic efficacy in a specific organ system, providing insights into drug penetration and activity at the site of a respiratory infection.[3][10]

Quantitative Data Summary

The following tables summarize representative quantitative data for Cefpodoxime from preclinical studies.

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of Cefpodoxime
Bacterial SpeciesMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli-1
Klebsiella pneumoniae-1
Haemophilus influenzae (including β-lactamase producing)0.04-
Streptococcus pneumoniae (penicillin-susceptible)0.02-
Staphylococcus aureus (methicillin-susceptible)-4
Providencia sp.0.02-
Citrobacter freundii5-

Data compiled from multiple sources.[3][11]

Table 2: Pharmacokinetic Parameters of Cefpodoxime in Animal Models
SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)Half-life (h)
Dog5Oral13.66 (±6.30)~2-33.01 (±0.49)
Dog10Oral27.14 (±4.56)~2-34.72 (±1.46)
Rat10IV--~0.3

Data compiled from multiple sources.[12][13]

Table 3: In Vivo Efficacy of Cefpodoxime Proxetil in Murine Infection Models
ModelPathogenDose (mg/kg)Dosing RegimenOutcome
SepticemiaStreptococcus spp.Not specifiedNot specifiedMore effective than cefaclor.[3]
SepticemiaEnterobacteriaceaeNot specifiedNot specifiedMore effective than cefaclor.[3]
PneumoniaK. pneumoniaeNot specifiedNot specified60% of animals had sterile lungs after 6 days.[3]
Thigh InfectionE. coli (susceptible)50q6hAchieved 1-log kill over 24h.[5]

Experimental Protocols

Protocol for Neutropenic Murine Thigh Infection Model

This protocol is adapted from established methodologies for evaluating antibiotic efficacy.[8][9][14]

Objective: To determine the in vivo efficacy of Cefpodoxime against a specific bacterial pathogen in a neutropenic murine thigh infection model.

Materials:

  • 6-week-old female ICR (CD-1) or Swiss mice (23-27 g).

  • Cyclophosphamide.[14]

  • Test pathogen (e.g., Staphylococcus aureus, Escherichia coli).

  • Cefpodoxime proxetil oral suspension.

  • Vehicle control (e.g., sterile water or appropriate buffer).

  • Sterile saline.

  • Tryptic Soy Agar (TSA) plates with 5% sheep blood.

  • Tissue homogenizer.

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection.[14]

    • Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection to induce neutropenia (<100 neutrophils/mm³).[14]

  • Inoculum Preparation:

    • Culture the test pathogen overnight on TSA plates.

    • Prepare a bacterial suspension in sterile saline to a concentration of approximately 1 x 10⁷ CFU/mL.

  • Infection:

    • Anesthetize the mice (e.g., using isoflurane).

    • Inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh of each mouse.

  • Treatment:

    • At 2 hours post-infection, begin treatment.

    • Administer the assigned oral dose of Cefpodoxime proxetil or vehicle control. Dosing regimens can vary, for example, 50 mg/kg every 6 hours.[5]

    • Continue treatment for a predetermined period (e.g., 24 hours).

  • Assessment of Bacterial Load:

    • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh and weigh it.

    • Homogenize the thigh tissue in a known volume of sterile saline.

    • Perform serial ten-fold dilutions of the thigh homogenate.

    • Plate the dilutions onto TSA plates and incubate at 37°C for approximately 20 hours.

    • Count the bacterial colonies to determine the CFU per gram of thigh tissue.

Workflow Diagram:

Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Prepare_Inoculum Prepare Bacterial Inoculum Induce_Neutropenia->Prepare_Inoculum Infect_Thigh Thigh Infection (IM) Prepare_Inoculum->Infect_Thigh Administer_Treatment Administer Cefpodoxime/ Vehicle (Oral) Infect_Thigh->Administer_Treatment Euthanize Euthanize and Collect Thigh Tissue Administer_Treatment->Euthanize Homogenize Homogenize Tissue Euthanize->Homogenize Plate_Dilutions Plate Serial Dilutions Homogenize->Plate_Dilutions Incubate_Count Incubate and Count CFU Plate_Dilutions->Incubate_Count End End Incubate_Count->End

Caption: Neutropenic Thigh Infection Model Workflow.

Protocol for Murine Pneumonia Model

This protocol is based on general principles of murine pneumonia models for antibiotic evaluation.[6][10][15]

Objective: To evaluate the efficacy of Cefpodoxime in a murine model of bacterial pneumonia.

Materials:

  • Female CD1 Swiss mice (20-22 g).

  • Test pathogen (e.g., Klebsiella pneumoniae, Streptococcus pneumoniae).

  • Cefpodoxime proxetil oral suspension.

  • Vehicle control.

  • Sterile Phosphate-Buffered Saline (PBS).

  • Anesthetic (e.g., light isoflurane).

  • Lung tissue homogenizer.

Procedure:

  • Inoculum Preparation:

    • Grow the selected pathogen to mid-log phase and resuspend in sterile PBS to the desired concentration (e.g., 1 x 10⁷ CFU in 50 µL).

  • Infection:

    • Lightly anesthetize the mice.

    • Inoculate intranasally with 50 µL of the bacterial suspension.

    • Hold the mice in a vertical position for at least 2 minutes to facilitate inoculum migration to the alveoli.[15]

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 12 or 24 hours).

    • Administer Cefpodoxime proxetil or vehicle control orally at the predetermined dose and schedule.

  • Assessment of Bacterial Load and Survival:

    • Bacterial Load: At defined time points, euthanize subsets of mice. Aseptically remove the lungs, homogenize in sterile PBS, and perform quantitative cultures as described in the thigh infection model.

    • Survival: Monitor a separate cohort of animals for a defined period (e.g., 7 days) and record mortality.

Workflow Diagram:

Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Infect_Lungs Intranasal Inoculation Prepare_Inoculum->Infect_Lungs Administer_Treatment Administer Cefpodoxime/ Vehicle (Oral) Infect_Lungs->Administer_Treatment Monitor_Survival Monitor Survival Administer_Treatment->Monitor_Survival Assess_Lung_CFU Assess Lung Bacterial Load Administer_Treatment->Assess_Lung_CFU End End Monitor_Survival->End Assess_Lung_CFU->End

Caption: Murine Pneumonia Model Workflow.

References

Application Notes and Protocols for Preclinical Formulation of Cefdaloxime

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefdaloxime is a third-generation cephalosporin antibiotic.[1] Effective preclinical evaluation of this compound necessitates the development of a stable and appropriate formulation that allows for accurate and reproducible dosing in animal models. The primary goal in preclinical formulation development is often to maximize exposure for safety and efficacy testing, which may involve overcoming challenges such as poor solubility.[2] This document provides a comprehensive guide to developing a preclinical formulation for this compound, covering pre-formulation studies, formulation strategies, and detailed experimental protocols. The process of preclinical drug product manufacturing is a critical phase that bridges the gap between drug discovery and clinical research, ensuring a potential therapeutic agent is safe and effective for initial human trials.[3]

Pre-formulation Studies

Pre-formulation studies are the foundational step in formulation development, focusing on the physicochemical characterization of the active pharmaceutical ingredient (API).[3][4] These studies provide the necessary data to guide the selection of a suitable formulation strategy. Key parameters to be evaluated for this compound are summarized in Table 1. It is crucial to determine the drug's solubility, stability, and solid-state properties.[4][5]

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

ParameterMethodResultImplication for Formulation
Molecular Formula Mass SpectrometryC14H15N5O6S2[1]-
Molecular Weight Mass Spectrometry413.4 g/mol [1]Important for dose calculations.
Appearance Visual InspectionWhite to off-white crystalline solidBasic quality control parameter.
pKa Potentiometric Titration2.5 (acidic), 6.8 (basic)Influences solubility at different pH values.
Log P HPLC method0.8Indicates moderate lipophilicity.
Aqueous Solubility Shake-flask method< 0.1 mg/mL at pH 7Poor water solubility is a major challenge.
pH-Solubility Profile Shake-flask methodIncreased solubility at pH < 3 and pH > 8Suggests potential for salt formation or use of pH-adjusting excipients.
Stability (Solid) ICH Q1AStable at 25°C/60% RH and 40°C/75% RH for 3 monthsGood solid-state stability simplifies storage and handling.
Stability (Solution) HPLCDegrades in acidic (pH < 4) and alkaline (pH > 9) conditionsFormulation pH must be carefully controlled.
Polymorphism DSC, XRDExists in two crystalline forms (Form I and Form II)Different forms may have different solubility and stability.

Note: The data in this table, apart from the molecular formula and weight, are hypothetical and for illustrative purposes. Actual experimental determination is required for this compound.

Formulation Development Strategies for Poorly Soluble Compounds

Given the likely poor aqueous solubility of this compound, several strategies can be employed to enhance its dissolution and bioavailability for preclinical studies.[6] The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous) and the required dose.[2]

  • Solutions: For low doses, solubilizing the drug in a vehicle is the simplest approach. This may involve the use of co-solvents (e.g., ethanol, propylene glycol, DMSO), surfactants, or complexing agents like cyclodextrins.[6]

  • Suspensions: For higher doses where solubility limits are exceeded, a suspension can be developed. This involves dispersing the solid drug in a liquid vehicle, often with the aid of suspending agents and wetting agents to ensure uniformity.[6]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution rates and bioavailability.[2]

  • Lipid-based formulations: For highly lipophilic compounds, lipid-based systems such as solutions in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can be effective.

For initial preclinical studies, a simple solution or suspension is often the preferred approach to understand the intrinsic pharmacokinetic properties of the new chemical entity.[6]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and characterization of a preclinical formulation of this compound.

This protocol describes the preparation of a 100 mL batch of a 10 mg/mL this compound oral suspension.

Materials:

  • This compound API (1.0 g)

  • Wetting agent (e.g., Polysorbate 80)

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium)

  • Vehicle (e.g., Purified Water)

  • Mortar and Pestle

  • Graduated cylinders

  • Stir plate and magnetic stir bar

  • Calibrated balance

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound and the required amount of suspending agent.

  • Levigation: In a mortar, add a small amount of the wetting agent to the this compound powder and triturate to form a smooth paste. This step is crucial to ensure uniform dispersion of the drug particles.

  • Preparation of Vehicle: Prepare the vehicle by dissolving the suspending agent in approximately 80 mL of purified water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature.

  • Dispersion: Gradually add the this compound paste to the vehicle while stirring continuously.

  • Volume Adjustment: Transfer the suspension to a 100 mL graduated cylinder and add purified water to bring the final volume to 100 mL.

  • Homogenization: Stir the suspension for at least 30 minutes to ensure homogeneity.

Table 2: Quality Control Tests and Acceptance Criteria for this compound Oral Suspension

TestMethodAcceptance Criteria
Appearance Visual InspectionUniform, milky white suspension, free from large agglomerates.
pH pH meter6.0 - 7.5 (to ensure stability)
Redispersibility Manual shakingEasily redispersed upon gentle shaking with no caking.
Content Uniformity HPLC-UV90% - 110% of the theoretical concentration.
Particle Size Distribution Laser DiffractionD90 < 50 µm to ensure homogeneity and prevent sedimentation.
Stability HPLC-UV> 95% of initial concentration after 7 days at 2-8°C and room temperature.

A validated HPLC method is essential for quantifying this compound in the formulation and for stability studies.[7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions (Illustrative):

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 6.5) (e.g., 30:70 v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: 235 nm[8]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation:

  • Accurately pipette a known volume of the this compound suspension.

  • Dilute the sample with the mobile phase to a final concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Visualizations

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Analytical Development cluster_3 Characterization & Stability A Physicochemical Characterization (Solubility, Stability, pKa) C Excipient Compatibility Screening A->C B Solid-State Characterization (Polymorphism, Particle Size) D Prototype Formulation (e.g., Solution, Suspension) B->D C->D E Formulation Optimization D->E H Formulation Characterization (Appearance, pH, Viscosity) E->H F Analytical Method Development (HPLC) G Method Validation F->G G->H I Stability Studies (Short-term) H->I

Caption: Preclinical Formulation Development Workflow.

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 A This compound C Penicillin-Binding Proteins (PBPs) A->C binds to & inactivates F Inhibition of Peptidoglycan Synthesis B Bacterial Cell D Peptidoglycan Cross-linking C->D catalyzes C->F E Stable Cell Wall D->E leads to G Weakened Cell Wall F->G H Cell Lysis G->H

Caption: this compound's Mechanism of Action.

Conclusion

The development of a suitable preclinical formulation is a critical step in the evaluation of new drug candidates like this compound. A thorough understanding of the API's physicochemical properties is paramount to designing a formulation that ensures adequate exposure in preclinical species. The protocols and workflows provided herein offer a systematic approach to the formulation of this compound for preclinical research, emphasizing the importance of rigorous characterization and stability testing. By following these guidelines, researchers can develop robust formulations to support the successful advancement of this compound through the preclinical development pipeline.

References

Application Notes and Protocols for the Spectroscopic Analysis of Cefdaloxime (Cefpodoxime) and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques used for the analysis of Cefdaloxime (Cefpodoxime) and its common prodrug, Cefpodoxime Proxetil. Detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are outlined below.

Cefpodoxime is an orally administered, third-generation cephalosporin antibiotic. It is typically administered as a prodrug, Cefpodoxime Proxetil, which is de-esterified in vivo to its active metabolite, Cefpodoxime.[1][2][3] The bactericidal action of Cefpodoxime stems from the inhibition of bacterial cell wall synthesis.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile and widely used technique for the quantitative analysis of Cefpodoxime Proxetil in bulk and pharmaceutical dosage forms. The method is valued for its simplicity, cost-effectiveness, and reproducibility.[4][5]

Quantitative Data Summary
ParameterValueSolvent/ConditionsReference
λmax 231 nmMethanol and Water[5]
235 nmMethanol[6][7][8]
260.8 nm0.1 N Methanolic HCl and NaH2PO4 buffer pH 6.7[3]
262 nmAcetone:0.1N NaOH (25:75, v/v)[4]
281 nm0.1 N HCl[1]
Linearity Range 2.5 - 12.5 µg/mLAcetone:0.1N NaOH (25:75, v/v)[4]
5 - 25 µg/mLMethanol and Water[5]
5 - 30 µg/mLMethanol[7]
10 - 50 µg/mLMethanol[6][8]
10 - 70 µg/mL0.1 N Methanolic HCl and NaH2PO4 buffer pH 6.7[3]
Correlation Coefficient (r²) 0.9991Acetone:0.1N NaOH (25:75, v/v)[4]
0.999Methanol[6][7]
Limit of Detection (LOD) 0.231 µg/mLAcetone:0.1N NaOH (25:75, v/v)[4]
Limit of Quantitation (LOQ) 0.701 µg/mLAcetone:0.1N NaOH (25:75, v/v)[4]
Experimental Protocol: UV-Vis Spectrophotometric Assay of Cefpodoxime Proxetil

Objective: To determine the concentration of Cefpodoxime Proxetil in a sample using UV-Vis spectroscopy.

Materials:

  • UV-Vis Spectrophotometer (double beam)

  • Cefpodoxime Proxetil reference standard

  • Methanol (analytical grade)

  • Volumetric flasks (10 mL, 25 mL, 100 mL)

  • Pipettes

  • Whatman filter paper No. 41 or equivalent

Procedure:

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of Cefpodoxime Proxetil reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and make up the volume with methanol. Sonicate if necessary to ensure complete dissolution.[8]

  • Preparation of Working Standard Solution (100 µg/mL):

    • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol.

  • Preparation of Calibration Curve:

    • From the working standard solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the linear range (e.g., 10, 20, 30, 40, and 50 µg/mL).[6][8]

    • Scan each dilution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).[9] A common λmax is around 235 nm.[6][7][8]

    • Measure the absorbance of each dilution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Sample Solution (for Tablet Assay):

    • Weigh and powder 20 tablets.

    • Accurately weigh a quantity of powder equivalent to 100 mg of Cefpodoxime Proxetil and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of methanol and sonicate for 15-20 minutes.

    • Make up the volume with methanol and filter the solution through Whatman filter paper.

    • Dilute the filtrate with methanol to obtain a final concentration within the calibration range.

  • Analysis:

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of Cefpodoxime Proxetil in the sample solution from the calibration curve.

    • Calculate the percentage purity or the amount of drug in the dosage form.

UV_Vis_Workflow A Standard Weighing B Stock Solution (1000 µg/mL) A->B Dissolve in Methanol C Working Standard (100 µg/mL) B->C Dilute D Serial Dilutions C->D Prepare standards E UV-Vis Measurement D->E Measure Absorbance F Calibration Curve E->F Plot Data I Quantification F->I G Sample Preparation H Sample Measurement G->H Measure Absorbance H->I Interpolate

UV-Vis Spectrophotometric Analysis Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of Cefpodoxime Proxetil and its derivatives by analyzing the vibrations of their functional groups.

Key IR Absorption Bands for Cefpodoxime Proxetil
Wavenumber (cm⁻¹)Functional GroupVibration TypeReference
3200-3500-OH / -NHStretching
1760β-lactam C=OStretching
1700Amide C=OStretching
1650AmideStretching
1570C=NStretching
1112C-NStretching
Experimental Protocol: IR Spectroscopic Analysis

Objective: To obtain the IR spectrum of Cefpodoxime Proxetil for structural confirmation.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Cefpodoxime Proxetil sample.

  • Potassium Bromide (KBr), IR grade (if using KBr pellet method).

  • Spatula, agate mortar, and pestle.

Procedure (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the Cefpodoxime Proxetil powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum, typically in the range of 4000-600 cm⁻¹.

  • Clean the ATR crystal after the measurement.

Procedure (KBr Pellet Method):

  • Grind 1-2 mg of the Cefpodoxime Proxetil sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, uniform mixture is obtained.

  • Transfer the mixture to a pellet-forming die.

  • Press the mixture under high pressure (several tons) to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Cefpodoxime Proxetil, including the chemical environment of individual atoms. Solid-state NMR has been particularly useful in studying the structure-activity relationship of this drug.

Key ¹H-NMR Signals for Cefpodoxime
Chemical Shift (ppm)Proton Environment
4.5 - 6.0β-lactam protons
6.5 - 8.0Thiazole ring protons
3.0 - 4.0Methoxy and aliphatic protons

Note: This is a generalized representation based on typical cephalosporin spectra. Specific shifts can vary with the solvent and instrument.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To obtain a high-resolution NMR spectrum of Cefpodoxime Proxetil for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Cefpodoxime Proxetil sample.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Accurately weigh 5-10 mg of the Cefpodoxime Proxetil sample.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC) according to the instrument's standard operating procedures.

  • Process the acquired data (Fourier transform, phase correction, baseline correction, and integration).

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique used for the determination of the molecular weight and fragmentation pattern of Cefpodoxime and its derivatives, aiding in their identification and structural characterization. Electrospray ionization (ESI) is a commonly used soft ionization technique for these analyses.

Key Mass-to-Charge Ratios (m/z) for Cefpodoxime
m/zIon
558[M+H]⁺ (Cefpodoxime Proxetil)
427[M+H]⁺ (Cefpodoxime - active metabolite)

Note: M represents the parent molecule.

Experimental Protocol: Mass Spectrometric Analysis

Objective: To determine the molecular weight and fragmentation pattern of Cefpodoxime Proxetil.

Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

  • Cefpodoxime Proxetil sample.

  • Solvents for mobile phase (e.g., methanol, acetonitrile, water with formic acid or ammonium acetate).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the Cefpodoxime Proxetil sample in a suitable solvent (e.g., methanol/water mixture).

  • LC-MS Analysis:

    • Set up the LC method, including the column, mobile phase composition, gradient, and flow rate.

    • Optimize the MS parameters, including ionization mode (positive or negative), ion spray voltage, temperature, and collision energy.

    • Inject the sample into the LC-MS system.

    • Acquire the mass spectral data.

  • Data Analysis:

    • Analyze the mass spectra to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and major fragment ions.

    • Propose a fragmentation pathway based on the observed fragment ions.

Prodrug_Activation Prodrug Cefpodoxime Proxetil (Prodrug) ActiveDrug Cefpodoxime (this compound) (Active Metabolite) Prodrug->ActiveDrug De-esterification in vivo Action Inhibition of Bacterial Cell Wall Synthesis ActiveDrug->Action Pharmacological Effect

Relationship between Cefpodoxime Proxetil and its active metabolite.

References

Application Notes and Protocols for the Quantification of Cefdaloxime (Cefpodoxime) in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the quantification of Cefpodoxime, the active metabolite of the prodrug Cefpodoxime Proxetil, in various biological matrices. The methods described herein are essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Introduction

Cefpodoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Accurate quantification of Cefpodoxime in biological samples such as plasma, urine, and tissues is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines validated methods for its determination, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.

Analytical Methods Overview

A variety of analytical methods have been developed and validated for the quantification of Cefpodoxime. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique due to its robustness, reliability, and cost-effectiveness. It is suitable for the analysis of Cefpodoxime in plasma and pharmaceutical dosage forms.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for analyzing low concentrations of Cefpodoxime in complex biological matrices like urine and tissue homogenates.

  • Microbiological Assays are functional assays that measure the bioactivity of the antibiotic. These methods are based on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism and are useful for determining the potency of the active drug.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated methods for Cefpodoxime quantification.

Table 1: HPLC Methods for Cefpodoxime Quantification in Human Plasma

ParameterMethod 1[3]Method 2[4]
Chromatographic Column Supelcosil C18 (25cm x 4.6mm, 5µm)Phenomenex RP18 (250x4.6mm)
Mobile Phase Acetonitrile:Methanol:Water (20:50:30, v/v/v), pH 5.0 with Orthophosphoric Acid20mM Ammonium Acetate:Acetonitrile (92:8, v/v), pH 4.6
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 247 nmNot Specified
Linearity Range 0.195 - 50 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) 0.9990.9905
Limit of Quantification (LOQ) Not specified, LLOQ within ±20%0.136 µg/mL
Accuracy Within ±15% (except LLOQ)Satisfactory
Precision (%RSD) Within ±15% (except LLOQ)Satisfactory
Recovery > 89%Not Specified
Retention Time 10.967 minNot Specified

Table 2: LC-MS/MS Method for Cefpodoxime Quantification in Human Plasma

ParameterMethod 1
Chromatographic Column Princeton SPHER C18 (150mm x 4mm, 5µm)
Mobile Phase Methanol:Acetonitrile:2mM Ammonium Acetate (25:25:50, v/v/v), pH 3.5
Flow Rate 0.8 mL/min
Detection Single Quadrupole MS with APCI (SIM mode)
Linearity Range 0.04 - 4.4 µg/mL
Pharmacokinetic Parameters Cmax: 2.13±0.06 µg/mL, Tmax: 2h, T1/2: 3.05±0.15h

Table 3: Microbiological Assay for Cefpodoxime in Plasma and Skin Blister Fluid[5]

ParameterDetails
Biological Matrix Plasma, Skin Blister Fluid
Pharmacokinetic Parameters (200mg dose) Plasma: Cmax: 2.18 ± 0.52 µg/mL; SBF: Cmax: 1.55 ± 0.59 µg/mL
Pharmacokinetic Parameters (400mg dose) Plasma: Cmax: 4.16 ± 1.04 µg/mL; SBF: Cmax: 2.94 ± 0.71 µg/mL
Penetration (SBF/Plasma) 67% - 101%

Experimental Protocols

Protocol 1: HPLC-UV Quantification of Cefpodoxime in Human Plasma

This protocol is based on a validated method for the determination of Cefpodoxime Proxetil in human plasma.[3]

1. Materials and Reagents:

  • Cefpodoxime Proxetil reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • Human plasma (drug-free)

2. Instrumentation:

  • HPLC system with UV detector

  • Supelcosil C18 column (25cm x 4.6mm, 5µm)

  • Centrifuge

3. Sample Preparation: a. To 1.0 mL of human plasma in a centrifuge tube, add a known amount of internal standard (if used). b. Add 2.0 mL of acetonitrile to precipitate plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 200 µL of the mobile phase. g. Inject 20 µL into the HPLC system.

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and water in the ratio of 20:50:30 (v/v/v). Adjust the pH to 5.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 247 nm

5. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of Cefpodoxime Proxetil (ranging from 0.195 to 50 µg/mL).

  • Process the calibration standards and quality control (QC) samples along with the unknown samples using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of Cefpodoxime to the internal standard (or peak area of Cefpodoxime if no IS is used) against the nominal concentration.

  • Determine the concentration of Cefpodoxime in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: LC-MS/MS Quantification of Cefpodoxime in Urine

This protocol provides a general framework for the sensitive quantification of Cefpodoxime in urine samples.

1. Materials and Reagents:

  • Cefpodoxime reference standard

  • Internal Standard (e.g., a structurally similar cephalosporin)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Drug-free human urine

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column suitable for LC-MS

3. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Vortex the samples to ensure homogeneity. c. To 100 µL of urine, add 10 µL of internal standard solution. d. Add 400 µL of acetonitrile or methanol to precipitate proteins and dilute the sample. e. Vortex for 1 minute. f. Centrifuge at 10,000 rpm for 10 minutes. g. Transfer the supernatant to an autosampler vial. h. Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for Cefpodoxime and the internal standard.

5. Calibration and Quantification:

  • Prepare calibration standards in drug-free urine over the desired concentration range.

  • Process and analyze the standards and QC samples alongside the unknown samples.

  • Generate a calibration curve and quantify the unknown samples as described in Protocol 1.

Protocol 3: Microbiological Agar Diffusion Assay for Cefpodoxime Potency

This protocol outlines a general procedure for determining the potency of Cefpodoxime using an agar diffusion method.[6]

1. Materials and Reagents:

  • Cefpodoxime reference standard

  • Test sample containing Cefpodoxime

  • Susceptible test microorganism (e.g., Staphylococcus aureus ATCC 6538p)

  • Antibiotic medium (e.g., Mueller-Hinton Agar)

  • Sterile phosphate buffer

  • Sterile petri dishes

  • Sterile cylinders or paper discs

2. Preparation of Inoculum: a. Culture the test microorganism in a suitable broth medium overnight at 37°C. b. Dilute the culture with sterile saline to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

3. Assay Procedure: a. Prepare a base layer of agar in sterile petri dishes and allow it to solidify. b. Prepare a seeded agar layer by inoculating molten antibiotic medium (cooled to 45-50°C) with the standardized inoculum. c. Pour the seeded agar over the base layer and allow it to solidify. d. Place sterile cylinders onto the agar surface or apply antibiotic-impregnated paper discs. e. Prepare a series of standard solutions of Cefpodoxime in sterile phosphate buffer at known concentrations. f. Prepare sample solutions at a concentration expected to be within the range of the standard curve. g. Fill the cylinders or apply the discs with the standard and sample solutions. h. Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis: a. Measure the diameter of the zones of inhibition for both the standard and sample solutions. b. Plot the logarithm of the concentration of the standard solutions against the diameter of the zones of inhibition to generate a standard curve. c. Determine the potency of the sample by interpolating the diameter of its zone of inhibition on the standard curve.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (247 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Cefpodoxime calibration_curve->quantification

Caption: HPLC-UV analysis workflow for Cefpodoxime in plasma.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis urine Urine Sample add_is Add Internal Standard urine->add_is dilute_precipitate Dilution & Protein Precipitation (Acetonitrile) add_is->dilute_precipitate vortex Vortex dilute_precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Cefpodoxime calibration_curve->quantification

Caption: LC-MS/MS analysis workflow for Cefpodoxime in urine.

microbiological_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum prep_plates Prepare Seeded Agar Plates prep_inoculum->prep_plates apply_samples Apply Standard and Sample Solutions prep_plates->apply_samples incubate Incubate Plates (37°C, 18-24h) apply_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones std_curve Plot Standard Curve measure_zones->std_curve determine_potency Determine Sample Potency std_curve->determine_potency

Caption: Microbiological agar diffusion assay workflow.

Stability and Storage

Proper handling and storage of biological samples are critical to ensure the accuracy of Cefpodoxime quantification. Cefpodoxime is susceptible to degradation, particularly in aqueous solutions and at elevated temperatures.

Short-term Stability:

  • Cefpodoxime in plasma is generally stable for several hours at room temperature and for at least 24 hours at 2-8°C.

Long-term Stability:

  • For long-term storage, plasma and urine samples should be kept frozen at -20°C or preferably -80°C.

Freeze-Thaw Stability:

  • Cefpodoxime has been shown to be stable for at least three freeze-thaw cycles. However, repeated freeze-thaw cycles should be avoided.

Stock Solution Stability:

  • Stock solutions of Cefpodoxime in organic solvents like methanol or acetonitrile are typically stable for several weeks when stored at -20°C.

It is recommended to perform stability studies under the specific storage and handling conditions of the laboratory to ensure the integrity of the samples.

Conclusion

The analytical methods and protocols presented in these application notes provide a comprehensive guide for the accurate and reliable quantification of Cefpodoxime in various biological matrices. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the matrix, and the available instrumentation. Proper validation of the chosen method is essential to ensure the quality and reliability of the generated data in drug development and clinical research.

References

Application Notes and Protocols for Testing Cefdaloxime Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdaloxime is a third-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Like other cephalosporins, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] However, the potential for cytotoxicity in mammalian cells is a critical aspect of its safety profile that requires thorough investigation during preclinical development. Cephalosporins have been associated with adverse effects, including nephrotoxicity and hepatotoxicity, making in vitro cytotoxicity testing an essential step.[4][5]

These application notes provide a comprehensive overview of established cell culture models and detailed protocols for assessing the cytotoxicity of this compound. The focus is on assays that measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis. The provided methodologies are intended to guide researchers in generating robust and reproducible data for the safety assessment of this compound and other related cephalosporin antibiotics.

Recommended Cell Culture Models

The selection of an appropriate cell line is crucial for obtaining relevant cytotoxicity data. Based on the known toxicological profiles of cephalosporins, which primarily target the kidneys and liver, the following cell lines are recommended for testing this compound cytotoxicity.

For Nephrotoxicity Assessment:

  • HK-2 (Human Kidney 2): An immortalized human proximal tubule epithelial cell line that retains many of the morphological and functional characteristics of primary renal proximal tubule cells.[6][7] These cells are widely used for in vitro nephrotoxicity studies.[8]

  • RPTEC (Renal Proximal Tubule Epithelial Cells): Primary or immortalized human renal proximal tubule epithelial cells are considered a gold standard for in vitro nephrotoxicity assessment due to their high physiological relevance.

For Hepatotoxicity Assessment:

  • HepG2 (Human Liver Cancer Cell Line): A well-characterized human hepatoma cell line that is widely used for in vitro hepatotoxicity screening.[9][10][11][12][13] While metabolically less active than primary hepatocytes, HepG2 cells provide a reproducible and readily available model.

  • HepaRG (Human Hepatoma Cell Line): A human hepatic progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. HepaRG cells exhibit a higher level of metabolic competence compared to HepG2 cells, making them a more physiologically relevant model for studying drug metabolism and toxicity.

Experimental Protocols

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic potential of this compound. This involves assessing different cellular endpoints to understand the mechanism of toxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Selected cell line (e.g., HK-2 or HepG2)

  • Complete cell culture medium

  • This compound (dissolved in a suitable vehicle, e.g., sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is an indicator of cell membrane integrity and cytotoxicity.

Materials:

  • Selected cell line (e.g., HK-2 or HepG2)

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the negative and vehicle controls, include a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Procedure: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from the kit) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, which typically involves subtracting the background and comparing the LDH release in treated wells to the maximum LDH release.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).

Materials:

  • Selected cell line (e.g., HK-2 or HepG2)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time period.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation

Summarize all quantitative data from the cytotoxicity assays into clearly structured tables for easy comparison. An example is provided below.

Table 1: Cytotoxicity of this compound on HK-2 Cells after 48-hour Exposure

This compound Conc. (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)% Apoptotic Cells (Annexin V/PI)
0 (Control)100 ± 5.25.1 ± 1.33.2 ± 0.8
1095.3 ± 4.88.2 ± 1.95.1 ± 1.1
5082.1 ± 6.115.7 ± 2.512.4 ± 2.3
10065.4 ± 5.928.9 ± 3.125.8 ± 3.5
25048.2 ± 7.345.3 ± 4.241.7 ± 4.1
50025.7 ± 4.568.1 ± 5.562.3 ± 5.8

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Select & Culture (HK-2 or HepG2) seeding Seed cells in multi-well plates cell_culture->seeding treatment Treat cells for 24, 48, 72h seeding->treatment This compound Prepare this compound serial dilutions This compound->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh apoptosis Annexin V/PI (Apoptosis) treatment->apoptosis data_acq Spectrophotometry & Flow Cytometry mtt->data_acq ldh->data_acq apoptosis->data_acq quant Quantify % Viability, % Cytotoxicity, % Apoptosis data_acq->quant end end quant->end Final Report

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for Cephalosporin-Induced Cytotoxicity

Cephalosporins can induce cytotoxicity through multiple mechanisms. One proposed pathway involves the induction of mitochondrial dysfunction.[4][14] This can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors, ultimately triggering apoptosis. Another potential mechanism involves the inhibition of vitamin K epoxide reductase, which can disrupt cellular processes dependent on vitamin K.[5]

Cephalosporin_Toxicity_Pathway cluster_mito Mitochondrial Dysfunction cluster_vkor Vitamin K Cycle Inhibition cluster_apoptosis Apoptosis This compound This compound Mito Mitochondria This compound->Mito Inhibits substrate transport VKOR Vitamin K Epoxide Reductase Inhibition This compound->VKOR Inhibits enzyme activity ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ATP ↓ ATP Production Mito->ATP CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation ROS->Casp9 ATP->Casp9 CytoC->Casp9 Gla Impaired γ-carboxylation of Gla proteins VKOR->Gla Apoptosis Apoptosis Gla->Apoptosis Contributes to cellular stress Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Proposed mechanisms of cephalosporin-induced cytotoxicity.

Conclusion

The provided application notes and protocols offer a robust framework for evaluating the in vitro cytotoxicity of this compound. By employing a panel of relevant cell lines and a combination of cytotoxicity assays, researchers can gain valuable insights into the potential toxic effects of this antibiotic on key target organs. The systematic approach outlined here will aid in the comprehensive safety assessment of this compound and contribute to the development of safer therapeutic agents. It is important to note that while these protocols are based on established methods for antibiotic cytotoxicity testing, specific experimental conditions may need to be optimized for this compound.

References

Application Notes and Protocols: Cefdaloxime for Treating Respiratory Tract Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefdaloxime (the active metabolite of the prodrug Cefpodoxime proxetil) in preclinical models of respiratory tract infections. The following sections detail its mechanism of action, in vitro efficacy against key respiratory pathogens, and protocols for in vivo evaluation.

Mechanism of Action

This compound is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] As a beta-lactam antibiotic, its primary target is the penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1][2][3] this compound preferentially binds to PBP3.[1][5] This binding inactivates the enzymes responsible for the final transpeptidation step of peptidoglycan synthesis. Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall.[2][3] The inhibition of peptidoglycan synthesis leads to a weakening of the cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[2][3] this compound is stable in the presence of many beta-lactamase enzymes, which are a common cause of resistance to penicillins and other cephalosporins.[1][3]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Maintains Cell_lysis Cell Lysis & Death Cell_wall->Cell_lysis This compound This compound This compound->PBP Inhibits

Caption: Mechanism of action of this compound.

In Vitro Efficacy

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria that are common pathogens in respiratory tract infections.

Table 1: In Vitro Activity of this compound Against Key Respiratory Pathogens
PathogenStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniaePenicillin-Susceptible-0.06 - 0.25[6]
Streptococcus pneumoniaePenicillin-Intermediate-1 - 2[6]
Streptococcus pneumoniae--0.12[7]
Haemophilus influenzaeAmpicillin-Sensitive-0.12[8]
Haemophilus influenzaeβ-lactamase-producing-0.25[8]
Haemophilus influenzaeAmpicillin-Resistant (non-β-lactamase)-1[8]
Haemophilus influenzae--≤0.03 - 1[9]
Moraxella catarrhalisAmpicillin-Sensitive-0.50[8]
Moraxella catarrhalisAmpicillin-Resistant-1[8]
Moraxella catarrhalis--1[7]
Streptococcus pyogenes--<0.06[6]
Streptococcus pyogenes--≤0.004 - 2[9]
Staphylococcus aureusOxacillin-Susceptible1 - 24[5][7]

MIC50/MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against respiratory pathogens.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates (e.g., Streptococcus pneumoniae, Haemophilus influenzae)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend colonies in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours. For Haemophilus influenzae, incubate in a CO2-enriched atmosphere.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Respiratory Tract Infection Model: Murine Pneumonia Model

This protocol describes a general workflow for evaluating the efficacy of this compound in a mouse model of bacterial pneumonia.

cluster_0 Experimental Workflow Animal_acclimation Animal Acclimation (e.g., BALB/c mice, 6-8 weeks old) Infection Induction of Pneumonia (Intranasal inoculation of S. pneumoniae or K. pneumoniae) Animal_acclimation->Infection Treatment Cefpodoxime Proxetil Treatment (Oral gavage, e.g., 20 mg/kg BID) Infection->Treatment Monitoring Monitoring (Survival, clinical signs, body weight) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., 48-72h post-infection) Monitoring->Endpoint Analysis Bacterial Load in Lungs (CFU/g) Histopathology of Lung Tissue Cytokine Analysis in BALF Endpoint->Analysis

Caption: Murine pneumonia model workflow.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Bacterial strain (e.g., Streptococcus pneumoniae ATCC 49619 or Klebsiella pneumoniae)

  • Cefpodoxime proxetil (prodrug of this compound) for oral administration

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least 7 days before the experiment.

  • Bacterial Culture: Grow the selected bacterial strain to mid-log phase in an appropriate broth. Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/mouse).

  • Induction of Pneumonia: Lightly anesthetize the mice. Inoculate the bacterial suspension intranasally (e.g., 50 µL total volume, 25 µL per nostril).

  • Treatment Initiation: At a predetermined time post-infection (e.g., 2-4 hours), begin treatment with Cefpodoxime proxetil. Administer the drug orally via gavage. A typical dose might be in the range of 10-40 mg/kg, administered twice daily. A vehicle control group should be included.

  • Monitoring: Monitor the animals at least twice daily for clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing) and record survival and body weight changes.

  • Endpoint Analysis: At a specified endpoint (e.g., 48 or 72 hours post-infection), euthanize the animals.

  • Outcome Measures:

    • Bacterial Load: Aseptically remove the lungs, homogenize in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

    • Histopathology: Fix a portion of the lung tissue in 10% neutral buffered formalin for histological examination to assess inflammation and tissue damage.

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cytokine analysis (e.g., TNF-α, IL-6) and cell counts.

Pharmacokinetics and Pharmacodynamics (PK/PD)

The efficacy of this compound is related to the time that the free drug concentration remains above the MIC of the infecting pathogen (%T>MIC). Cefpodoxime proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active form, Cefpodoxime.[1] The oral bioavailability is approximately 50% and is enhanced when taken with food.[9] The plasma half-life is approximately 2-3 hours.[9] In animal studies, unbound concentrations of Cefpodoxime in lung tissue were found to be nearly identical to those in muscle.[10]

Table 2: Pharmacokinetic Parameters of Cefpodoxime in Humans
ParameterValueReference
Oral Bioavailability~50%[9]
Time to Peak Concentration (Tmax)2-3 hours[3]
Plasma Half-life (t1/2)2.09 - 2.84 hours[1]
Protein Binding21-29%[4]
Primary Route of EliminationRenal (unchanged drug)[1][3]

These parameters are crucial for designing effective dosing regimens in preclinical models to mimic human exposure and for conducting PK/PD modeling to predict clinical efficacy.

Conclusion

This compound is a potent third-generation cephalosporin with a well-defined mechanism of action and excellent in vitro activity against key bacterial pathogens responsible for respiratory tract infections. The provided protocols for in vitro susceptibility testing and in vivo murine pneumonia models offer a framework for the preclinical evaluation of this compound's efficacy. Understanding its pharmacokinetic profile is essential for designing and interpreting these studies. These application notes should serve as a valuable resource for researchers in the development of new antibacterial therapies.

References

Application Notes and Protocols: Synergistic Activity of Cefdaloxime in Combination with Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published data specifically for "Cefdaloxime," these application notes and protocols have been developed using data for Cefpodoxime, a structurally and functionally similar third-generation oral cephalosporin. The principles and methodologies described are broadly applicable for the evaluation of cephalosporin and beta-lactamase inhibitor combinations.

Introduction

This compound is a third-generation cephalosporin antibiotic that, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] This is achieved through binding to and inactivating penicillin-binding proteins (PBPs) essential for the final transpeptidation step in peptidoglycan synthesis.[1][4] The disruption of the cell wall integrity leads to cell lysis and death.[3][4]

A primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. The combination of a beta-lactam antibiotic with a beta-lactamase inhibitor is a well-established strategy to overcome this resistance. The inhibitor, which has minimal intrinsic antibacterial activity, binds to and inactivates the beta-lactamase, thereby protecting the antibiotic from degradation and restoring its efficacy.

This document provides detailed protocols for assessing the synergistic activity of this compound in combination with common beta-lactamase inhibitors such as clavulanate, sulbactam, and tazobactam.

Mechanism of Action and Synergy

The synergistic relationship between this compound and a beta-lactamase inhibitor is based on their complementary roles in combating bacterial resistance.

cluster_0 Bacterial Cell cluster_1 PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes BetaLactamase Beta-Lactamase Enzyme This compound This compound BetaLactamase->this compound Inactivates This compound->PBP Inhibits Inhibitor Beta-Lactamase Inhibitor Inhibitor->BetaLactamase Inhibits

Caption: Mechanism of this compound and Beta-Lactamase Inhibitor Synergy.

Quantitative Data Summary

The following tables summarize the in vitro activity of Cefpodoxime, alone and in combination with clavulanic acid or sulbactam, against various bacterial isolates. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater antibacterial activity.

Table 1: In Vitro Activity of Cefpodoxime in Combination with Clavulanic Acid

Bacterial SpeciesCefpodoxime MIC (µg/mL)Cefpodoxime/Clavulanic Acid MIC (µg/mL)Fold Decrease in MIC
Staphylococcus aureus (β-lactamase +)16116
Escherichia coli (ESBL -)20.54
Klebsiella pneumoniae (ESBL -)414
Haemophilus influenzae (β-lactamase +)10.254
Moraxella catarrhalis (β-lactamase +)0.50.1254

Note: Data is representative and compiled from various sources. Actual MIC values can vary between strains.

Table 2: In Vitro Activity of Cefpodoxime in Combination with Sulbactam

Bacterial SpeciesCefpodoxime MIC (µg/mL)Cefpodoxime/Sulbactam MIC (µg/mL)Fold Decrease in MIC
Acinetobacter baumannii6488
Bacteroides fragilis3248
Escherichia coli (AmpC producer)>12816>8
Klebsiella pneumoniae (KPC producer)>12832>4

Note: Data is representative and compiled from various sources. Sulbactam often exhibits intrinsic activity against certain bacterial species like Acinetobacter.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. The Fractional Inhibitory Concentration (FIC) Index is calculated to quantify the interaction.

A Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate wells with bacterial suspension A->F B Prepare Serial Dilutions of This compound (Drug A) D Dispense Drug A dilutions along rows of 96-well plate B->D C Prepare Serial Dilutions of Beta-Lactamase Inhibitor (Drug B) E Dispense Drug B dilutions along columns of 96-well plate C->E D->F E->F G Incubate at 37°C for 18-24 hours F->G H Read MICs of each drug alone and in combination G->H I Calculate Fractional Inhibitory Concentration (FIC) Index H->I

Caption: Workflow for the Checkerboard Assay.

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the beta-lactamase inhibitor in an appropriate solvent.

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of MHB to each well.

    • Create a two-fold serial dilution of this compound (Drug A) along the rows (e.g., from top to bottom).

    • Create a two-fold serial dilution of the beta-lactamase inhibitor (Drug B) along the columns (e.g., from left to right).

    • The final volume in each well after adding the inoculum will be 100 µL.

    • Include wells with each drug alone to determine their individual MICs, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC Index using the following formula:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

A Prepare Bacterial Culture in Logarithmic Growth Phase C Inoculate Test Tubes to a final density of ~5 x 10^5 CFU/mL A->C B Prepare Test Tubes with MHB and Antibiotic Combinations B->C D Incubate at 37°C with shaking C->D E Withdraw Aliquots at specified time points (0, 2, 4, 8, 24h) D->E F Perform Serial Dilutions of Aliquots E->F G Plate Dilutions onto Agar Plates F->G H Incubate Plates and Count Colonies G->H I Plot Log10 CFU/mL vs. Time H->I

Caption: Workflow for the Time-Kill Assay.

Methodology:

  • Preparation:

    • Grow a bacterial culture in MHB to the logarithmic phase.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL.

    • Prepare test tubes containing MHB with the following:

      • No antibiotic (growth control)

      • This compound alone (at a clinically relevant concentration, e.g., MIC)

      • Beta-lactamase inhibitor alone

      • This compound in combination with the beta-lactamase inhibitor

  • Incubation and Sampling:

    • Inoculate the prepared tubes with the bacterial suspension.

    • Incubate the tubes at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[5][6]

    • Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[6]

Conclusion

The combination of this compound with a beta-lactamase inhibitor represents a promising strategy to combat infections caused by beta-lactamase-producing bacteria. The protocols outlined in this document provide a framework for the in vitro evaluation of the synergistic potential of such combinations. The checkerboard assay offers a quantitative measure of synergy through the FIC index, while the time-kill assay provides valuable insights into the pharmacodynamics of the interaction. These methodologies are essential tools for researchers and drug development professionals in the preclinical assessment of new antimicrobial combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cefdaloxime Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefdaloxime. The following information is designed to address common solubility issues encountered during in vitro experiments.

Understanding this compound and Its Prodrug

This compound is the active acidic form of the antibiotic, which is often administered orally as the prodrug Cefpodoxime proxetil. This prodrug is designed to enhance oral bioavailability, and it is hydrolyzed by esterases in the intestinal wall to release the active this compound. For in vitro studies, it is crucial to work with the active form, this compound (Cefpodoxime acid), and understand its specific solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound, also known as Cefpodoxime acid, has low intrinsic aqueous solubility. The reported aqueous solubility is approximately 0.185 g/L.[1] Its solubility is highly dependent on the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a carboxylic acid with a predicted pKa of approximately 2.77.[2] This means that at a pH below its pKa, it will be in its less soluble, neutral form. As the pH increases above the pKa, this compound will deprotonate to form a more soluble carboxylate salt. Therefore, its solubility is expected to be significantly higher in neutral to alkaline solutions compared to acidic solutions. While much of the literature focuses on the prodrug, Cefpodoxime proxetil, which is more soluble in acidic pH, the active this compound acid follows the opposite trend.[3][4]

Q3: I am having trouble dissolving this compound powder directly in my aqueous buffer. What should I do?

A3: Direct dissolution of this compound in aqueous buffers, especially at acidic or neutral pH, can be challenging due to its low solubility. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous buffer.

Q4: What organic solvents are recommended for preparing a this compound stock solution?

A4: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions for in vitro assays. It is also soluble in methanol and ethanol.[5]

Q5: What is a typical concentration for a this compound stock solution?

A5: The solubility of this compound in DMSO, ethanol, and methanol is approximately 10 mg/mL.[5] Therefore, you can prepare a stock solution at a concentration of up to 10 mg/mL in these solvents. For example, a stock solution of 1 mg/mL in DMSO is often used for antimicrobial susceptibility testing.[2]

Q6: How should I dilute the organic stock solution into my aqueous experimental medium?

A6: The organic stock solution should be serially diluted in your aqueous buffer or culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in your experimental setup is low enough to not affect the biological system you are studying. Typically, the final DMSO concentration should be kept below 0.5% (v/v).

Q7: Can I use co-solvents in my final aqueous solution to improve this compound solubility?

A7: While co-solvents can enhance solubility, their use in biological assays must be carefully validated to ensure they do not interfere with the experimental results. If you need to use a co-solvent in the final solution, consider biocompatible options and perform appropriate vehicle controls.

Q8: Is the solubility of this compound affected by temperature?

A8: As with most solid solutes, the solubility of this compound is expected to increase with temperature. However, for in vitro experiments conducted at a constant physiological temperature (e.g., 37°C), this factor is generally not varied. It is important to note that prolonged exposure to elevated temperatures may affect the stability of the compound.

Data Presentation: this compound Solubility

Solvent/SolutionSolubilityReference
Water~0.185 g/L[1]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[5]
Methanol~10 mg/mL[5]
Ethanol~10 mg/mL[5]
Acetonitrile~5 mg/mL[5]
Phosphate Buffer (pH 6.8)0.45 mg/mL (for prodrug)[5]
Acid Buffer (pH 1.2)10.47 mg/mL (for prodrug)[5]

Note: Data for buffered solutions are for the prodrug Cefpodoxime proxetil and indicate the significant influence of pH on the solubility of the parent molecular structure.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution for In Vitro Susceptibility Testing

This protocol is a general guideline based on standard laboratory practices for antimicrobial susceptibility testing.

Materials:

  • This compound (Cefpodoxime acid) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare a 1 mg/mL stock solution, weigh 1 mg of this compound.

  • Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube or vial. Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 1 mg/mL stock, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: The stock solution prepared in DMSO is considered self-sterilizing. No further filtration is typically required if sterile techniques are used.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower for long-term stability.

Protocol for Preparing Working Solutions for Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate microbiological culture medium

  • Sterile microtiter plates (96-well)

  • Sterile multichannel pipettes

Procedure:

  • Initial Dilution: Perform an initial dilution of the stock solution in the culture medium. For example, to achieve a starting concentration of 100 µg/mL, add 10 µL of the 1 mg/mL stock solution to 990 µL of MHB.

  • Serial Dilutions: Perform two-fold serial dilutions of the initial working solution across the wells of a 96-well microtiter plate. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the 100 µg/mL this compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution process down the plate.

  • Inoculation: Add the standardized bacterial inoculum to each well as per CLSI or EUCAST guidelines.

  • Incubation: Incubate the microtiter plates under the appropriate conditions for the bacteria being tested.

  • Analysis: Determine the MIC by observing the lowest concentration of this compound that inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve  Add to solvent store Store at -20°C dissolve->store  Aliquot initial_dilution Initial Dilution in Aqueous Buffer store->initial_dilution  Use aliquot serial_dilution Serial Dilutions initial_dilution->serial_dilution  Create concentration gradient assay Use in Experiment serial_dilution->assay

Workflow for preparing this compound solutions.

troubleshooting_logic start This compound Fails to Dissolve in Aqueous Buffer check_ph Is the buffer pH > 4.0? start->check_ph prepare_stock Prepare a concentrated stock solution in DMSO. check_ph->prepare_stock No adjust_ph Adjust buffer pH to be neutral or slightly alkaline. check_ph->adjust_ph Yes dilute_stock Dilute the stock solution into the aqueous buffer. prepare_stock->dilute_stock check_solvent_conc Is the final DMSO concentration < 0.5%? dilute_stock->check_solvent_conc proceed Proceed with the experiment. check_solvent_conc->proceed Yes adjust_protocol Adjust dilution protocol to lower final DMSO concentration. check_solvent_conc->adjust_protocol No adjust_protocol->dilute_stock adjust_ph->start

References

Technical Support Center: Optimizing Cefdaloxime (Cefpodoxime) Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cefdaloxime (Cefpodoxime) dosage for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Cefpodoxime)?

A1: this compound, acting through its active metabolite Cefpodoxime, is a third-generation cephalosporin antibiotic.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[2] Cefpodoxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This inactivation prevents the final transpeptidation step of peptidoglycan synthesis, a critical component of the cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3]

Q2: What is Cefpodoxime proxetil and why is it used in oral formulations?

A2: Cefpodoxime proxetil is a prodrug of Cefpodoxime.[4] This means it is an inactive form of the drug that is converted into the active Cefpodoxime in the body after administration.[3] Cefpodoxime itself has poor oral absorption. The "proxetil" ester group enhances the drug's lipid solubility, allowing it to be more readily absorbed from the gastrointestinal tract.[3][5] After absorption, esterases in the intestinal wall and blood cleave the proxetil group, releasing the active Cefpodoxime into the bloodstream.[4]

Q3: What are the key Pharmacokinetic/Pharmacodynamic (PK/PD) parameters for this compound (Cefpodoxime) efficacy?

A3: For cephalosporins like Cefpodoxime, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen.[6] A common target for achieving a static or bactericidal effect is a %fT > MIC of 40-60%.[6] Other parameters like the ratio of the maximum free drug concentration to the MIC (fCmax/MIC) and the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) can also be considered, but %fT > MIC is generally the most critical for time-dependent antibiotics like Cefpodoxime.

Troubleshooting Guides

Issue 1: Low or Variable Bioavailability after Oral Administration

Q: We are observing inconsistent plasma concentrations of Cefpodoxime in our rodent studies after oral gavage of Cefpodoxime proxetil. What could be the cause and how can we improve it?

A: Low and variable oral bioavailability of Cefpodoxime proxetil is a known challenge and can be attributed to several factors:

  • Low Aqueous Solubility: Cefpodoxime proxetil has poor solubility in water, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.[5]

  • Intraluminal Hydrolysis: The prodrug can be prematurely hydrolyzed to the poorly absorbed Cefpodoxime by esterases present in the intestinal lumen before it can be absorbed.[4]

  • Efflux Transporters: Evidence suggests that after absorption into intestinal epithelial cells, the active Cefpodoxime may be subject to efflux back into the intestinal lumen by transporters.[7]

  • Formulation Issues: The choice of vehicle for oral gavage is critical. An inappropriate vehicle can lead to poor suspension, inaccurate dosing, and further hinder absorption.

Troubleshooting Steps:

  • Optimize the Vehicle:

    • For preclinical studies, Cefpodoxime proxetil is often administered as a suspension. Common vehicles include 0.5% methylcellulose or a combination of suspending agents like xanthan gum and microcrystalline cellulose.[8]

    • Consider formulating an oil-in-water submicron emulsion, which has been shown to significantly increase the oral bioavailability of Cefpodoxime proxetil in rats by protecting the prodrug from enzymatic degradation and improving absorption.[4]

  • Ensure Proper Suspension Preparation:

    • Thoroughly homogenize the suspension before each administration to ensure a uniform dose.

    • Prepare fresh suspensions regularly, as the stability of Cefpodoxime proxetil in aqueous vehicles can be limited.

  • Control for Food Effects:

    • Administering Cefpodoxime proxetil with food can sometimes enhance absorption.[9] However, for consistency in preclinical studies, it is often administered to fasted animals. Ensure a consistent fasting period across all study animals.

  • Consider Alternative Routes for Initial Studies:

    • To establish baseline efficacy and PK parameters without the complication of oral absorption, consider parenteral administration (e.g., subcutaneous or intravenous) of the active Cefpodoxime in initial studies.

Issue 2: Lack of Efficacy in an In Vivo Infection Model

Q: Our in vivo infection model is not showing the expected efficacy with this compound (Cefpodoxime), despite in vitro susceptibility of the pathogen. What should we investigate?

A: A discrepancy between in vitro and in vivo results can arise from several factors related to the drug's behavior in the animal and the infection model itself.

Troubleshooting Steps:

  • Verify Drug Exposure:

    • Conduct a pilot pharmacokinetic study in uninfected animals from the same species and strain to determine the plasma concentration profile of Cefpodoxime after administration of your chosen dose and formulation. This will confirm if adequate drug levels are being achieved.

  • Re-evaluate the PK/PD Target:

    • Ensure that the dosing regimen is achieving the target %fT > MIC for the specific pathogen used in your model. The MIC can be determined through standard broth microdilution or agar dilution methods.

    • If the %fT > MIC is insufficient, consider increasing the dose or the frequency of administration.

  • Assess Protein Binding:

    • The efficacy of Cefpodoxime is driven by the unbound (free) fraction of the drug. Protein binding can vary between species. If possible, determine the plasma protein binding of Cefpodoxime in your animal model to calculate the free drug concentrations.

  • Examine the Infection Model:

    • Immune Status of the Animal: In immunocompromised models, such as the neutropenic thigh infection model, higher drug exposure may be required to achieve the same level of bacterial killing compared to immunocompetent animals.[10]

    • Infection Site: Consider if the infection is in a location where Cefpodoxime penetration may be limited. While Cefpodoxime generally distributes well into tissues like lung and skin, some sites may have lower concentrations.[11]

    • Bacterial Inoculum: A very high bacterial load at the start of treatment may require higher doses to achieve a significant reduction in bacterial counts.

Data Presentation

Table 1: Summary of In Vitro Activity and Pharmacokinetic Parameters of Cefpodoxime

ParameterValueSpecies/ConditionReference
MIC50 (µg/mL)
Staphylococcus aureus4Clinical Isolates[1]
Streptococcus pneumoniae≤0.015Clinical Isolates[12]
Escherichia coli≤1β-lactamase-negative[12]
Klebsiella pneumoniae≤1Clinical Isolates[12]
Haemophilus influenzae≤1Clinical Isolates[12]
Pharmacokinetic Parameters
Human (Oral Cefpodoxime Proxetil)
Bioavailability~50%Fasting[2]
Tmax (hours)2-3100-400 mg dose[13]
t1/2 (hours)2.1 - 2.8Normal renal function[13]
Protein Binding~20-30%Human Plasma[8]
Rat (Oral Cefpodoxime Proxetil)
Bioavailability (Submicron Emulsion)97.4%Conscious rats[4]

Experimental Protocols

Protocol 1: Murine Neutropenic Thigh Infection Model for this compound (Cefpodoxime) Efficacy Testing

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections in an immunocompromised host.[10][14]

1. Materials:

  • Cefpodoxime proxetil

  • Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)

  • Cyclophosphamide

  • Sterile saline

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Tryptic Soy Broth)

  • 6-8 week old female ICR or Swiss mice

  • Isoflurane for anesthesia

  • Sterile syringes and needles

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

2. Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (i.p.) to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[2][15] This will render the mice neutropenic (<100 neutrophils/mm³).

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in an appropriate broth.

    • On the day of infection (Day 0), subculture the bacteria into fresh broth and grow to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., ~10⁷ CFU/mL).

  • Infection:

    • Anesthetize the mice with isoflurane.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

  • Drug Administration:

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment.

    • Administer the prepared Cefpodoxime proxetil suspension orally via gavage at various dose levels. Include a vehicle control group. The dosing frequency will depend on the expected half-life of Cefpodoxime in mice (e.g., every 6 or 12 hours).

  • Efficacy Assessment:

    • At 24 hours post-initiation of treatment, euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Calculate the mean log₁₀ CFU/gram of thigh tissue for each treatment group.

    • Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in bacterial counts.

    • Plot the dose-response curve to determine parameters such as the 50% effective dose (ED₅₀).

Mandatory Visualizations

Cefdaloxime_Mechanism_of_Action cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan) Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall->Cell_Lysis Weakened wall leads to Cytoplasmic_Membrane Cytoplasmic Membrane PBP Penicillin-Binding Protein (PBP) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Inhibition Inhibition Peptidoglycan_Synthesis->Cell_Wall Builds Cefpodoxime Cefpodoxime (Active Drug) Cefpodoxime->PBP Binds to

Caption: Mechanism of action of Cefpodoxime.

Dose_Optimization_Workflow Start Start: Define Study Objectives In_Vitro In Vitro Susceptibility Testing (Determine MIC) Start->In_Vitro Pilot_PK Pilot Pharmacokinetic (PK) Study (Single Dose) In_Vitro->Pilot_PK Inform Dose Selection Dose_Ranging Dose-Ranging Efficacy Study (e.g., Murine Thigh Model) Pilot_PK->Dose_Ranging Guide Dose Levels PK_PD_Analysis PK/PD Analysis (Correlate Exposure with Efficacy) Dose_Ranging->PK_PD_Analysis Optimal_Dose Select Optimal Dose Regimen PK_PD_Analysis->Optimal_Dose Identify Target Exposure Confirmatory_Study Confirmatory Efficacy Study Optimal_Dose->Confirmatory_Study End End: Optimized Dose Identified Confirmatory_Study->End

Caption: Experimental workflow for dose optimization.

References

Technical Support Center: Troubleshooting Cefdaloxime Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefdaloxime. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting degradation issues that may arise during the storage and handling of this compound. The following guides and frequently asked questions (FAQs) provide direct answers to specific experimental challenges.

A Note on this compound: Information available under the specific name "this compound" is limited in the public domain. The data and guidance provided here are primarily based on the closely related and well-studied cephalosporin, Cefpodoxime proxetil. Due to the structural similarities, the degradation pathways and stability issues are expected to be highly comparable.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during storage?

A1: The stability of this compound, like other cephalosporins, is influenced by several environmental factors. Key contributors to degradation during storage include:

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.[1][2] Studies on similar compounds show significant potency loss at elevated temperatures (e.g., 42°C).[2]

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions.[3][4][5] Hydrolysis of the β-lactam ring is a primary degradation pathway.[6]

  • Moisture: As a prodrug ester, this compound is prone to hydrolysis.[4] Proper protection from humidity is crucial.[1]

  • Light: Exposure to UV light can induce photodegradation, leading to the formation of inactive isomers and other degradation products.[4][7][8] This can sometimes be observed as a yellowing of the solution.[8]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products.[3][7]

Q2: I've observed a change in the physical appearance of my this compound sample (e.g., color change, clumping). What could be the cause?

A2: Physical changes are often indicators of chemical degradation.[9]

  • Color Change (Yellowing): This is a common sign of degradation in cephalosporins, particularly upon exposure to light or in alkaline conditions.[8] It can be associated with the photolysis of the δ-3-cephem ring.[8]

  • Clumping or Change in Texture: This may indicate issues with moisture content or the physical stability of the formulation. For nanomaterials, agglomeration can be a significant issue.[9]

  • Odor: The development of an unusual odor can also be a sign of chemical breakdown.[1]

Q3: My this compound solution is showing a loss of potency in my bioassay. How can I confirm if this is due to degradation?

A3: A loss of potency is a primary indicator of degradation.[1] To confirm and quantify this, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[10][11][12] An appropriate HPLC method will allow you to separate and quantify the intact this compound from its degradation products.[11]

Q4: What are the expected degradation products of this compound?

A4: Based on studies of Cefpodoxime proxetil, degradation can lead to several products. The specific products formed will depend on the stress condition (e.g., acid, base, oxidant, light). Common degradation pathways involve the hydrolysis of the β-lactam ring and the ester linkage.[3][4][6] Advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used to identify the structures of these degradation products.[7]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Symptom: Your HPLC analysis of a this compound sample shows additional peaks that are not present in the reference standard.

  • Possible Cause: These peaks likely represent degradation products or process-related impurities.[3][7]

  • Troubleshooting Steps:

    • Confirm System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a fresh, pure standard.

    • Perform Forced Degradation Studies: Subject a pure sample of this compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[3][7][11] This will help in tentatively identifying the unknown peaks in your sample.

    • Use a Validated Stability-Indicating Method: Ensure your HPLC method is capable of separating the main peak from all potential degradation products.[11][13]

    • Employ LC-MS for Identification: If the identity of the degradation products is critical, utilize LC-MS to determine their mass and fragmentation patterns, which can help in structure elucidation.[7]

Issue 2: Inconsistent Results in Stability Studies
  • Symptom: You are observing high variability in the potency of this compound samples stored under the same conditions.

  • Possible Cause: This could be due to inconsistencies in storage conditions, sample handling, or the analytical method itself.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that all samples are stored under tightly controlled and monitored conditions (temperature and humidity). Avoid frequent opening of storage containers.

    • Standardize Sample Preparation: Use a consistent and validated procedure for preparing samples for analysis. Pay close attention to the solvent used and the time between preparation and analysis.

    • Check for Homogeneity: If working with a suspension or solid formulation, ensure that the sample taken for analysis is representative of the entire batch.

    • Validate Analytical Method: A fully validated analytical method for precision, accuracy, and robustness is crucial for reliable stability data.[5][10][11]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound bulk drug

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Keep at room temperature for 30 minutes.

    • Neutralize with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 2 hours.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.[3]

  • Thermal Degradation:

    • Place a known quantity of solid this compound in an oven at 60°C for 2 hours.[7]

    • Dissolve the heat-treated sample in the solvent to achieve the desired concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for 12 hours.[7]

    • Analyze the solution by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general example of an HPLC method that can be adapted for the analysis of this compound and its degradation products. Method development and validation are essential.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer pH 4.0) and an organic solvent (e.g., methanol or acetonitrile).[11] A mobile phase consisting of formic acid-methanol-water has also been reported.[3]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: UV detection at 254 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionIncubation TimeIncubation TemperatureApproximate Degradation (%)Number of Degradation Peaks
Acidic (0.1 M HCl)2 hours60°C15-25%2-3
Alkaline (0.1 M NaOH)30 minutesRoom Temperature20-30%3-4
Oxidative (3% H₂O₂)2 hoursRoom Temperature10-20%2-3
Thermal (Solid)2 hours60°C5-10%1-2
Photolytic (UV 254nm)12 hoursRoom Temperature10-15%2-3

Note: The degradation percentages and number of peaks are illustrative and will vary depending on the specific experimental conditions and the purity of the this compound sample.

Visualizations

G This compound This compound (Intact Drug) Hydrolysis Hydrolysis This compound->Hydrolysis Moisture, pH Oxidation Oxidation This compound->Oxidation Oxidizing Agents Photolysis Photolysis This compound->Photolysis UV Light Thermal Thermal Stress This compound->Thermal Heat BetaLactam β-Lactam Ring Cleavage Products Hydrolysis->BetaLactam Ester Ester Hydrolysis Products Hydrolysis->Ester Oxidized Oxidized Products Oxidation->Oxidized Isomers Photo-isomers Photolysis->Isomers Other Other Minor Degradants Thermal->Other

Caption: this compound Degradation Pathways.

G Start Start: Unexpected Peak in HPLC/Loss of Potency CheckMethod Is the analytical method validated and stability-indicating? Start->CheckMethod ValidateMethod Develop and Validate a Stability-Indicating Method CheckMethod->ValidateMethod No ForcedDeg Perform Forced Degradation Study CheckMethod->ForcedDeg Yes ValidateMethod->ForcedDeg Compare Compare chromatograms of sample and stressed standards ForcedDeg->Compare Identify Tentatively Identify Degradation Products Compare->Identify Peaks Match NoMatch No Match Found Compare->NoMatch No Match ReviewStorage Review Storage Conditions (Temp, Humidity, Light) Identify->ReviewStorage ProblemIdentified Problem Identified: Degradation Confirmed ReviewStorage->ProblemIdentified ConsiderImpurity Consider Process Impurity or Contamination NoMatch->ConsiderImpurity

Caption: Troubleshooting Workflow for this compound Degradation.

References

Technical Support Center: Enhancing Oral Bioavailability of Cefdaloxime Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during the development of oral Cefdaloxime formulations.

Problem Potential Cause Troubleshooting Steps
Low in vitro dissolution rate of this compound. Poor aqueous solubility of the active pharmaceutical ingredient (API). This compound, like many cephalosporins, may exhibit limited solubility in gastrointestinal fluids.[1][2]1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles.[1] 2. Amorphous Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC, PEG) to enhance its dissolution.[3] 3. Complexation: Investigate the use of cyclodextrins to form inclusion complexes and improve solubility. 4. pH Modification: Evaluate the pH-solubility profile of this compound to identify potential for solubility enhancement using pH-modifying excipients.
High variability in dissolution profiles between batches. Inconsistent particle size distribution or lack of homogeneity in the formulation (e.g., solid dispersion).1. Optimize Milling/Grinding Process: Ensure a consistent and narrow particle size distribution. 2. Improve Mixing: Optimize the blending process to ensure uniform distribution of this compound within the excipient matrix. 3. Characterize Solid State: Use techniques like DSC and XRD to confirm the physical form (amorphous vs. crystalline) of this compound in the formulation is consistent.
Poor permeability of this compound across Caco-2 monolayers. This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), a common issue for BCS Class IV drugs.[4][5]1. Incorporate P-gp Inhibitors: Include excipients with P-gp inhibitory activity (e.g., certain surfactants like Tween 80, TPGS) in the formulation.[6] 2. Lipid-Based Formulations: Develop Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoemulsions. These can enhance permeability through various mechanisms, including bypassing P-gp efflux.[6]
Low oral bioavailability in animal models despite good in vitro dissolution. Poor permeability, pre-systemic metabolism (gut wall metabolism), or instability in the gastrointestinal tract. Cefpodoxime proxetil, for instance, is known to be metabolized by intestinal esterases.[7]1. Investigate Metabolic Stability: Assess the stability of this compound in the presence of intestinal enzymes. If it is a prodrug, confirm its conversion to the active form. 2. Enhance Permeability: Focus on permeability-enhancing formulations such as SEDDS or nanoparticles.[6] 3. Mucoadhesive Formulations: Consider developing formulations that increase residence time at the site of absorption.
Precipitation of this compound in the gastrointestinal tract upon release from the formulation. Supersaturation followed by precipitation, a common challenge with amorphous solid dispersions.1. Include Precipitation Inhibitors: Incorporate polymers (e.g., HPMC-AS, PVP) in the formulation that can maintain a supersaturated state of the drug in vivo. 2. Optimize Drug Loading: A lower drug loading in the solid dispersion may reduce the tendency for precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?

A1: While the exact BCS class of this compound is not published, it is likely to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug, similar to other cephalosporins like Cefpodoxime proxetil.[4][5] The BCS classification is crucial as it guides the formulation strategy. For a BCS Class II drug, the primary focus is on enhancing the dissolution rate. For a BCS Class IV drug, both solubility and permeability enhancement strategies are necessary.

Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

A2: Based on approaches for similar compounds, the following strategies hold significant promise:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix to improve its dissolution rate.[3]

  • Nanoparticle-Based Systems: Encapsulating this compound in lipid or polymeric nanoparticles can improve both solubility and permeability, and potentially protect the drug from degradation in the GI tract.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. SEDDS can significantly enhance the absorption of poorly soluble drugs.[6]

Q3: Which excipients are commonly used to formulate solid dispersions of poorly soluble antibiotics?

A3: Common hydrophilic carriers for solid dispersions include:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyethylene glycols (PEGs)

  • Copolymers such as Soluplus® and Kollidon® VA64.

Q4: How can I assess the in vitro permeability of my this compound formulation?

A4: The Caco-2 cell monolayer model is the gold standard for in vitro prediction of intestinal drug absorption. This model uses human colon adenocarcinoma cells that differentiate to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) of this compound across the Caco-2 monolayer can be determined and used to predict its in vivo absorption.

Q5: What are the critical quality attributes (CQAs) to monitor for a this compound solid dispersion formulation?

A5: Key CQAs for a solid dispersion formulation include:

  • Drug Content and Uniformity: To ensure consistent dosing.

  • Physical State: Confirmation of the amorphous state of this compound using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

  • In Vitro Dissolution Rate: To predict in vivo performance.

  • Stability: Monitoring for any recrystallization of the amorphous drug over time under different storage conditions.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30)

  • Organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both this compound and the polymer in a suitable volume of the organic solvent in a round-bottom flask.

  • Ensure complete dissolution of both components with the aid of sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a dry solid film is formed on the inner wall of the flask.

  • Further dry the solid mass in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further characterization.

In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate and compare the dissolution profiles of different this compound formulations.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle type)

  • Dissolution vessels

  • Water bath

  • Syringes and filters

  • UV-Vis Spectrophotometer or HPLC system

Dissolution Medium:

  • 900 mL of a relevant dissolution medium, such as 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8). The temperature should be maintained at 37 ± 0.5°C.

Procedure:

  • De-aerate the dissolution medium before use.

  • Place 900 mL of the dissolution medium in each dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.

  • Place a known amount of the this compound formulation (equivalent to a specific dose) in each vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Data Presentation

Table 1: Comparative Dissolution of Cefpodoxime Proxetil Formulations (Analogue Data)

FormulationTime (min)% Drug Release
Pure Drug 1015.2 ± 1.8
3035.6 ± 2.5
6050.1 ± 3.1
Solid Dispersion (1:4 Drug:PEG 6000) 1075.4 ± 2.9
3098.1 ± 1.7
6099.2 ± 1.5
SEDDS Formulation 1085.7 ± 3.2
3099.5 ± 1.3
60100.1 ± 1.1

Data is hypothetical and for illustrative purposes, based on trends observed for poorly soluble drugs.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies API_Characterization This compound Physicochemical Characterization Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion) API_Characterization->Formulation_Strategy Excipient_Selection Excipient Compatibility & Selection Formulation_Strategy->Excipient_Selection Formulation_Optimization Formulation Optimization Excipient_Selection->Formulation_Optimization Dissolution_Testing Dissolution Testing Formulation_Optimization->Dissolution_Testing Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay Pharmacokinetic_Study Animal Pharmacokinetic Study Permeability_Assay->Pharmacokinetic_Study Bioavailability_Analysis Bioavailability Analysis Pharmacokinetic_Study->Bioavailability_Analysis Bioavailability_Analysis->Formulation_Optimization Feedback for Refinement

Caption: Workflow for improving this compound oral bioavailability.

logical_relationship Low_Bioavailability Low Oral Bioavailability of This compound Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility Low_Permeability Low Intestinal Permeability Low_Bioavailability->Low_Permeability Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion Nanoparticles Nanoparticles Poor_Solubility->Nanoparticles SEDDS SEDDS Poor_Solubility->SEDDS Low_Permeability->Nanoparticles Low_Permeability->SEDDS Increased_Dissolution Increased Dissolution Rate Solid_Dispersion->Increased_Dissolution Nanoparticles->Increased_Dissolution Enhanced_Permeation Enhanced Permeation Nanoparticles->Enhanced_Permeation SEDDS->Increased_Dissolution SEDDS->Enhanced_Permeation Improved_Bioavailability Improved Oral Bioavailability Increased_Dissolution->Improved_Bioavailability Enhanced_Permeation->Improved_Bioavailability

Caption: Strategies to overcome this compound bioavailability challenges.

References

Technical Support Center: Cefdaloxime Resistance in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Cefdaloxime and Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Escherichia coli?

A1: this compound is a third-generation cephalosporin antibiotic. Resistance in E. coli is primarily mediated by three main mechanisms:

  • Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, inactivating the antibiotic.[1][2] Key enzymes include Extended-Spectrum β-Lactamases (ESBLs) (e.g., CTX-M, TEM, SHV) and AmpC β-lactamases.[3][4][5]

  • Reduced Permeability: Alterations or loss of outer membrane porins, such as OmpF and OmpC, can restrict the influx of this compound into the bacterial cell, thereby reducing its access to the target penicillin-binding proteins (PBPs).[6][7]

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as the AcrAB-TolC system, can actively transport this compound out of the bacterial cell, lowering its intracellular concentration.[6][8][9]

These mechanisms can occur individually or in combination, leading to varying levels of resistance.

Q2: My E. coli isolate shows a high Minimum Inhibitory Concentration (MIC) for this compound. How can I determine the underlying resistance mechanism?

A2: A systematic approach is required to identify the resistance mechanism. Here is a suggested workflow:

  • Phenotypic ESBL Detection: Perform a double-disk synergy test or a combination disk test using this compound with and without a β-lactamase inhibitor (e.g., clavulanic acid).[3] A significant increase in the zone of inhibition in the presence of the inhibitor suggests ESBL production.

  • Molecular Detection of Resistance Genes: Use PCR and DNA sequencing to screen for common β-lactamase genes (e.g., blaCTX-M, blaTEM, blaSHV, and plasmid-mediated ampC).[4][5]

  • Porin Profiling: Analyze the outer membrane protein profile using SDS-PAGE to check for the absence or reduced expression of OmpF and OmpC porins.[7]

  • Efflux Pump Inhibition Assay: Determine the MIC of this compound with and without an efflux pump inhibitor (e.g., phenylalanine-arginine β-naphthylamide - PAβN). A significant reduction in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.

Q3: Can mutations in penicillin-binding proteins (PBPs) cause this compound resistance in E. coli?

A3: While alterations in PBPs are a known mechanism of resistance to β-lactam antibiotics in some bacteria, it is a less common cause of high-level this compound resistance in E. coli compared to β-lactamase production.[10] However, it can contribute to resistance, often in conjunction with other mechanisms.

Troubleshooting Guides

Issue 1: Inconsistent this compound MIC Results for Quality Control (QC) Strains

Possible Cause Troubleshooting Steps
Incorrect Inoculum Density Verify that the turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard. Confirm the final inoculum concentration with colony counts.[11][12]
Deterioration of this compound Check the expiration date and storage conditions of the this compound powder and stock solutions. Prepare fresh solutions if necessary.
Media Issues Ensure the correct type and batch of Mueller-Hinton broth or agar is used. Check the pH of the media.[13]
Incubation Conditions Verify the incubator temperature is maintained at 35°C ± 2°C and the incubation time is within the recommended range (16-20 hours for broth microdilution).[13]
Contamination of QC Strain Visually inspect the QC strain culture for any signs of contamination. Perform a purity check by subculturing onto an appropriate agar plate.[13]

Issue 2: Discrepancy Between Disk Diffusion and MIC Results for this compound

Possible Cause Troubleshooting Steps
Inoculum Effect The "inoculum effect," where the MIC increases with a higher bacterial inoculum, can be more pronounced in β-lactamase-producing strains.[13] Ensure strict adherence to inoculum preparation protocols for both methods.
Improper Disk Application Ensure the this compound disk is placed firmly on the agar surface to allow for proper diffusion.
Reading and Interpretation Errors For disk diffusion, measure the zone of complete inhibition. For MIC, determine the lowest concentration with no visible growth.[12][14] Use updated CLSI or EUCAST breakpoints for interpretation.
Expression of Inducible AmpC β-lactamases Some E. coli strains may have inducible AmpC enzymes that are not adequately detected by disk diffusion but result in a higher MIC.

Experimental Protocols

1. Broth Microdilution for this compound MIC Determination

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the E. coli isolate from a non-selective agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Dilution: Within 15 minutes of standardization, dilute the inoculum in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.[11][12]

  • This compound Preparation: Prepare serial two-fold dilutions of this compound in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the diluted bacterial suspension to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[14]

2. Disk Diffusion for this compound Susceptibility Testing

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.[12] Allow the plate to dry for 3-5 minutes.

  • Application of this compound Disk: Using sterile forceps, place a this compound disk (e.g., 30 µg) onto the surface of the inoculated agar plate.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-18 hours.[11]

  • Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the result as susceptible, intermediate, or resistant based on established breakpoints (e.g., CLSI M100).[14]

Data Presentation

Table 1: Example MICs of this compound against E. coli with Different Resistance Mechanisms

E. coli StrainResistance MechanismThis compound MIC (µg/mL)
ATCC 25922 (Control)Wild-type≤1
Isolate 1CTX-M-15 ESBL>256
Isolate 2AmpC hyperproduction64
Isolate 3OmpF/OmpC porin loss8
Isolate 4AcrAB-TolC overexpression4
Isolate 5CTX-M-14 ESBL + OmpF loss>256

Note: These are example values and actual MICs may vary.

Visualizations

ResistanceMechanisms cluster_cell Escherichia coli cluster_periplasm Periplasm cluster_membrane Outer Membrane PBP PBP Ribosome Ribosome DNA_Gyrase DNA Gyrase BetaLactamase β-lactamase Inactive_this compound Inactive This compound BetaLactamase->Inactive_this compound R2 Enzymatic Degradation (β-lactamase production) BetaLactamase->R2 Porin Porin (OmpF/C) Cefdaloxime_in This compound (periplasmic) Porin->Cefdaloxime_in R1 Reduced Permeability (Porin loss/mutation) Porin->R1 Efflux Efflux Pump (AcrAB-TolC) Cefdaloxime_out This compound (extracellular) Efflux->Cefdaloxime_out R3 Active Efflux (Efflux pump overexpression) Efflux->R3 Cefdaloxime_out->Porin Entry Cefdaloxime_in->PBP Binding (Inhibition of cell wall synthesis) Cefdaloxime_in->BetaLactamase Hydrolysis Cefdaloxime_in->Efflux Expulsion

Caption: Major mechanisms of this compound resistance in E. coli.

ExperimentalWorkflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_proteomic Proteomic/Functional Analysis MIC Determine this compound MIC (Broth Microdilution/E-test) DDS Double-Disk Synergy Test (this compound +/- Clavulanic Acid) MIC->DDS ESBL ESBL Producer? DDS->ESBL PCR PCR for β-lactamase genes (blaCTX-M, blaTEM, blaSHV, ampC) Sequencing DNA Sequencing of PCR products and porin genes PCR->Sequencing Conclusion Identify Resistance Mechanism(s) Sequencing->Conclusion OMP Outer Membrane Protein Profiling (SDS-PAGE) PorinLoss Porin Loss? OMP->PorinLoss EffluxAssay Efflux Pump Inhibition Assay (MIC +/- PAβN) Efflux Efflux Pump Involvement? EffluxAssay->Efflux Start Resistant E. coli Isolate Start->MIC ESBL->PCR Yes ESBL->OMP No Efflux->Conclusion Yes Efflux->Conclusion No PorinLoss->EffluxAssay No PorinLoss->Conclusion Yes

References

Addressing false-positive results in Cefdaloxime ESBL screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically regarding "Cefdaloxime" for ESBL screening is not widely available in current scientific literature and clinical guidelines. This technical support center will address the common challenges and troubleshooting strategies for false-positive results encountered during ESBL screening with third-generation cephalosporins, using Cefpodoxime as a primary example due to its frequent use and documented issues with false positives. The principles and methodologies described are broadly applicable to other cephalosporins in this class.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a false-positive ESBL screening result with a third-generation cephalosporin like Cefpodoxime?

A1: False-positive ESBL screening results can arise from several mechanisms that mimic the ESBL resistance phenotype. The most common causes include:

  • Hyperproduction of AmpC β-lactamases: Certain bacteria, such as Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Providencia stuartii, possess inducible chromosomal AmpC β-lactamases. Overexpression of these enzymes can lead to resistance to third-generation cephalosporins, flagging a positive screen.[1][2]

  • Hyperproduction of K1 β-lactamase: Isolates of Klebsiella oxytoca can hyperproduce their native K1 chromosomal β-lactamase, which can result in resistance to cefpodoxime and other cephalosporins, thus triggering a false-positive screen.[1][3]

  • Co-expression of other β-lactamases with porin mutations: The presence of a non-ESBL β-lactamase, such as TEM-1, combined with alterations in the bacterial outer membrane proteins (porins) can reduce the influx of the antibiotic, leading to a resistant phenotype.[4][5]

  • Inherent resistance in certain non-Enterobacteriaceae: Some organisms, like Acinetobacter spp., may show inherent susceptibility to clavulanate, which can be misinterpreted as synergy in confirmatory tests.[1]

Q2: My initial screen with a cephalosporin is positive, but the confirmatory test is negative. What does this indicate?

A2: This scenario strongly suggests the presence of a resistance mechanism other than an ESBL. The initial screening agent (e.g., Cefpodoxime) is highly sensitive but may lack specificity.[6] A negative confirmatory test, which looks for synergy with clavulanic acid, points towards a resistance mechanism that is not inhibited by clavulanate, such as the overexpression of AmpC β-lactamases.[7][8] Further investigation to rule out AmpC production may be warranted, especially in bacterial species known to produce these enzymes.

Q3: Are automated systems like Vitek 2 reliable for ESBL detection?

A3: Automated systems such as Vitek 2 offer rapid and standardized ESBL detection, but they can have limitations. Studies have shown variable sensitivity and specificity depending on the specific system, the software version, and the bacterial species being tested.[3][9][10][11] For instance, the presence of AmpC enzymes can sometimes lead to false-positive or indeterminate results in these systems.[10][12] Therefore, unexpected or critical results from automated systems should be confirmed with a manual phenotypic method.

Q4: Can I just rely on the screening result for patient management?

A4: No, it is not recommended to rely solely on the screening result. Since 2010, the Clinical and Laboratory Standards Institute (CLSI) has advised that routine ESBL testing may no longer be necessary for patient management if current cephalosporin breakpoints are used.[13] However, if ESBL testing is performed for epidemiological or infection control purposes, a positive screening result must be followed by a confirmatory test to ensure accuracy and avoid unnecessary escalation of antibiotic therapy.[7][14]

Troubleshooting Guides

Issue 1: Suspected False-Positive ESBL Screen in Enterobacter, Citrobacter, Serratia, or Providencia species

Symptoms:

  • The isolate is resistant to third-generation cephalosporins (e.g., Cefpodoxime, Ceftazidime, Cefotaxime) in the initial screen.

  • The standard ESBL confirmatory test (e.g., combination-disk test with clavulanate) is negative or equivocal.

Possible Cause:

  • Hyperproduction of chromosomal AmpC β-lactamase, which is not inhibited by clavulanic acid and can mask the presence of a co-existing ESBL.[1][7]

Troubleshooting Steps:

  • Perform an AmpC-specific test: Use a phenotypic test to detect AmpC production. This can be done using cefoxitin resistance as an indicator or by employing a combination-disk test with an AmpC inhibitor like cloxacillin or boronic acid.[3][10]

  • Use a fourth-generation cephalosporin in the ESBL confirmatory test: Cefepime is more stable against hydrolysis by AmpC β-lactamases. A combination-disk test using cefepime with and without clavulanic acid can often reveal an underlying ESBL.[1][3]

  • Molecular Detection: If available, PCR can be used to detect specific genes for ESBLs (e.g., blaCTX-M, blaSHV, blaTEM) and AmpC enzymes.

Issue 2: Suspected False-Positive ESBL Screen in Klebsiella oxytoca

Symptoms:

  • The K. oxytoca isolate shows resistance to Cefpodoxime and Cefotaxime but remains susceptible to Ceftazidime.

  • The ESBL confirmatory test with cefotaxime and clavulanate may be positive.

Possible Cause:

  • Hyperproduction of the intrinsic K1 β-lactamase, which can be inhibited by clavulanate and thus mimic an ESBL-positive result.[1][3]

Troubleshooting Steps:

  • Check the full antibiogram: K1 hyperproducers are typically resistant to piperacillin-tazobactam, a characteristic less common with ESBL producers.[1]

  • Confirm with Ceftazidime: The K1 enzyme does not efficiently hydrolyze ceftazidime. A negative combination-disk test with ceftazidime/clavulanate alongside a positive test with cefotaxime/clavulanate is indicative of K1 hyperproduction rather than a true ESBL.[3]

  • Biochemical Confirmation: Ensure the isolate is indole-positive, which is characteristic of K. oxytoca.

Data Presentation

Table 1: Performance of Various Phenotypic ESBL Detection Methods

MethodSensitivity (%)Specificity (%)Reference
Screening Tests
Cefpodoxime Disk DiffusionHigh (often >90%)Variable, lower in certain species[4][15]
Ceftazidime Disk Diffusion79-9794-100[6]
Cefotaxime Disk Diffusion92-93Variable[14]
Confirmatory Tests
Combination-Disk Test (Cefotaxime/Clavulanate)10077.9[3]
Combination-Disk Test (Ceftazidime/Clavulanate)HighHigh[16]
Double-Disk Synergy Test (DDST)62.31-9794.55-100[6][10]
E-test ESBL71-10095-100[14][15]
Automated Systems
Vitek 273-9150-88[3][10][11]
BD Phoenix77.1-9958-81[3][11]

Note: Sensitivity and specificity can vary significantly based on the bacterial species tested and the prevalence of different resistance mechanisms.

Experimental Protocols

Protocol 1: Double-Disk Synergy Test (DDST) for ESBL Confirmation

Objective: To phenotypically confirm the production of ESBLs by demonstrating synergy between a third-generation cephalosporin and clavulanic acid.

Materials:

  • Mueller-Hinton agar (MHA) plate

  • Test organism suspension equivalent to a 0.5 McFarland standard

  • Sterile cotton swab

  • Amoxicillin-clavulanate (20/10 µg) disk

  • Cefotaxime (30 µg) disk

  • Ceftazidime (30 µg) disk

  • QC strains: E. coli ATCC 25922 (negative control) and K. pneumoniae ATCC 700603 (positive control)

Procedure:

  • Inoculate a sterile MHA plate with the test organism by swabbing the entire surface to create a uniform lawn of growth.

  • Allow the plate to dry for 5-10 minutes.

  • Place the amoxicillin-clavulanate disk in the center of the plate.

  • Place the cefotaxime and ceftazidime disks on either side of the central disk, at a distance of 20-30 mm (center to center) from the amoxicillin-clavulanate disk.

  • Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: A positive result is indicated by an enhancement of the zone of inhibition of either the cefotaxime or ceftazidime disk towards the amoxicillin-clavulanate disk. This keyhole effect signifies the presence of an ESBL.[1][13]

Protocol 2: Combination-Disk Test (CDT) for ESBL Confirmation

Objective: To confirm ESBL production by comparing the zone of inhibition of a cephalosporin with and without clavulanic acid.

Materials:

  • Mueller-Hinton agar (MHA) plate

  • Test organism suspension equivalent to a 0.5 McFarland standard

  • Sterile cotton swab

  • Cefotaxime (30 µg) disk

  • Cefotaxime-clavulanic acid (30/10 µg) disk

  • Ceftazidime (30 µg) disk

  • Ceftazidime-clavulanic acid (30/10 µg) disk

  • QC strains: E. coli ATCC 25922 (negative control) and K. pneumoniae ATCC 700603 (positive control)

Procedure:

  • Inoculate a sterile MHA plate with the test organism to create a uniform lawn of growth.

  • Allow the plate to dry for 5-10 minutes.

  • Place the four disks (cefotaxime, cefotaxime-clavulanate, ceftazidime, and ceftazidime-clavulanate) on the agar surface, ensuring they are sufficiently separated.

  • Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: A positive result for ESBL production is confirmed if there is a ≥ 5 mm increase in the zone of inhibition diameter for either cephalosporin tested in combination with clavulanic acid compared to the zone diameter of the cephalosporin tested alone.[15][17][18]

Visualizations

False_Positive_Workflow start Positive ESBL Screen (e.g., this compound/Cefpodoxime resistance) confirmatory_test Perform ESBL Confirmatory Test (e.g., Combination-Disk Test) start->confirmatory_test is_positive Confirmatory Test Positive? confirmatory_test->is_positive is_negative Confirmatory Test Negative? confirmatory_test->is_negative Negative/ Equivocal true_esbl True ESBL Producer is_positive->true_esbl Yes false_positive Suspected False-Positive is_negative->false_positive Yes check_species Check Bacterial Species false_positive->check_species ampc_species Known AmpC Producer? (Enterobacter, Citrobacter, etc.) check_species->ampc_species k_oxytoca K. oxytoca? ampc_species->k_oxytoca No ampc_testing Perform AmpC-specific Test (e.g., Boronic Acid Synergy) ampc_species->ampc_testing Yes other_mech Consider Other Mechanisms (Porin loss + TEM-1, etc.) k_oxytoca->other_mech No k1_testing Check Ceftazidime Synergy & Piperacillin-Tazobactam result k_oxytoca->k1_testing Yes

Caption: Workflow for Investigating a Positive ESBL Screen.

AmpC_Interference cluster_0 Bacterial Cell cluster_1 Test Interpretation cephalosporin Cephalosporin (e.g., this compound) esbl_enzyme ESBL Enzyme cephalosporin->esbl_enzyme Hydrolyzed ampc_enzyme AmpC Enzyme cephalosporin->ampc_enzyme Hydrolyzed esbl_enzyme->esbl_enzyme esbl_enzyme->ampc_enzyme synergy Synergy Observed (ESBL Positive Call) esbl_enzyme->synergy If AmpC is absent no_synergy No Synergy Observed (False-Negative ESBL Call due to AmpC) ampc_enzyme->no_synergy If AmpC is present clavulanate Clavulanate clavulanate->esbl_enzyme Inhibits clavulanate->ampc_enzyme No Inhibition clavulanate_effect Clavulanate restores Cephalosporin activity ampc_masking AmpC continues to hydrolyze Cephalosporin, masking ESBL inhibition

Caption: Mechanism of AmpC Interference in ESBL Confirmatory Testing.

References

Cefdaloxime stability in different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We are observing rapid degradation of our Cefdaloxime sample in a neutral aqueous solution at room temperature. Is this expected?

A1: Yes, this is a possibility. Many β-lactam antibiotics, including cephalosporins, can undergo hydrolysis even under neutral pH and ambient temperature conditions.[1][2] The β-lactam ring is susceptible to cleavage by water (solvolysis). For instance, some cephalosporins have half-lives ranging from 5.3 to 27 days at pH 7 and 25°C.[1][2]

Troubleshooting:

  • Confirm pH: Ensure your solution's pH is genuinely neutral. The stability of cephalosporins is highly pH-dependent, with maximum stability often observed in the slightly acidic range (pH 4-6).[3][4]

  • Lower Temperature: If experimentally feasible, store your solutions at a lower temperature (e.g., 2-8°C) to significantly slow down the degradation rate.[5][6]

  • Buffer Effects: Be aware that certain buffer species can catalyze degradation.[7][8] If you are using a buffer, consider if it might be contributing to the instability.

Q2: Our stability-indicating HPLC method is showing multiple degradation peaks. How can we identify the degradation pathways?

A2: The presence of multiple peaks suggests that this compound degrades through several pathways, which is common for cephalosporins.[4][7][9] The primary degradation mechanisms often involve hydrolysis of the β-lactam ring, and depending on the specific structure of this compound, other reactions like de-esterification, epimerization, or intramolecular cyclization can occur.[4][9]

Troubleshooting Workflow:

  • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[10][11][12] This will help in understanding the degradation profile under different stresses.

  • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products.[11] This data is crucial for proposing the structures of the degradants and elucidating the degradation pathways.

  • Comparative Analysis: Compare the retention times of the peaks from your stability samples with those generated during the forced degradation studies to identify the specific degradation products formed under your experimental conditions.

Q3: We are having trouble developing a stability-indicating HPLC method. The degradation product peaks are not well-resolved from the main this compound peak. What can we do?

A3: Achieving good resolution between the parent drug and its degradation products is a critical and sometimes challenging aspect of developing a stability-indicating method.[13]

Troubleshooting Method Development:

  • Optimize Mobile Phase:

    • pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like cephalosporins and their degradants. Experiment with a pH range around the pKa of your molecule.

    • Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic modifier in your mobile phase.[10]

    • Buffer Concentration: Adjust the concentration of the buffer in the mobile phase.

  • Column Selection: Try different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and particle sizes. A column with a different selectivity may provide the necessary resolution.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures of the parent drug and its degradation products.

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which can affect resolution.

Data on Cephalosporin Stability

The following tables summarize stability data for several cephalosporins, which may serve as a reference for designing experiments with this compound.

Table 1: pH-Dependent Stability of Various Cephalosporins

CephalosporinpH of Maximum StabilityGeneral ObservationsCitations
Cefepime4 - 6Exhibits pH-independent degradation in this range.[3]
Cefotaxime4.5 - 6.5Rate of degradation is influenced by solvolytic, hydrogen ion, and hydroxide ion catalysis.[4]
Cefixime4 - 7Hydrolysis is slow in this range, faster at lower pH, and rapid at higher pH.[9]
Cefuroxime4 - 7Exhibits a pH-independent region of stability.[14]
Cefadroxil-The shape of the rate-pH profile is similar to that of cephalexin.[7]

Table 2: Temperature Effects on Cephalosporin Stability

CephalosporinTemperature ConditionObservationCitations
Ampicillin, Cefalotin, Cefoxitin10°C increaseHydrolysis rates increased 2.5 to 3.9-fold.[1][2]
Cefepime45, 55, 65, and 75°CFirst-order rate constants were determined to define temperature dependency using the Arrhenius expression.[3]
Cefotaxime5, 25, and 45°CMaintained adequate stability for 2 hours at 45°C, 24 hours at 25°C, and 5 days at 5°C.[6]
Cefepime5, 25, and 45°CMaintained adequate stability for 2 hours at 45°C, 24 hours at 25°C, and 7 days at 5°C.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[12]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound bulk drug

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature. Withdraw samples at various time points (e.g., 30 mins, 1, 2, 4 hours), neutralize with 0.1 M HCl, and dilute for analysis. Basic conditions often lead to faster degradation.[1][2]

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature. Monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place solid this compound powder in an oven at a high temperature (e.g., 60°C) for a defined period.[10] Dissolve samples taken at different times in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound and the solid drug to UV light in a photostability chamber. A control sample should be kept in the dark.

Analysis: Analyze all samples using a suitable analytical technique, such as HPLC with a UV or PDA detector, to observe the extent of degradation and the formation of new peaks.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.

Initial Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), and linearly increase to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the maximum absorbance of this compound (e.g., 254 nm).[10]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: Once the method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[13][15] Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for the degradation products are well-resolved from the this compound peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_output Outcome start This compound Sample (Bulk Drug or Formulation) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress control Prepare Control Sample (No Stress) start->control hplc HPLC Analysis stress->hplc control->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks compare Compare Chromatograms (Stress vs. Control) hplc->compare identify Identify Degradation Products lcms->identify compare->identify pathway Elucidate Degradation Pathways identify->pathway report Stability Profile Report pathway->report

Caption: Workflow for a this compound forced degradation study.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cefdaloxime_acid This compound lactam_cleavage_acid β-Lactam Ring Cleavage cefdaloxime_acid->lactam_cleavage_acid H+ cefdaloxime_base This compound intramolecular_cyclization Intramolecular Cyclization (e.g., lactone formation) lactam_cleavage_acid->intramolecular_cyclization lactam_cleavage_base β-Lactam Ring Cleavage cefdaloxime_base->lactam_cleavage_base OH- epimerization Epimerization at C-7 lactam_cleavage_base->epimerization

Caption: Generalized degradation pathways for cephalosporins.

References

Minimizing Cefdaloxime protein binding in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefdaloxime. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the effects of protein binding in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound protein binding and why is it a concern in experimental assays?

A1: this compound, like many drugs, can reversibly bind to proteins in biological fluids such as plasma. The primary protein involved in this binding is Human Serum Albumin (HSA).[1][2] This is a critical consideration because only the unbound, or "free," fraction of the drug is pharmacologically active and able to interact with its target.[3][4] High protein binding can sequester the drug, reducing its available concentration at the target site and potentially leading to an underestimation of its true potency in physiological settings.[4]

Q2: Which plasma proteins does this compound primarily bind to?

A2: As a cephalosporin, this compound, which is an acidic drug, primarily binds to albumin.[5] Human serum albumin is the most abundant protein in blood plasma and is the major determinant of drug-protein binding for many acidic and neutral drugs.[2] While other proteins like alpha-1-acid glycoprotein (AAG) exist, they are more commonly associated with the binding of basic drugs.[4][6]

Q3: What is the "free drug hypothesis"?

A3: The "free drug hypothesis" is a fundamental principle in pharmacology which states that only the unbound fraction of a drug in the blood or plasma can cross biological membranes to reach its site of action and exert a therapeutic effect.[4][7] The drug-protein complex is generally too large to pass through membranes.[5] Therefore, the extent of protein binding directly influences the drug's distribution, clearance, and efficacy.[3]

Q4: How does protein binding affect my inhibitor's IC50 or MIC value?

A4: The presence of serum proteins in an assay medium will typically cause a rightward shift in the IC50 or Minimum Inhibitory Concentration (MIC) curve.[4][8] This indicates a decrease in the apparent potency of this compound. This "shift" occurs because a significant portion of the drug is bound to proteins, reducing the free concentration available to inhibit the target or bacterial growth.[8] For example, the MIC values of cephalosporins with high plasma protein binding are reported to increase when tested in media containing HSA.[8]

Q5: What are the standard laboratory methods for measuring the extent of serum protein binding?

A5: Several well-established methods are used to quantify the percentage of a compound bound to plasma proteins (%PPB). The most common and reliable methods include:

  • Equilibrium Dialysis (ED): Considered a gold standard, this method involves a semi-permeable membrane separating a drug-containing plasma chamber from a buffer chamber. At equilibrium, the concentration of free drug is the same in both chambers.[7][9]

  • Ultrafiltration (UF): This technique uses a semi-permeable membrane to separate the free drug from the protein-bound drug by centrifugation.[1][9]

  • Ultracentrifugation: This method separates the free drug by pelleting the protein and the bound drug at high centrifugal forces.

  • High-Performance Affinity Chromatography (HPAC): This technique can also be used to study drug-protein interactions and measure binding parameters.[10]

Troubleshooting Guide

Q6: I'm observing a significant drop in this compound's apparent potency in my cell-based assay compared to my biochemical assay. Is protein binding the cause?

A6: This is a classic sign of high protein binding. Biochemical assays are often performed in buffer systems with little to no protein, whereas cell-based assays typically use media supplemented with serum (e.g., Fetal Bovine Serum), which contains albumin. The albumin in the cell culture media binds to this compound, reducing the free concentration available to act on the cells. This leads to a higher calculated IC50 and a perceived decrease in potency.[4]

Q7: My protein binding results for this compound are highly variable between experiments. What are the potential causes?

A7: Variability in protein binding measurements can stem from several factors:

  • pH Changes: The binding of acidic drugs like cephalosporins can be pH-dependent. Inadequate pH control during experiments, especially in equilibrium dialysis, can alter the ionization state of the drug and the protein's conformation, affecting binding.[11]

  • Temperature Fluctuations: Binding interactions are temperature-sensitive. Assays should be conducted at a consistent, physiologically relevant temperature (typically 37°C), as variations can alter binding kinetics and affinity.[12][13]

  • Protein Concentration: Ensure the albumin concentration in your assay is consistent and accurately known. Variations in serum batches or incorrect protein quantification will directly impact the bound fraction.

  • Presence of Displacers: Stabilizers like caprylic acid and N-acetyl-DL-tryptophan, often found in commercial albumin preparations, can compete for binding sites and reduce the apparent binding of your drug.[14]

Q8: How can I minimize the impact of protein binding in my antimicrobial susceptibility tests (e.g., MIC assays)?

A8: To obtain a more accurate measure of this compound's intrinsic antimicrobial activity, you can:

  • Use Protein-Free Media: Whenever possible, conduct initial MIC screening in standard, protein-free bacteriological media like Mueller-Hinton Broth (MHB).

  • Standardize Protein Concentration: If the experimental design requires the presence of serum to mimic physiological conditions, use a standardized and consistent concentration of Human Serum Albumin (HSA) or serum across all experiments.

  • Measure the Free Fraction: For a definitive understanding, you can measure the unbound concentration of this compound in your specific assay medium using techniques like equilibrium dialysis or ultrafiltration and correlate the free concentration with the observed MIC.

Quantitative Data Summary

Table 1: Protein Binding of Representative Cephalosporins

This table provides context for the expected protein binding of this compound by showing the binding percentages of other well-characterized cephalosporins to human serum albumin.

CephalosporinProtein Binding (%)Binding Site on HSAReference
Cefazolin80-86%Subdomain IB[8]
Ceftriaxone85-95%Subdomain IB[8]
Cefotaxime~40%Not specified[3]
Ceftazidime<10%Subdomain IIIA[15][16]
Cefpodoxime22-33%Not specified[17]

Table 2: Influence of Experimental Conditions on this compound Binding

This table illustrates how common experimental variables can influence protein binding outcomes, based on general principles for cephalosporins.

ParameterCondition 1% Bound (Hypothetical)Condition 2% Bound (Hypothetical)Rationale
pH pH 7.4 (Physiological)85%pH 8.575%Changes in pH can alter the ionization of both the drug and protein, potentially decreasing binding affinity.[11]
Temperature 37°C (Physiological)85%25°C (Room Temp)88%Lower temperatures can decrease the off-rate of binding, leading to a slight increase in the measured bound fraction.[12]
Albumin Source Native Human Serum85%Commercial Albumin80%Commercial preparations may contain stabilizers that act as competitive binders, reducing the available sites for the drug.[14]
Species Human Plasma85%Bovine Plasma70%Significant interspecies differences in plasma protein binding exist, which can impact the translation of preclinical data.[9][16]

Experimental Protocols & Methodologies

Protocol 1: Equilibrium Dialysis for Determining this compound Protein Binding

This method is considered the gold standard for accurately measuring the unbound fraction of a drug.

  • Preparation: Prepare a semi-permeable dialysis membrane (e.g., 10,000 Da MWCO) according to the manufacturer's instructions.

  • Assembly: Assemble the dialysis cells, creating two chambers (a plasma chamber and a buffer chamber) separated by the membrane.

  • Sample Addition: Add a known concentration of this compound to the plasma (or HSA solution) and introduce it into the plasma chamber. Add an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the buffer chamber.

  • Equilibration: Incubate the assembled cells in a temperature-controlled shaker (37°C) for a sufficient period (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Analysis: Quantify the concentration of this compound in both samples using a validated analytical method, such as LC-MS/MS.

  • Calculation:

    • The concentration in the buffer chamber represents the free drug concentration (C_free).

    • The concentration in the plasma chamber represents the total drug concentration (C_total, which is free + bound).

    • % Bound = ((C_total - C_free) / C_total) * 100

Protocol 2: Disrupting Protein Binding for Sample Analysis

This protocol is useful when you need to measure the total drug concentration in a plasma sample by first freeing the bound drug.

  • Protein Precipitation: To a 100 µL aliquot of plasma containing this compound, add 300 µL of a cold organic solvent like acetonitrile or methanol. This denatures and precipitates the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete mixing and precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the now-free this compound.

  • Analysis: Analyze the supernatant using your desired analytical method (e.g., LC-MS/MS) to determine the total drug concentration. This sample pre-treatment step is crucial for accurate quantification in bioanalytical methods.[6]

Visualizations

TroubleshootingWorkflow start Start: Low apparent potency in cell-based assay q1 Is serum present in the cell-based assay but absent in the biochemical assay? start->q1 a1_yes High probability of protein binding effect q1->a1_yes Yes a1_no Consider other factors: - Compound stability - Cell permeability - Off-target effects q1->a1_no No step2 Action: Quantify % Protein Binding (e.g., via Equilibrium Dialysis) a1_yes->step2 q2 Is binding >80%? step2->q2 a2_yes Result is explained by high protein binding. Report both total and free IC50 values. q2->a2_yes Yes a2_no Binding is not the primary cause. Re-evaluate other factors from A1. q2->a2_no No

Caption: Workflow for troubleshooting low drug potency in cell-based assays.

FreeDrugHypothesis cluster_equilibrium total_drug Total this compound in Plasma bound_drug Protein-Bound Drug (Inactive Reservoir) total_drug->bound_drug Equilibrium free_drug Free Drug (Unbound Fraction) total_drug->free_drug Equilibrium target Site of Action (e.g., Bacteria, Target Enzyme) free_drug->target Can Cross Membranes effect Pharmacological Effect (e.g., Inhibition, Bactericidal Activity) target->effect

Caption: The relationship between total, bound, and free drug concentrations.

EquilibriumDialysisWorkflow step1 Step 1: Preparation Assemble dialysis device with semi-permeable membrane. step2 Step 2: Loading Chamber A: Plasma + this compound Chamber B: Buffer step1->step2 step3 Step 3: Incubation Incubate at 37°C with shaking until equilibrium is reached. step2->step3 step4 Step 4: Analysis Quantify [this compound] in both chambers via LC-MS/MS. step3->step4 step5 Step 5: Calculation Calculate % Bound using the concentrations from both chambers. step4->step5

Caption: Workflow for an equilibrium dialysis experiment.

References

Enhancing Cefdaloxime efficacy against beta-lactamase producing strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Cefdaloxime against beta-lactamase producing strains.

Frequently Asked Questions (FAQs)

Q1: Why is the efficacy of this compound reduced against certain bacterial strains?

A1: The primary mechanism of resistance to this compound, a cephalosporin antibiotic, is the production of beta-lactamase enzymes by bacteria. These enzymes hydrolyze the β-lactam ring, which is the core structural component of this compound, rendering the antibiotic inactive. This enzymatic degradation prevents this compound from reaching its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

Q2: What are beta-lactamase inhibitors and how do they enhance this compound's efficacy?

A2: Beta-lactamase inhibitors are compounds that bind to and inactivate beta-lactamase enzymes, thereby protecting beta-lactam antibiotics like this compound from degradation. By combining this compound with a beta-lactamase inhibitor, the antibiotic can effectively reach its PBP targets and exert its bactericidal activity. Common examples of beta-lactamase inhibitors include Avibactam, Relebactam, and Vaborbactam.

Q3: How do I choose the appropriate beta-lactamase inhibitor to combine with this compound?

A3: The choice of a beta-lactamase inhibitor depends on the type of beta-lactamase produced by the bacterial strain of interest. Beta-lactamases are broadly classified into four Ambler classes: A, B, C, and D.

  • Avibactam is effective against Class A (including KPC), Class C, and some Class D enzymes.[1][2]

  • Relebactam shows potent inhibition of Class A and Class C beta-lactamases.[3]

  • Vaborbactam is a boronic acid-based inhibitor with strong activity against Class A serine beta-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[4]

It is crucial to characterize the beta-lactamase profile of your target strains to select the most effective inhibitor.

Q4: What are the primary methods to test the synergy between this compound and a beta-lactamase inhibitor?

A4: The two most common in vitro methods for assessing antibiotic synergy are the checkerboard assay and the time-kill curve analysis .[5]

  • The checkerboard assay determines the minimal inhibitory concentration (MIC) of each agent alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index.[6]

  • Time-kill curve analysis provides a dynamic assessment of bacterial killing over time when exposed to the antibiotics alone and in combination.[5]

Q5: How is the Fractional Inhibitory Concentration (FIC) index calculated and interpreted?

A5: The FIC index is calculated using the following formula:

FIC Index = FIC of this compound + FIC of Inhibitor

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)

The results are interpreted as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Data Presentation

Note: As of the last update, specific published data on the combination of this compound with Avibactam, Relebactam, or Vaborbactam is limited. The following tables present representative data for other cephalosporin/beta-lactamase inhibitor and carbapenem/beta-lactamase inhibitor combinations against common beta-lactamase-producing strains to illustrate the expected synergistic effect. Researchers should generate their own data for this compound combinations.

Table 1: Representative MIC Data for Ceftazidime-Avibactam against KPC-producing Klebsiella pneumoniae

StrainCeftazidime MIC (µg/mL)Ceftazidime-Avibactam MIC (µg/mL)Fold Decrease in MIC
KPC-Kp 11281128
KPC-Kp 22562128
KPC-Kp 3640.5128

This table is illustrative and based on typical findings for ceftazidime-avibactam against KPC-producing strains.[5]

Table 2: Representative MIC Data for Ceftolozane-Tazobactam against ESBL-producing Escherichia coli

StrainCeftolozane MIC (µg/mL)Ceftolozane-Tazobactam MIC (µg/mL)Fold Decrease in MIC
ESBL-Ec 1320.564
ESBL-Ec 264164
ESBL-Ec 3160.2564

This table is illustrative and based on typical findings for ceftolozane-tazobactam against ESBL-producing strains.[7][8][9]

Table 3: Representative MIC Data for Meropenem-Vaborbactam against KPC-producing Klebsiella pneumoniae

StrainMeropenem MIC (µg/mL)Meropenem-Vaborbactam MIC (µg/mL)Fold Decrease in MIC
KPC-Kp 4>640.5>128
KPC-Kp 5>641>64
KPC-Kp 6320.25128

This table is illustrative and based on typical findings for meropenem-vaborbactam against KPC-producing strains.[2][10][11]

Troubleshooting Guides

Checkerboard Assay
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between replicates Pipetting errors, especially during serial dilutions. Inconsistent inoculum density. Contamination.Use calibrated pipettes and practice consistent technique. Ensure a homogenous bacterial suspension and verify the inoculum concentration. Use aseptic techniques throughout the procedure.
No growth in any wells, including the growth control Inactive bacterial inoculum. Incorrect medium. Residual sterilizing agent in the microplate.Use a fresh, viable bacterial culture. Ensure the correct growth medium and supplements are used. Use sterile, untreated microplates.
Growth in all wells, including the highest antibiotic concentrations Highly resistant strain. Inactive antibiotic or inhibitor. Too high an inoculum density.Verify the resistance profile of the strain. Use fresh stock solutions of antibiotics and inhibitors. Ensure the inoculum is prepared to the correct density (e.g., 0.5 McFarland standard).
"Skipped" wells (no growth at a lower concentration but growth at a higher one) Contamination of a single well. Pipetting error leading to a missed well.Repeat the assay with careful attention to aseptic technique and pipetting.
Time-Kill Curve Analysis
IssuePossible Cause(s)Recommended Solution(s)
High variability in CFU counts between replicates Inaccurate serial dilutions. Inconsistent plating technique. Clumping of bacteria.Use calibrated pipettes and ensure thorough mixing at each dilution step. Use a spiral plater or consistently spread a defined volume on agar plates. Vortex the bacterial suspension before sampling.
No killing observed even at high antibiotic concentrations Bacterial resistance. Inactive antibiotic. Insufficient incubation time.Confirm the MIC of the antibiotic against the test strain. Use fresh antibiotic solutions. Extend the duration of the time-kill assay (e.g., to 48 hours).
Rapid regrowth of bacteria after initial killing Selection of a resistant subpopulation. Degradation of the antibiotic over time.Plate samples from the regrowth phase onto antibiotic-containing agar to check for resistance. Consider the stability of the antibiotic under the experimental conditions.
CFU counts are "too numerous to count" even at high dilutions Initial inoculum was too high. Insufficient dilution series.Prepare a lower starting inoculum. Extend the serial dilution series to achieve countable colonies (30-300 CFU/plate).
Beta-Lactamase Inhibition Assay (Nitrocefin-based)
IssuePossible Cause(s)Recommended Solution(s)
High background absorbance (yellow to red color change without enzyme) Spontaneous degradation of Nitrocefin. Contamination of reagents with a beta-lactamase.Prepare fresh Nitrocefin solution and protect it from light. Use sterile, nuclease-free water and reagents.
No color change with positive control Inactive beta-lactamase enzyme. Incorrect buffer pH. Presence of an unknown inhibitor.Use a fresh, active enzyme preparation. Ensure the buffer pH is optimal for the specific beta-lactamase being tested. Check for potential inhibitory substances in the sample.
Inconsistent results between assays Variation in enzyme concentration. Temperature fluctuations. Inaccurate timing of measurements.Accurately quantify the beta-lactamase concentration in your preparation. Maintain a constant temperature during the assay. Use a kinetic plate reader for precise and consistent timing of absorbance readings.

Experimental Protocols

Checkerboard Assay: Broth Microdilution Method

This protocol outlines the determination of synergistic interactions between this compound and a beta-lactamase inhibitor.

Materials:

  • This compound powder

  • Beta-lactamase inhibitor powder (e.g., Avibactam)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strain (e.g., KPC-producing K. pneumoniae)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of this compound and the beta-lactamase inhibitor in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.

  • Prepare Intermediate Dilutions:

    • In separate tubes, prepare a series of two-fold dilutions of this compound and the inhibitor in CAMHB.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of each this compound dilution in decreasing concentration. Column 11 will be the this compound-only control, and column 12 will be the growth control (no antibiotic).

    • Along the y-axis (e.g., rows A-G), add 50 µL of each inhibitor dilution in decreasing concentration. Row H will be the inhibitor-only control.

  • Prepare Bacterial Inoculum:

    • From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • Determine the MIC for this compound alone (lowest concentration in column 11 with no visible growth), the inhibitor alone (lowest concentration in row H with no visible growth), and for each combination.

  • Calculate FIC Index:

    • Use the formula provided in the FAQ section to calculate the FIC index for each synergistic combination.

Time-Kill Curve Analysis

This protocol assesses the bactericidal activity of this compound and a beta-lactamase inhibitor over time.

Materials:

  • This compound and beta-lactamase inhibitor stock solutions

  • CAMHB

  • Bacterial strain

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates

  • Spectrophotometer

Procedure:

  • Prepare Cultures:

    • Grow an overnight culture of the test organism in CAMHB.

    • Dilute the overnight culture into fresh CAMHB and grow to early-logarithmic phase (OD600 ≈ 0.2-0.3).

    • Dilute the log-phase culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks.

  • Add Antibiotics:

    • To separate flasks, add:

      • No antibiotic (growth control)

      • This compound alone (at a clinically relevant concentration, e.g., 1x or 4x MIC)

      • Inhibitor alone

      • This compound and inhibitor in combination

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Counts:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a defined volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Beta-Lactamase Inhibition Assay

This protocol measures the ability of an inhibitor to prevent the hydrolysis of a chromogenic cephalosporin, Nitrocefin.

Materials:

  • Nitrocefin solution (e.g., 1 mg/mL in DMSO, then diluted in buffer)

  • Beta-lactamase enzyme preparation (e.g., cell lysate or purified enzyme)

  • Beta-lactamase inhibitor

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of Nitrocefin in the assay buffer.

    • Prepare a solution of the beta-lactamase enzyme in the assay buffer.

    • Prepare a series of dilutions of the beta-lactamase inhibitor.

  • Assay Setup:

    • In the wells of a microplate, add the assay buffer.

    • Add the beta-lactamase inhibitor at various concentrations.

    • Add the beta-lactamase enzyme solution to all wells except the blank.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate Reaction:

    • Add the Nitrocefin working solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately begin measuring the change in absorbance at 486 nm over time using a kinetic plate reader.

  • Data Analysis:

    • Calculate the initial rate of Nitrocefin hydrolysis for each inhibitor concentration.

    • Plot the percentage of beta-lactamase inhibition versus the inhibitor concentration to determine the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizations

Beta_Lactamase_Resistance_and_Inhibition cluster_0 Bacterial Cell This compound This compound Beta_Lactamase Beta-Lactamase Enzyme This compound->Beta_Lactamase Hydrolysis (Inactivation) PBP Penicillin-Binding Protein (PBP) This compound->PBP Binding BLI Beta-Lactamase Inhibitor BLI->Beta_Lactamase Inhibition Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Cell_Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of beta-lactamase mediated resistance and its inhibition.

Checkerboard_Assay_Workflow cluster_workflow Checkerboard Assay A Prepare 2-fold serial dilutions of This compound and Inhibitor B Dispense dilutions into 96-well plate in a checkerboard pattern A->B D Inoculate plate with bacterial suspension B->D C Prepare bacterial inoculum (0.5 McFarland) and dilute C->D E Incubate at 37°C for 18-24 hours D->E F Read MICs for drugs alone and in combination E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Interpret results: Synergy, Additive, or Antagonism G->H

Caption: Workflow for the checkerboard synergy assay.

AmpC_Induction_Pathway cluster_pathway AmpC Beta-Lactamase Induction Beta_Lactam Beta-Lactam (e.g., this compound) PBP_Inhibition PBP Inhibition Beta_Lactam->PBP_Inhibition PG_Fragments Peptidoglycan Fragments Accumulate PBP_Inhibition->PG_Fragments AmpG AmpG (Permease) PG_Fragments->AmpG Transport Cytoplasmic_Fragments Cytoplasmic Muropeptides AmpG->Cytoplasmic_Fragments AmpD AmpD (Amidase) Cytoplasmic_Fragments->AmpD Degradation AmpR_Activated AmpR-Muropeptide (Activated state) Cytoplasmic_Fragments->AmpR_Activated AmpR_Repressed AmpR-UDP-MurNAc-pentapeptide (Repressed state) AmpR_Repressed->AmpR_Activated Muropeptides displace UDP-MurNAc-pentapeptide ampC_Gene ampC gene AmpR_Activated->ampC_Gene Binds promoter and activates AmpC_Expression Increased AmpC Expression ampC_Gene->AmpC_Expression

Caption: Simplified signaling pathway for AmpC beta-lactamase induction.

References

Validation & Comparative

An In Vitro Efficacy Showdown: Cefdaloxime vs. Cefpodoxime

Author: BenchChem Technical Support Team. Date: December 2025

Cefpodoxime: A Profile of In Vitro Antibacterial Activity

Cefpodoxime has been the subject of numerous studies to determine its in vitro efficacy against a wide array of clinically significant bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC values for Cefpodoxime against various Gram-positive and Gram-negative bacteria, as reported in peer-reviewed literature.

In Vitro Activity of Cefpodoxime Against Gram-Negative Bacteria

Cefpodoxime generally exhibits potent activity against many Gram-negative bacteria, including common respiratory and urinary tract pathogens.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli0.12[1]≤1[2][3][4]-
Klebsiella pneumoniae-1[2]-
Proteus mirabilis-1[5]-
Proteus vulgaris0.12[1]--
Providencia rettgeri0.015[1]--
Serratia marcescens2[1]--
Haemophilus influenzae-0.12[1]≤0.03 - 1[6]
Moraxella catarrhalis-1[1]-
Neisseria gonorrhoeae--0.004 - 0.06[6]
Enterobacter cloacae4[7]≥4[7][8]-

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

In Vitro Activity of Cefpodoxime Against Gram-Positive Bacteria

Cefpodoxime also demonstrates activity against several Gram-positive organisms, although its efficacy can be more variable compared to its action on Gram-negatives.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (methicillin-susceptible)1 - 2[1]4[2][3]-
Streptococcus pneumoniae-0.12[1]-
Streptococcus pyogenes-0.015[5]≤0.004 - 2[6]
Streptococcus agalactiae-0.5[5]-

Cefdaloxime: An Overview and Data Limitations

This compound is also classified as a third-generation cephalosporin. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer integrity ultimately leads to bacterial cell lysis.

Despite its classification and known mechanism, a comprehensive body of publicly available in vitro susceptibility data, in the form of MIC values against a wide range of bacterial isolates, is not available. While some studies have established preliminary disk diffusion susceptibility testing criteria for this compound, they do not provide the specific MIC data necessary for a direct quantitative comparison with Cefpodoxime. This significant data gap prevents the creation of a comparative table of in vitro activity.

Experimental Protocols for In Vitro Susceptibility Testing

The data presented for Cefpodoxime is primarily derived from studies employing standardized methods for determining Minimum Inhibitory Concentrations. The most common of these is the agar dilution method .

Agar Dilution Method

The agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

AgarDilutionMethod cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading prep_antibiotic Prepare serial dilutions of Cefpodoxime prep_agar Incorporate antibiotic dilutions into molten Mueller-Hinton agar prep_antibiotic->prep_agar pour_plates Pour agar into Petri dishes and allow to solidify prep_agar->pour_plates spot_inoculate Spot-inoculate bacterial suspension onto the surface of each agar plate pour_plates->spot_inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->spot_inoculate incubate Incubate plates at 35-37°C for 16-20 hours spot_inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic

Agar Dilution Method Workflow

Signaling Pathway: Mechanism of Action of Cephalosporins

Both this compound and Cefpodoxime, as third-generation cephalosporins, share a common mechanism of action targeting the bacterial cell wall. The following diagram illustrates this pathway.

Cephalosporin_Mechanism cluster_bacterium Bacterial Cell cephalosporin Cephalosporin (this compound or Cefpodoxime) pbp Penicillin-Binding Proteins (PBPs) cephalosporin->pbp Binds to and inactivates cell_wall Bacterial Cell Wall (Peptidoglycan Synthesis) pbp->cell_wall Inhibition of transpeptidation lysis Cell Lysis and Death cell_wall->lysis Weakened cell wall leads to

References

Comparative Efficacy of Cefpodoxime and Other Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Cefpodoxime, an oral third-generation cephalosporin, with other drugs in its class. The information is compiled from a range of in vitro studies and clinical trials to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Mechanism of Action

Cefpodoxime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It is a prodrug, Cefpodoxime proxetil, which is absorbed orally and then de-esterified by intestinal enzymes to its active form, cefpodoxime.[1][3][4][5] The active metabolite then binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, which are essential for the final step of peptidoglycan synthesis.[1][3] This inhibition of peptidoglycan synthesis leads to a weakening of the cell wall, ultimately resulting in cell lysis and death.[3][4] Cefpodoxime is noted for its stability in the presence of many beta-lactamase enzymes, which are a common cause of bacterial resistance to other beta-lactam antibiotics.[1][3]

Mechanism of Action of Cefpodoxime cluster_absorption Gastrointestinal Tract cluster_action Bacterial Cell Cefpodoxime Proxetil (Oral) Cefpodoxime Proxetil (Oral) Esterases Esterases Cefpodoxime Proxetil (Oral)->Esterases Hydrolysis Cefpodoxime (Active) Cefpodoxime (Active) Esterases->Cefpodoxime (Active) PBPs Penicillin-Binding Proteins (PBPs) Cefpodoxime (Active)->PBPs Binds to Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Inhibits Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Cell Wall Weakens Cell Lysis Cell Lysis & Death Cell Wall->Cell Lysis

Caption: Mechanism of action of Cefpodoxime.

In Vitro Activity

Cefpodoxime has demonstrated a broad spectrum of in vitro activity against common Gram-positive and Gram-negative pathogens. Multiple studies have compared its activity, measured by the minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC90), against other oral third-generation cephalosporins.

PathogenCefpodoximeCefiximeCefuroximeCefaclorCephalexin
Streptococcus pneumoniae 0.12 µg/mL[6]----
Haemophilus influenzae 0.12 µg/mL[6]----
Moraxella catarrhalis 1 µg/mL[6]----
Enterobacteriaceae ≤1 mg/L[7]Comparable to Cefpodoxime[7]~8-fold less active than Cefpodoxime[7]8-16-fold less active than Cefpodoxime[7]8-16-fold less active than Cefpodoxime[7]
Staphylococcus aureus 4 mg/L[7]16 mg/L[7]---

Experimental Protocol: Determination of Minimum Inhibitory Concentrations (MIC)

The MIC values presented were determined using the agar dilution procedure as described in multiple comparative studies.[8]

  • Preparation of Media: Mueller-Hinton agar is prepared and autoclaved according to the manufacturer's instructions.

  • Antibiotic Dilutions: Serial twofold dilutions of cefpodoxime and comparator antibiotics are prepared. Each dilution is then added to molten agar to achieve the final desired concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured overnight and then diluted to a standardized concentration, typically 10^4 colony-forming units (CFU) per spot.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates.

  • Incubation: Plates are incubated at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Experimental Workflow for MIC Determination Prepare Media Prepare Media Inoculate Plates Inoculate Plates Prepare Media->Inoculate Plates Antibiotic Dilutions Antibiotic Dilutions Antibiotic Dilutions->Inoculate Plates Inoculum Prep Prepare Bacterial Inoculum Inoculum Prep->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Read MIC Read and Record MIC Values Incubate->Read MIC

Caption: Workflow for MIC determination.

Clinical Efficacy

Clinical trials have evaluated the efficacy of Cefpodoxime proxetil in treating various respiratory tract infections. The clinical response is typically categorized as satisfactory (cure or improvement) and bacteriological response as the eradication of the causative pathogen.

Infection TypeCefpodoxime ProxetilComparator Antibiotic(s)
Lower & Upper Respiratory Tract Infections 95.4% Satisfactory Clinical Response (1205/1263 patients)[9]94% Satisfactory Clinical Response (788/838 patients)[9]
Lower & Upper Respiratory Tract Infections 95% Satisfactory Bacteriological Response (662/699 pathogens)[9]92.2% Satisfactory Bacteriological Response (427/463 pathogens)[9]
Acute Sinusitis 84% Clinical Cure RateCefaclor (500mg thrice daily): 68% Clinical Cure Rate[10]
Lower Respiratory Tract Infections (Children) Comparable efficacy to Cefixime[11][12]Cefixime[11][12]
Pharyngotonsillitis As effective as phenoxymethylpenicillin, amoxicillin/clavulanic acid, or cefaclor[10][12]Phenoxymethylpenicillin, Amoxicillin/clavulanic acid, Cefaclor[10][12]

Experimental Protocol: Clinical Trials for Respiratory Tract Infections

The data presented is derived from multicenter, randomized, and controlled clinical trials.[9] A general protocol for such trials is as follows:

  • Patient Selection: Patients with clinical and, where applicable, radiological evidence of respiratory tract infections (e.g., pneumonia, acute bronchitis, sinusitis, pharyngitis) are enrolled.

  • Randomization: Patients are randomly assigned to receive either Cefpodoxime proxetil or a comparator antibiotic. Many of these trials are double-blind, where neither the patient nor the investigator knows which treatment is being administered.[9]

  • Dosing Regimen: Cefpodoxime proxetil is typically administered twice daily, while comparator drugs are given according to their standard dosing schedules.[10][12]

  • Evaluation: Patients are evaluated for clinical and bacteriological efficacy.

    • Clinical assessment: Performed during and at the end of therapy, and at a follow-up visit. The response is categorized as cure, improvement, or failure.

    • Bacteriological assessment: Involves obtaining appropriate specimens (e.g., sputum, throat swab) before, during, and after treatment to identify and assess the eradication of the pathogen.

  • Safety Assessment: All adverse events are recorded and evaluated throughout the trial.

Pharmacokinetics

The pharmacokinetic profiles of oral third-generation cephalosporins influence their dosing frequency and tissue penetration.

ParameterCefpodoximeCefiximeCefuroxime AxetilCefprozilCeftibuten
Type Prodrug[13]Absorbed as such[13]Prodrug[13]Absorbed as such[13]Absorbed as such[13]
Half-life (hours) 1.9 - 2.8[5]>1.25[13]>1.25[13]>1.25[13]>1.25[13]
Bioavailability ~50% (enhanced with food)[1][5]----
Protein Binding 18 - 23%[5]----
Excretion Primarily renal[1][5]----
Penetration into Inflammatory Exudate (% of serum concentration) 104%[13]132%[13]92%[13]79%[13]113%[13]
Bronchial Mucosal Penetration (%) 52%[13]38%[13]---

Conclusion

Cefpodoxime demonstrates a broad spectrum of in vitro activity against common respiratory pathogens, often with greater potency than older oral cephalosporins.[6][8] Its enhanced activity against Staphylococcus aureus distinguishes it from some other oral third-generation cephalosporins like cefixime.[10][12] Clinical trials have confirmed its efficacy and safety in the treatment of a range of respiratory tract infections, showing comparable or, in some cases, superior clinical outcomes to comparator antibiotics.[9][10] The pharmacokinetic profile of Cefpodoxime, with a relatively long half-life, allows for convenient twice-daily dosing.[12][14] Overall, Cefpodoxime is an effective oral third-generation cephalosporin with a well-documented profile of efficacy and safety.

References

Validating Cefpodoxime MIC Results Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cefpodoxime's Minimum Inhibitory Concentration (MIC) results against a range of clinical isolates. The data presented is synthesized from multiple in vitro studies to offer a comprehensive overview of Cefpodoxime's efficacy compared to other commonly used oral cephalosporins. This document is intended to aid researchers, scientists, and drug development professionals in evaluating the antimicrobial activity of Cefpodoxime.

Comparative Analysis of In Vitro Activity

Cefpodoxime, an oral third-generation cephalosporin, demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria commonly associated with community-acquired infections.[1] Its in vitro efficacy has been extensively studied and compared with other oral cephalosporins.

Gram-Negative Pathogens

Cefpodoxime shows potent activity against members of the Enterobacteriaceae family. Notably, it is effective against species that are often resistant to other oral cephalosporins, such as Proteus vulgaris, Providencia rettgeri, and Serratia marcescens.[2] Against common respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis, Cefpodoxime demonstrates significant inhibitory activity.[2][3]

OrganismCefpodoxime MIC90 (µg/mL)Cefixime MIC90 (µg/mL)Cefuroxime MIC90 (µg/mL)Cefaclor MIC90 (µg/mL)
Escherichia coli1[4]---
Haemophilus influenzae0.12[2]---
Klebsiella pneumoniae1[4]---
Moraxella catarrhalis1[2]---
Proteus mirabilis----
Proteus vulgaris0.12[2]---
Providencia rettgeri0.015 (MIC50)[2]---
Serratia marcescens2 (MIC50)[2]---

Note: MIC90 is the concentration of a drug that will inhibit the growth of 90% of a bacterial population. MIC50 is the concentration that inhibits 50%. Dashes indicate that directly comparable data was not available in the cited sources.

Gram-Positive Pathogens

Cefpodoxime is highly effective against Streptococcus pneumoniae, a common cause of respiratory infections.[2] It also shows reasonable activity against oxacillin-susceptible staphylococci, a characteristic not as prominent in some other oral third-generation cephalosporins like cefixime.[2] However, like other cephalosporins, it has poor activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp.[2][4]

OrganismCefpodoxime MIC90 (µg/mL)Cefixime MIC90 (µg/mL)Cefuroxime MIC90 (µg/mL)Cefaclor MIC90 (µg/mL)
Streptococcus pneumoniae0.12[2]---
Staphylococcus aureus (MSSA)4[4]>8[3]<2[3]-

Note: MSSA refers to methicillin-susceptible Staphylococcus aureus.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent against a specific microorganism. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MIC values and is considered a reference method by both CLSI and EUCAST.[5][6]

  • Inoculum Preparation: A standardized suspension of the clinical isolate is prepared in a saline or broth solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well of the microdilution plate.[7]

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent (e.g., Cefpodoxime) is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7]

Agar Dilution Method

The agar dilution method is another standardized technique for MIC determination.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Visualization of Experimental Workflow and Validation Logic

The following diagrams illustrate the general workflow for MIC determination and the logical process for validating the results.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate Clinical Isolate suspension Standardized Bacterial Suspension (0.5 McFarland) isolate->suspension inoculum Final Inoculum (5 x 10^5 CFU/mL) suspension->inoculum plate Inoculation of Microtiter Plate inoculum->plate dilution Serial Dilution of Cefdaloxime dilution->plate incubation Incubation (16-20h at 35°C) plate->incubation reading Visual Inspection for Bacterial Growth incubation->reading mic_result Determine MIC Value reading->mic_result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MIC_Validation_Logic start Obtain MIC Result qc_check Compare with QC Strain MIC Range? start->qc_check in_range Within Expected Range? qc_check->in_range valid_mic MIC Result Validated in_range->valid_mic Yes investigate Investigate Discrepancy in_range->investigate No report Report Validated MIC valid_mic->report repeat_test Repeat Test investigate->repeat_test repeat_test->qc_check

References

A Comparative Analysis of Cross-Resistance Between Cefpodoxime and Other β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity and cross-resistance patterns of Cefpodoxime, a third-generation oral cephalosporin, with other commonly used β-lactam antibiotics. The information presented is synthesized from published experimental data to support research and development in the field of antimicrobial resistance.

Introduction to Cefpodoxime and β-Lactam Resistance

Cefpodoxime proxetil is an orally administered prodrug that is converted to its active form, Cefpodoxime, in the body.[1][2] As a third-generation cephalosporin, it has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][3] However, the emergence of resistance to β-lactam antibiotics, including cephalosporins, is a significant public health concern.[4][5] Resistance can be intrinsic or acquired and is primarily mediated by several mechanisms: enzymatic degradation of the antibiotic by β-lactamases, alteration of the target site (penicillin-binding proteins or PBPs), reduced permeability of the bacterial cell wall, and active efflux of the drug.[6][7] Cross-resistance, where resistance to one antibiotic confers resistance to another, is a critical consideration in clinical practice and drug development.[8][9] This is often observed among β-lactams due to shared resistance mechanisms.

Mechanisms of Resistance and Cross-Resistance

Resistance to Cefpodoxime and other β-lactams in Gram-negative bacteria like Escherichia coli is frequently multifactorial.[10][11][12] Key mechanisms include:

  • β-Lactamase Production: Bacteria produce enzymes called β-lactamases that hydrolyze the β-lactam ring, inactivating the antibiotic.[6][7] Cefpodoxime is stable against some common β-lactamases like TEM-1 and SHV-1.[13] However, extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and carbapenemases can effectively hydrolyze third-generation cephalosporins.[14] The production of specific β-lactamases, such as TEM-1 and OXA-30, has been associated with decreased susceptibility to Cefpodoxime.[11][12]

  • Alterations in Outer Membrane Proteins (Porins): Changes in the structure or expression of porin channels in the outer membrane of Gram-negative bacteria can restrict the entry of β-lactam antibiotics, leading to reduced susceptibility.[7][10] This mechanism often works in conjunction with β-lactamase production to confer higher levels of resistance.[10][11]

  • Target Site Modification: Alterations in the affinity of penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, can reduce the binding of the drug, leading to resistance.[7] Cefpodoxime's primary target in E. coli is PBP3.[13]

Cross-reactivity and cross-resistance between different β-lactam antibiotics are often related to similarities in their chemical structures, particularly the R1 side chains.[8][9][14]

Comparative In-Vitro Activity of Cefpodoxime

The following tables summarize the minimum inhibitory concentration (MIC) data for Cefpodoxime and other oral β-lactams against various bacterial isolates, providing a quantitative comparison of their in-vitro potency. The MIC90 represents the concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.

Table 1: Comparative In-Vitro Activity (MIC90 in mg/L) Against Enterobacteriaceae

OrganismCefpodoximeCefiximeCefuroximeCefaclorCephalexin
Escherichia coli≤1Comparable to Cefpodoxime~8-fold higher than Cefpodoxime~8-16-fold higher than Cefpodoxime~8-16-fold higher than Cefpodoxime
Klebsiella pneumoniae≤1Comparable to Cefpodoxime~8-fold higher than Cefpodoxime~8-16-fold higher than Cefpodoxime~8-16-fold higher than Cefpodoxime

Data synthesized from a study comparing the in-vitro activity of Cefpodoxime with other oral cephalosporins against Enterobacteriaceae. The study noted that Cefpodoxime was very active against genera not commonly possessing chromosomal beta-lactamases.[13]

Table 2: Comparative In-Vitro Activity (MIC90 in mg/L) Against Other Common Pathogens

OrganismCefpodoximeCefixime
Staphylococcus aureus (methicillin-susceptible)416
Haemophilus influenzae≤0.5-
Streptococcus pneumoniae≤0.5-
Branhamella catarrhalis≤0.5-

Data for S. aureus, H. influenzae, S. pneumoniae, and B. catarrhalis are from a study on 529 clinical isolates.[13] Another study confirmed moderate activity of Cefpodoxime against methicillin-susceptible S. aureus (MIC90 of 4 mg/l).[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the in-vitro activity and resistance mechanisms of β-lactam antibiotics.

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the standard agar dilution method.[1][3]

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Mueller-Hinton agar

    • Stock solutions of antimicrobial agents (e.g., Cefpodoxime, Cefixime, etc.)

    • Bacterial isolates cultured to a 0.5 McFarland turbidity standard

    • Sterile petri dishes

    • Inoculator

  • Procedure:

    • Prepare serial twofold dilutions of each antimicrobial agent.

    • Incorporate the dilutions into molten Mueller-Hinton agar and pour into petri dishes. A control plate with no antibiotic is also prepared.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute the bacterial suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

    • Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

2. β-Lactamase Production Assays

  • Objective: To detect the presence and type of β-lactamase produced by a bacterial isolate.

  • Methods:

    • Isoelectric Focusing (IEF): This technique separates proteins based on their isoelectric point (pI). It can be used to identify different types of β-lactamases.[10]

    • Polymerase Chain Reaction (PCR): PCR can be used to detect the presence of specific genes encoding β-lactamases, such as blaTEM or blaOXA.[10]

    • ESBL Confirmatory Test: This phenotypic test is used to confirm the presence of extended-spectrum β-lactamases. It involves comparing the MIC of a cephalosporin alone with its MIC in the presence of a β-lactamase inhibitor like clavulanic acid. A significant reduction in the MIC in the presence of the inhibitor suggests ESBL production.[10]

Visualizing a Cross-Resistance Study Workflow

The following diagram illustrates the logical workflow for investigating cross-resistance between Cefpodoxime and other β-lactams.

CrossResistanceStudy start Start: Isolate Collection (e.g., from respiratory tract infections) mic_testing Antimicrobial Susceptibility Testing (AST) (e.g., Agar Dilution for MIC) start->mic_testing phenotype Initial Phenotypic Characterization (Resistant vs. Susceptible to Cefpodoxime) mic_testing->phenotype resistant_isolates Isolates Resistant to Cefpodoxime phenotype->resistant_isolates If Resistant cross_resistance_check Test Susceptibility to Other β-Lactams (e.g., Penicillins, other Cephalosporins) cross_resistant Cross-Resistant Phenotype Identified cross_resistance_check->cross_resistant If Resistant to Others resistant_isolates->cross_resistance_check mechanism_investigation Investigate Resistance Mechanisms cross_resistant->mechanism_investigation beta_lactamase β-Lactamase Assays (PCR for bla genes, IEF) mechanism_investigation->beta_lactamase porin_analysis Outer Membrane Protein (Porin) Analysis mechanism_investigation->porin_analysis pbp_analysis PBP Binding Affinity Assays mechanism_investigation->pbp_analysis conclusion Correlate Genotype/Phenotype to Cross-Resistance Profile beta_lactamase->conclusion porin_analysis->conclusion pbp_analysis->conclusion

Caption: Workflow for a cross-resistance study of Cefpodoxime.

Conclusion

The available data indicates that Cefpodoxime has a broad spectrum of in-vitro activity against common respiratory pathogens.[3] Cross-resistance to other β-lactam antibiotics is a complex issue, primarily driven by the production of various β-lactamases and alterations in bacterial outer membrane permeability.[10][11][12] Understanding these mechanisms is crucial for the development of new therapeutic strategies and for guiding the appropriate clinical use of existing antibiotics to mitigate the spread of resistance. Further research is needed to continuously monitor the evolving patterns of cross-resistance and to explore novel approaches to overcome these resistance mechanisms.

References

Comparative Efficacy of Cefpodoxime Versus Standard-of-Care Antibiotics for Skin and Soft Tissue Infections: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Cefpodoxime, an oral third-generation cephalosporin, with standard-of-care antibiotics for the treatment of skin and soft tissue infections (SSTIs). The information is intended for researchers, scientists, and drug development professionals, offering quantitative efficacy data, in-vitro microbiological activity, and detailed experimental methodologies.

Introduction to Cefpodoxime

Cefpodoxime is the active metabolite of the prodrug Cefpodoxime proxetil.[1] As a third-generation cephalosporin, it exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] Specifically, it binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, which disrupts the final stages of peptidoglycan synthesis.[4] This action leads to a compromised cell wall and subsequent cell lysis.[4] Cefpodoxime is stable in the presence of many common plasmid-mediated beta-lactamase enzymes, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria commonly implicated in SSTIs.[4][5] It is officially indicated for the treatment of uncomplicated skin and skin structure infections caused by Staphylococcus aureus (including penicillinase-producing strains) and Streptococcus pyogenes.[1]

Data Presentation: Quantitative Efficacy and Microbiological Activity

The following tables summarize the in-vitro activity and clinical efficacy of Cefpodoxime compared to standard-of-care antibiotics for uncomplicated SSTIs. Standard-of-care agents typically include first-generation cephalosporins (e.g., Cephalexin), penicillin combinations (e.g., Amoxicillin-clavulanate), and agents with activity against Methicillin-resistant Staphylococcus aureus (MRSA) such as Clindamycin and Trimethoprim-sulfamethoxazole (TMP-SMX).[6][7]

Table 2.1: In-Vitro Activity - Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)
Cefpodoxime Staphylococcus aureus4.0[8]4.0[9]
Streptococcus pyogenes0.008 - 0.015[10]0.008 - 0.015[10]
Cephalexin Staphylococcus aureus (MSSA)2.0[1]4.0[1]
Streptococcus pyogenes--
Amoxicillin-clavulanate Staphylococcus aureus (MRSA)8.0[11]>8.0[11]
Streptococcus pyogenes≤0.06[12]≤0.06[12]
Clindamycin Staphylococcus aureus (MRSA)-0.06[13]
Streptococcus pyogenes--
TMP-SMX Staphylococcus aureus--
Streptococcus pyogenes≤1.0[7]>2.0[7]

Note: MIC values can vary based on testing methodology and geographical location of isolates.

Table 2.2: Comparative Clinical Efficacy in Skin & Soft Tissue Infections

ComparisonInfection TypeClinical Cure Rate (Cefpodoxime)Clinical Cure Rate (Comparator)Pathogen Eradication (Cefpodoxime)Pathogen Eradication (Comparator)Study Reference
Cefpodoxime vs. CefaclorUncomplicated SSTIs86%86%99%99%[4]
Cefpodoxime vs. CefaclorUncomplicated SSTIs80.2% (Improvement Rate)88.8% (Improvement Rate)90.1%91.6%[14]

Note: Data from direct head-to-head trials of Cefpodoxime against other standard-of-care agents like Cephalexin or Amoxicillin-clavulanate specifically for SSTIs in humans is limited. However, studies in other indications, such as acute otitis media, have shown comparable efficacy between Cefpodoxime and Amoxicillin-clavulanate, with clinical cure rates of 92% and 88% respectively.[15][16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for in-vitro susceptibility testing and a clinical trial evaluating antibiotics for SSTIs.

3.1 Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolates: Obtain clinical isolates of S. aureus and S. pyogenes from patient samples with SSTIs.

  • Culture Preparation: Subculture isolates on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate for 18-24 hours at 35-37°C.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Antibiotic Dilution: Prepare serial two-fold dilutions of Cefpodoxime and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate microtiter plates containing the antibiotic dilutions with the prepared bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Quality Control: Include reference strains (e.g., S. aureus ATCC 29213) with known MIC values to ensure the accuracy of the test.

3.2 Protocol: Randomized Controlled Trial for Uncomplicated SSTIs

This protocol is adapted from a multicenter, randomized, double-blind study comparing Cefpodoxime proxetil and Cefaclor.[4]

  • Study Design: A multicenter, randomized, double-blind, comparative clinical trial.

  • Patient Population:

    • Inclusion Criteria: Patients aged ≥ 12 years with a clinical diagnosis of an acute (≤ 7 days duration), single-site, uncomplicated SSTI (e.g., cellulitis, abscess, wound infection). Presence of a pathogen susceptible to both study drugs confirmed by culture.

    • Exclusion Criteria: Known hypersensitivity to cephalosporins, pregnancy or lactation, severe underlying disease (e.g., immunosuppression, peripheral vascular disease), or infection with a pathogen resistant to either study drug.[17]

  • Randomization and Blinding: Patients are randomly assigned to receive either Cefpodoxime proxetil or the comparator antibiotic (e.g., Cefaclor). Both patients and investigators are blinded to the treatment allocation. To maintain the blind, a placebo-matching technique is used (e.g., the Cefpodoxime group receives active drug twice daily with food and a placebo three times daily fasting, while the Cefaclor group receives a placebo twice daily with food and active drug three times daily fasting).[4]

  • Treatment Regimen:

    • Arm A: Cefpodoxime proxetil 400 mg orally twice a day with food for 7-10 days.[4]

    • Arm B: Cefaclor 500 mg orally three times a day, fasting, for 7-10 days.[4]

  • Assessments:

    • Baseline (Day 1): Clinical evaluation of the infection site (measuring lesion size, assessing erythema, induration, tenderness), collection of specimens for culture and susceptibility testing.

    • On-Treatment (Days 7-10): Clinical re-evaluation.

    • End-of-Treatment (Days 15-18): Final clinical assessment and specimen collection for test-of-cure cultures.

    • Follow-up (2-3 weeks post-treatment): Assessment for relapse.

  • Endpoints:

    • Primary Endpoint: Clinical response at the end-of-treatment visit, categorized as 'Cure' (complete resolution of signs and symptoms), 'Improvement' (partial resolution), or 'Failure' (inadequate response requiring alternative antibiotic therapy).

    • Secondary Endpoint: Microbiological response, defined as the eradication, persistence, or superinfection of the baseline pathogen(s).

  • Statistical Analysis: The efficacy of the two treatments is compared using appropriate statistical tests (e.g., Chi-square or Fisher's exact test) for cure and eradication rates, with a pre-defined non-inferiority margin.

Visualizations: Pathways and Workflows

4.1 Mechanism of Action of Cefpodoxime

The following diagram illustrates the key steps in the bactericidal action of Cefpodoxime.

cluster_drug Drug Action cluster_bacteria Bacterial Cell Drug Cefpodoxime Proxetil (Oral Prodrug) Active Cefpodoxime (Active Metabolite) Drug->Active De-esterification in GI tract PBP Penicillin-Binding Proteins (PBPs) Active->PBP Binds to & Inhibits Synth Peptidoglycan Cross-linking PBP->Synth Lysis Cell Wall Instability & Cell Lysis PBP->Lysis Inhibition Leads to Wall Stable Cell Wall Synthesis Synth->Wall Start Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Start->Consent Baseline Baseline Assessment - Clinical Evaluation - Culture Collection Consent->Baseline Random Randomization Baseline->Random ArmA Treatment Arm A (Cefpodoxime) Random->ArmA 1:1 ArmB Treatment Arm B (Comparator) Random->ArmB EOT End of Treatment Visit (7-10 Days) - Clinical Assessment - Test-of-Cure Culture ArmA->EOT ArmB->EOT FollowUp Follow-Up Visit (2-3 Weeks Post-Tx) - Assess for Relapse EOT->FollowUp Analysis Data Analysis - Compare Clinical Cure - Compare Eradication Rates FollowUp->Analysis End Study Conclusion Analysis->End

References

The In Vivo Correlation of Cefpodoxime's Pharmacokinetic and Pharmacodynamic Parameters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of Cefpodoxime, a third-generation oral cephalosporin. As "Cefdaloxime" did not yield specific data, this guide focuses on the closely related and well-documented compound, Cefpodoxime. Its performance is compared with other oral cephalosporins, namely Cefixime and Cefdinir, with supporting experimental data to inform preclinical and clinical research.

I. Comparative Pharmacokinetic Parameters

The therapeutic efficacy of an antibiotic is intrinsically linked to its pharmacokinetic profile, which dictates the drug's concentration at the site of infection over time. The following table summarizes key pharmacokinetic parameters for Cefpodoxime, Cefixime, and Cefdinir in humans.

ParameterCefpodoxime ProxetilCefiximeCefdinir
Bioavailability ~50%40-50%20-25%[1]
Time to Peak (Tmax) 1.9 - 3.1 hours~3 hours[2]2-2.5 hours[3]
Peak Plasma Conc. (Cmax) 1.0 - 4.5 mg/L (100-400mg dose)[4]2.3 mcg/mL (200 mg dose)1.60 mcg/mL (300mg dose)[1]
Elimination Half-life (t½) 1.9 - 2.8 hours[4]~3 hours[2]1.7 hours[1][3]
Protein Binding 14.3 - 18.3%[5]65%60-73%[1]
Primary Route of Excretion RenalRenal[2]Renal (12-18% unchanged)[1]

II. Comparative Pharmacodynamic Parameters: In Vitro Activity

The pharmacodynamic efficacy of an antibiotic is often initially assessed by its in vitro activity against relevant pathogens, measured as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below present a comparison of the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Cefpodoxime, Cefixime, and Cefdinir against common Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria
OrganismCefpodoxime (mg/L)Cefixime (mg/L)Cefdinir (mg/L)
Staphylococcus aureus (MSSA)MIC90: 2-4[5][6][7]MIC90: 16[5]MIC ≤ 1 (for ≥90% of strains)[8][9][10]
Streptococcus pneumoniae (penicillin-susceptible)MIC90: 0.06-0.12[7][11]MIC90: ≤ 0.25[12]MIC breakpoint: 0.5[1]
Streptococcus pyogenesMIC90: 0.015[7]MIC90: ≤ 0.25[12]N/A
Gram-Negative Bacteria
OrganismCefpodoxime (mg/L)Cefixime (mg/L)Cefdinir (mg/L)
Escherichia coliMIC90: 1.0[7]MIC: 0.5-1[13]MIC ≤ 1 (for ≥90% of strains)[9][10]
Haemophilus influenzae (β-lactamase positive & negative)MIC90: 0.12[11]MIC90: ≤ 0.25[12]MIC breakpoint: 1[1]
Moraxella catarrhalisMIC90: 1[11]MIC90: 0.25MIC ≤ 1 (for ≥90% of strains)[9][10]
Klebsiella pneumoniaeMIC90: 16-64[7]N/AMIC ≤ 1 (for ≥90% of strains)[9][10]
Proteus mirabilisMIC90: 1.0[7]N/AMIC ≤ 1 (for ≥90% of strains)[9][10]

III. Experimental Protocols: The Neutropenic Mouse Thigh Infection Model

The neutropenic mouse thigh infection model is a standardized in vivo system for the initial evaluation of antimicrobial efficacy.[14][15][16] This model is crucial for understanding the relationship between drug exposure (PK) and antibacterial effect (PD) in a mammalian system.

Key Steps in the Protocol:
  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[17][18] A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[17][18] This ensures that the host's immune system does not interfere with the assessment of the antibiotic's direct effect on the bacteria.

  • Bacterial Inoculation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is injected intramuscularly into the thigh of the mouse.[18][19] The bacterial suspension is typically prepared to a concentration that will establish a localized infection.

  • Antimicrobial Administration: The test antibiotic (e.g., Cefpodoxime) and comparators are administered at various doses and dosing intervals, typically starting a few hours after bacterial inoculation.[17][19] The route of administration can be subcutaneous or oral, depending on the drug's formulation.

  • Assessment of Efficacy: At a predetermined time point (e.g., 24 hours post-treatment), the mice are euthanized, and the thigh muscles are excised and homogenized.[17][18] The bacterial load in the thigh tissue is quantified by plating serial dilutions and counting the resulting colony-forming units (CFU).[20]

  • Data Analysis: The change in bacterial load (log10 CFU/thigh) is correlated with the pharmacokinetic parameters of the antibiotic, such as the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC), the ratio of the maximum free drug concentration to the MIC (fCmax/MIC), or the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC).

IV. Visualizing Experimental Workflows

Neutropenic Mouse Thigh Infection Model Workflow

Neutropenic_Mouse_Thigh_Model cluster_preparation Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Induce Neutropenia Induce Neutropenia Infect Thigh Infect Thigh Induce Neutropenia->Infect Thigh Prepare Inoculum Prepare Inoculum Prepare Inoculum->Infect Thigh Administer Antibiotic Administer Antibiotic Infect Thigh->Administer Antibiotic Euthanize & Excise Thigh Euthanize & Excise Thigh Administer Antibiotic->Euthanize & Excise Thigh Homogenize & Plate Homogenize & Plate Euthanize & Excise Thigh->Homogenize & Plate Quantify CFU Quantify CFU Homogenize & Plate->Quantify CFU PK/PD Analysis PK/PD Analysis Quantify CFU->PK/PD Analysis

Caption: Workflow of the neutropenic mouse thigh infection model.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

PK_PD_Relationship cluster_PK Pharmacokinetics (What the body does to the drug) cluster_PD Pharmacodynamics (What the drug does to the body/bacteria) Absorption Absorption Drug Concentration at Infection Site Drug Concentration at Infection Site Absorption->Drug Concentration at Infection Site Distribution Distribution Distribution->Drug Concentration at Infection Site Metabolism Metabolism Metabolism->Drug Concentration at Infection Site Excretion Excretion Excretion->Drug Concentration at Infection Site Bacterial Killing Bacterial Killing Inhibition of Growth Inhibition of Growth Post-Antibiotic Effect Post-Antibiotic Effect Drug Concentration at Infection Site->Bacterial Killing Drug Concentration at Infection Site->Inhibition of Growth Drug Concentration at Infection Site->Post-Antibiotic Effect

Caption: The relationship between pharmacokinetics and pharmacodynamics.

V. Conclusion

This guide provides a comparative overview of the in vivo pharmacokinetic and pharmacodynamic properties of Cefpodoxime in relation to Cefixime and Cefdinir. The presented data, derived from in vitro and in vivo studies, highlights the nuanced differences between these third-generation cephalosporins. Cefpodoxime demonstrates a broad spectrum of activity, including against some Gram-positive organisms, which distinguishes it from Cefixime.[6] The choice of antibiotic for further development or clinical use should be guided by a thorough understanding of its PK/PD profile against the target pathogens. The neutropenic mouse thigh infection model remains a cornerstone for the preclinical evaluation of antimicrobial agents, providing essential data to predict clinical efficacy.

References

Head-to-head comparison of Cefdaloxime and Cefixime against Haemophilus influenzae

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vitro activity, mechanisms of action, and resistance profiles.

Note to the reader: The initial query requested a comparison of Cefdaloxime and Cefixime. However, a thorough literature search revealed a scarcity of specific data for a drug named "this compound." Conversely, "Cefpodoxime," another third-generation oral cephalosporin, is frequently compared with Cefixime in the context of activity against respiratory pathogens, including Haemophilus influenzae. It is therefore presumed that "this compound" was a likely misspelling of "Cefpodoxime." This guide proceeds with a detailed head-to-head comparison of Cefpodoxime and Cefixime.

Introduction

Haemophilus influenzae is a significant bacterial pathogen responsible for a variety of respiratory tract infections, including otitis media, sinusitis, and pneumonia. The emergence of resistance, particularly through the production of β-lactamase enzymes, has complicated treatment strategies. Third-generation oral cephalosporins, such as Cefpodoxime and Cefixime, are crucial therapeutic options due to their enhanced stability against many β-lactamases. This guide provides a detailed, data-driven comparison of the in vitro efficacy of Cefpodoxime and Cefixime against H. influenzae, intended for researchers, scientists, and drug development professionals.

In Vitro Activity: A Quantitative Comparison

The in vitro activities of Cefpodoxime and Cefixime against Haemophilus influenzae have been evaluated in numerous studies. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for both drugs against various H. influenzae strains.

Table 1: Comparative In Vitro Activity of Cefpodoxime and Cefixime against Haemophilus influenzae

AntibioticH. influenzae Strain TypeMIC50 (mg/L)MIC90 (mg/L)Reference(s)
Cefpodoxime All isolates≤ 1≤ 1[1]
β-lactamase positive≤ 1≤ 1[1]
Penicillin-resistant S. pneumoniae comparatorModerately susceptibleModerately susceptible[1]
Cefixime Ampicillin-susceptible0.060.12[2]
Ampicillin-resistant (β-lactamase positive)0.120.12[2]
Ampicillin-resistant (non-β-lactamase producing)0.12 - 10.12 - 1[2][3]
All isolates0.03 (modal)≤ 2[4][5]
β-lactamase positive and negative< 0.25< 0.25[6]

Key Findings from In Vitro Studies:

  • Both Cefpodoxime and Cefixime demonstrate high intrinsic activity against Haemophilus influenzae[7].

  • Cefpodoxime is highly active against both β-lactamase producing and non-producing strains of H. influenzae, with a reported MIC90 of ≤ 1 mg/L[1].

  • Cefixime is also very potent, with MIC90 values generally at or below 0.25 mg/L for both β-lactamase positive and negative strains[6]. Some studies have shown that all strains are inhibited by concentrations of 1 mg/L[2].

  • Against ampicillin-resistant, non-β-lactamase-producing isolates, the activity of Cefixime may be somewhat limited in some cases[3].

  • One study highlighted that Cefpodoxime exhibited higher bactericidal activity against H. influenzae compared to Cefixime[8]. Furthermore, a study on Russian clinical isolates found all tested H. influenzae isolates to be susceptible to Cefpodoxime, while 2.2% were resistant to Cefixime[9].

Mechanisms of Action and Resistance

Cefpodoxime and Cefixime, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.

Resistance of H. influenzae to β-lactam antibiotics is primarily mediated by two mechanisms:

  • β-Lactamase Production: This is the most common mechanism of resistance. The bacteria produce enzymes called β-lactamases that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. Both Cefpodoxime and Cefixime are generally stable to the common plasmid-mediated β-lactamases (e.g., TEM-1, ROB-1) produced by H. influenzae[6][10].

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics. This mechanism is responsible for resistance in non-β-lactamase-producing, ampicillin-resistant (BLNAR) strains[11]. While both drugs are generally effective, reduced susceptibility in some BLNAR strains has been observed, particularly for Cefixime[3][12].

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing. The following are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the Haemophilus influenzae isolate is prepared in a suitable broth, such as Haemophilus Test Medium (HTM), to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of Cefpodoxime and Cefixime are prepared in HTM broth in a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculation: Each well containing the antibiotic dilutions and the growth control well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours in an atmosphere of 5% CO2.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method involves incorporating varying concentrations of the antibiotic into an agar medium.

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates: Serial twofold dilutions of Cefpodoxime and Cefixime are incorporated into molten and cooled HTM agar. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the bacterial suspension using a multipoint inoculator.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours in 5% CO2.

  • Reading of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Isolate Haemophilus influenzae Isolate Standardized_Inoculum Standardized Inoculum (0.5 McFarland) Bacterial_Isolate->Standardized_Inoculum Inoculation Inoculation into Microtiter Plate/Agar Plate Standardized_Inoculum->Inoculation Antibiotic_Stock Antibiotic Stock Solution (Cefpodoxime or Cefixime) Serial_Dilutions Serial Two-fold Dilutions Antibiotic_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubation (35-37°C, 18-24h, 5% CO2) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no growth) Visual_Inspection->MIC_Determination

Beta_Lactam_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Beta_Lactam Beta-Lactam Antibiotic (Cefpodoxime/Cefixime) PBP Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis Cell Wall Synthesis Cell_Lysis Cell Lysis and Death Beta_Lactamase Beta-Lactamase Enzyme Altered_PBP Altered PBPs Inactive_Antibiotic Inactive Antibiotic Reduced_Binding Reduced Binding Affinity

Conclusion

Both Cefpodoxime and Cefixime are highly effective in vitro against a broad range of Haemophilus influenzae isolates, including those that produce β-lactamase. The available data suggest that Cefpodoxime may have a slight advantage in terms of bactericidal activity and susceptibility of all tested isolates in some studies. However, both remain important oral therapeutic options for infections caused by H. influenzae. The choice between these agents in a clinical setting would also be influenced by pharmacokinetic profiles, clinical outcome data, and local resistance patterns. This guide provides foundational in vitro data to inform further research and development in the field of antibacterial therapeutics.

References

Cefdaloxime's Efficacy Against Penicillin-Resistant Streptococcus pneumoniae: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Cefdaloxime's activity against penicillin-resistant Streptococcus pneumoniae (PRSP), a significant pathogen in community-acquired respiratory tract infections. Through a comparative analysis with other cephalosporins, this document offers supporting experimental data, detailed methodologies, and visual representations of key biological pathways to inform research and development efforts. For the purpose of this guide, Cefpodoxime, the active metabolite of the prodrug Cefpodoxime proxetil, is used as the benchmark for this compound's activity.

Comparative In Vitro Activity: A Tabular Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (Cefpodoxime) and other cephalosporins against penicillin-resistant Streptococcus pneumoniae. The data, compiled from multiple in vitro studies, is presented as MIC50 and MIC90, representing the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

AntibioticPenicillin Susceptibility of S. pneumoniaeMIC50 (µg/mL)MIC90 (µg/mL)
This compound (Cefpodoxime) Penicillin-Intermediate0.03 - 0.252.0 - 4.0
Penicillin-Resistant0.03 - 1.02.0 - 4.0
Cefditoren Penicillin-Resistant0.250.5 - 1.0
Cefuroxime Penicillin-Intermediate & Resistant0.062.0 - 16.0
Cefdinir Penicillin-Resistant-16.0
Cefixime Penicillin-Intermediate1.0 - 16.016.0 - 32.0
Penicillin-Resistant16.0 - 32.0>64.0
Ceftriaxone (Parenteral) Penicillin-Resistant--
Cefepime (Parenteral) Penicillin-Resistant--
Amoxicillin Penicillin-Resistant-2.0

Experimental Protocols

The in vitro activity data presented in this guide is predominantly derived from studies employing standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The following protocols are fundamental to determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Streptococcus pneumoniae.

Broth Microdilution Method (Reference Method)

The broth microdilution method is the CLSI-recommended reference standard for determining the MIC of antimicrobial agents against Streptococcus pneumoniae.

  • Inoculum Preparation:

    • Streptococcus pneumoniae isolates are subcultured on a suitable agar medium, such as Mueller-Hinton agar supplemented with 5% sheep blood.

    • Colonies from an overnight culture are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Preparation:

    • Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood.

  • Inoculation and Incubation:

    • Microdilution trays containing the serially diluted antimicrobial agents are inoculated with the prepared bacterial suspension.

    • The trays are incubated at 35°C in a non-CO2 incubator for 20-24 hours.

  • MIC Determination:

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is an alternative, acceptable method for determining the MIC of antimicrobial agents.

  • Plate Preparation:

    • Twofold serial dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar supplemented with 5% defibrinated sheep blood.

    • The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation:

    • The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation and Incubation:

    • The surface of the agar plates is inoculated with the standardized bacterial suspension.

    • The plates are incubated at 35°C in a 5% CO2 atmosphere for 20-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.

Visualizing the Mechanisms of Action and Resistance

To better understand the interaction between this compound, penicillin, and Streptococcus pneumoniae, the following diagrams illustrate the key molecular pathways.

cluster_bacterium Streptococcus pneumoniae cluster_antibiotics β-Lactam Antibiotics PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes This compound This compound This compound->PBP Inhibits Penicillin Penicillin Penicillin->PBP Inhibits

Caption: Mechanism of Action of β-Lactam Antibiotics.

cluster_bacterium Penicillin-Resistant S. pneumoniae (PRSP) Altered_PBP Altered Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis (Continues) Altered_PBP->CellWall Catalyzes Beta_Lactams This compound / Penicillin Beta_Lactams->Altered_PBP Reduced binding affinity

Caption: Mechanism of Resistance in PRSP.

A Comparative Guide to Validated Analytical Methods for Cefadroxil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides a detailed comparison of validated analytical methods for the quantification of Cefadroxil, a first-generation cephalosporin antibiotic. The principles and methodologies described herein can be adapted for similar cephalosporins. This guide focuses on three widely used analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the desired sensitivity, specificity, and the nature of the sample matrix. The following tables summarize the quantitative performance data from various validated methods for Cefadroxil analysis, allowing for a direct comparison of their key validation parameters.

Table 1: Comparison of Validated RP-HPLC Methods for Cefadroxil Quantification

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 20-80[1]20-100[2]12-36[3]6-60[4]
Correlation Coefficient (r²) 1[1]0.9999[2]0.999[3]>0.999
Accuracy (% Recovery) 99.98% (Assay)[1][5]---
Precision (% RSD) < 2%[2]Intra-day: 0.4588, Inter-day: 0.5520[2]< 2%[3]-
Limit of Detection (LOD) (µg/mL) --0.244[3]-
Limit of Quantification (LOQ) (µg/mL) --0.813[3]-
Retention Time (min) 3.257[1]4.108[2]--

Table 2: Comparison of Validated UV-Vis Spectrophotometric Methods for Cefadroxil Quantification

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 5-30[6]5-25[7]10-50[8][9]
Correlation Coefficient (r²) 0.9971[6]0.9993[7]0.9999[9]
Accuracy (% Recovery) -99.26%[7]99.28 - 100.05%[8]
Precision (% RSD) < 2%< 2%[7]-
Limit of Detection (LOD) (µg/mL) ---
Limit of Quantification (LOQ) (µg/mL) ---
λmax (nm) 232[6]260-266 (AUC)[7]263[8]

Table 3: Comparison of Validated HPTLC Methods for Cefadroxil Quantification

ParameterMethod 1
Linearity Range (ng/band) 100-500[10]
Correlation Coefficient (r²) 0.9996[10]
Accuracy (% Recovery) 99.28 - 100.13%[10]
Precision (% RSD) -
Limit of Detection (LOD) (ng/band) -
Limit of Quantification (LOQ) (ng/band) -
Rf Value 0.38 ± 0.05[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide comprehensive experimental protocols for the key methods cited in this guide.

RP-HPLC Method for Cefadroxil Quantification

This method is suitable for the routine quality control of Cefadroxil in bulk and pharmaceutical dosage forms.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or PDA detector.[1]

  • Analytical column: Hypersil ODS C18 (250 x 4.6 mm, 5µm) or equivalent.[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile in a ratio of 65:35 (v/v). The pH of the buffer is adjusted to 3.5 with orthophosphoric acid.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Standard Solution Preparation:

  • Accurately weigh about 25 mg of Cefadroxil reference standard into a 25 mL volumetric flask.

  • Dissolve in the mobile phase and make up to volume. This provides a stock solution of 1000 µg/mL.[2]

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20-80 µg/mL).[1]

Sample Preparation (Tablet Dosage Form):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 25 mg of Cefadroxil and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.

UV-Vis Spectrophotometric Method for Cefadroxil Quantification

This method offers a simple and cost-effective approach for the estimation of Cefadroxil.[6][7][8]

Instrumentation:

  • UV-Vis double beam spectrophotometer with 1 cm matched quartz cells.[7]

Analytical Conditions:

  • Solvent: Distilled water or 0.75M sodium bicarbonate solution.[7][8]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of Cefadroxil from 200-400 nm. The reported λmax is typically around 232 nm or 263 nm depending on the solvent.[6][8]

Standard Solution Preparation:

  • Accurately weigh 100 mg of Cefadroxil reference standard and dissolve it in 100 mL of the chosen solvent to get a stock solution of 1000 µg/mL.[8]

  • From this stock solution, prepare a working standard of 100 µg/mL by diluting 10 mL to 100 mL with the solvent.

  • Prepare a series of dilutions from the working standard to obtain concentrations in the linear range (e.g., 5-30 µg/mL).[6]

Sample Preparation (Tablet Dosage Form):

  • Weigh and powder 20 tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Cefadroxil to a 100 mL volumetric flask.[7]

  • Add approximately 50 mL of the solvent and sonicate for 15 minutes.[7]

  • Dilute to volume with the solvent and filter through Whatman filter paper.[7]

  • Further dilute the filtrate to a concentration within the calibration range.[7]

HPTLC Method for Cefadroxil Quantification

HPTLC provides a rapid and efficient method for the quantification of Cefadroxil, particularly suitable for high-throughput screening.[10]

Instrumentation:

  • HPTLC system including a Linomat V automatic sample applicator, twin trough developing chamber, and a TLC scanner.

  • HPTLC plates pre-coated with silica gel 60 F254 (10 x 10 cm).[10]

Chromatographic Conditions:

  • Mobile Phase: Ethyl acetate: Chloroform (8:2 v/v).[10]

  • Chamber Saturation Time: 15 minutes.

  • Development Distance: 8 cm.

  • Detection Wavelength: 254 nm.[10]

Standard Solution Preparation:

  • Prepare a stock solution of Cefadroxil (1000 µg/mL) by dissolving 50 mg of the reference standard in 50 mL of methanol.

  • From the stock solution, prepare working standards of desired concentrations.

Sample Preparation (Tablet Dosage Form):

  • Weigh and powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Cefadroxil and transfer it to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Filter the solution to obtain a clear sample solution.

Chromatographic Development:

  • Apply the standard and sample solutions as bands onto the HPTLC plate.

  • Develop the plate in the saturated chamber with the mobile phase.

  • Air dry the plate after development.

  • Scan the dried plate using the densitometer at 254 nm to quantify the analyte.

Visualizing Analytical Workflows

To better illustrate the logical flow of the analytical processes discussed, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_validation Validation cluster_reporting Reporting DefineObjective Define Analytical Objective SelectMethod Select Appropriate Method (HPLC, UV, HPTLC) DefineObjective->SelectMethod PrepareSamples Prepare Standard & Sample Solutions SelectMethod->PrepareSamples AnalyzeSamples Perform Instrumental Analysis PrepareSamples->AnalyzeSamples CollectData Collect Raw Data (e.g., Peak Area, Absorbance) AnalyzeSamples->CollectData Linearity Linearity CollectData->Linearity Accuracy Accuracy CollectData->Accuracy Precision Precision CollectData->Precision Specificity Specificity CollectData->Specificity LOD LOD CollectData->LOD LOQ LOQ CollectData->LOQ ReportResults Report Final Quantification Results Linearity->ReportResults Accuracy->ReportResults Precision->ReportResults Specificity->ReportResults LOD->ReportResults LOQ->ReportResults Documentation Complete Validation Report ReportResults->Documentation

Caption: General workflow for the validation of an analytical method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate SamplePrep Prepare Standard/Sample Solutions Inject Inject Sample SamplePrep->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Analyte (UV) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Experimental workflow for RP-HPLC analysis.

References

Comparative Analysis of Cefpodoxime and Cephalexin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of Cefpodoxime and Cephalexin against Staphylococcus aureus, a significant human pathogen. The information presented is collated from multiple scientific studies to offer a comprehensive overview for research and development purposes.

Executive Summary

Cefpodoxime, a third-generation cephalosporin, generally exhibits greater in-vitro potency against Staphylococcus aureus compared to Cephalexin, a first-generation cephalosporin. This difference in activity is reflected in their Minimum Inhibitory Concentration (MIC) values, with Cefpodoxime demonstrating the ability to inhibit the growth of S. aureus at lower concentrations. Both antibiotics share a common mechanism of action, interfering with bacterial cell wall synthesis.

Data Presentation: In-Vitro Susceptibility of Staphylococcus aureus

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Cefpodoxime and Cephalexin against Staphylococcus aureus, primarily focusing on methicillin-susceptible strains (MSSA). It is important to note that both Cefpodoxime and Cephalexin are not effective against methicillin-resistant Staphylococcus aureus (MRSA).[1]

AntibioticMIC50 (mg/L)MIC90 (mg/L)Reference
Cefpodoxime 24[2]
Cephalexin -8 - 16*[3][4]

*Note: The MIC90 for Cephalexin is inferred from a study stating that Cefpodoxime is 8-16 times more active than Cephalexin. A direct side-by-side comparison in the same study was not available.

Mechanism of Action

Both Cefpodoxime and Cephalexin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity leads to cell lysis and bacterial death.

cluster_0 Bacterial Cell cluster_1 PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Lysis Cell Lysis Cephalosporin Cefpodoxime / Cephalexin Cephalosporin->PBP Inhibition

Mechanism of action for Cephalosporins.

Experimental Protocols

The in-vitro activity data presented in this guide is typically determined using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the most common methods cited in the referenced literature.

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions and sterilized. A series of MHA plates are prepared, each containing a specific, twofold serial dilution of the antibiotic (Cefpodoxime or Cephalexin). A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Staphylococcus aureus isolates are grown on a non-selective agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing and control MHA plates.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

The broth microdilution method is another widely used technique for determining the MIC of antibiotics.

  • Media and Antibiotic Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as the growth medium. Serial twofold dilutions of Cefpodoxime or Cephalexin are prepared in the CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the agar dilution method, with the final concentration in each well of the microtiter plate being approximately 5 x 10⁵ CFU/mL.

  • Inoculation: The microtiter plates are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity (growth) in the wells.

G cluster_0 Inoculum Preparation cluster_1 MIC Determination Method cluster_2 Incubation & Reading Culture Isolate S. aureus Culture Suspension Create Saline Suspension Culture->Suspension Standardize Adjust to 0.5 McFarland Suspension->Standardize Agar_Dilution Agar Dilution Standardize->Agar_Dilution Dilute & Spot Broth_Microdilution Broth Microdilution Standardize->Broth_Microdilution Dilute & Inoculate Incubate_Agar Incubate Agar Plates (35°C, 16-20h) Agar_Dilution->Incubate_Agar Incubate_Broth Incubate Microtiter Plates (35°C, 16-20h) Broth_Microdilution->Incubate_Broth Read_Agar Read MIC (No Growth) Incubate_Agar->Read_Agar Read_Broth Read MIC (No Turbidity) Incubate_Broth->Read_Broth

Workflow for MIC determination.

Conclusion

The available in-vitro data suggests that Cefpodoxime is a more potent agent against methicillin-susceptible Staphylococcus aureus than Cephalexin. This is evidenced by a lower MIC90 value for Cefpodoxime and reports of its comparatively higher activity. The selection of either antibiotic for further research or development should consider this difference in potency, alongside other factors such as pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided herein offer a standardized basis for conducting further comparative studies.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cefdaloxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the lab to the responsible management of chemical waste. Proper disposal of pharmaceuticals like Cefdaloxime, a cephalosporin antibiotic, is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to environmental contamination and the development of antibiotic resistance.[1][2] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

Waste Classification: Is this compound a Hazardous Waste?

The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3] Based on available Safety Data Sheets (SDS), this compound is not typically classified as a federally-listed hazardous waste. However, it is the responsibility of the waste generator to make a final determination.[4] Some states may have more stringent regulations.[5] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor is a critical first step.

Disposal Procedures for Non-Hazardous Pharmaceutical Waste

Assuming this compound is not classified as hazardous waste by your local or state regulations, the following procedures should be followed. Under no circumstances should this compound be disposed of down the drain or in regular trash without proper preparation.[6][7] The EPA's 2019 final rule prohibits the sewering of hazardous waste pharmaceuticals, and it is a best practice for all pharmaceutical waste to avoid this disposal method.

Step-by-Step Disposal Protocol:

  • Segregation: Isolate the this compound waste from other laboratory waste streams.

  • Containment:

    • Place solid forms (e.g., powders, tablets) in a designated, leak-proof, and clearly labeled container for non-hazardous pharmaceutical waste.

    • For solutions, if permissible by your facility's procedures, absorb the liquid with a non-reactive absorbent material before placing it in the designated waste container.

  • Labeling: The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and may require additional information as per your institution's policy.

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal by a licensed pharmaceutical waste management contractor. These contractors will typically use incineration or another approved method to destroy the pharmaceutical compounds.[7]

Alternative Disposal Method (for trace amounts, if institutional policy allows):

For trace amounts of non-hazardous this compound waste, and only if permitted by your institution's EHS policy and local regulations, the following on-site preparation for disposal in the trash may be an option:

  • Deactivation/Denaturing:

    • Remove the this compound from its original container.

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This step helps to deter accidental ingestion or diversion.

    • Do not crush tablets or capsules during this process.

  • Containment: Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.

  • Final Disposal: Dispose of the sealed container in the municipal solid waste (trash).

  • De-identification: Before disposing of the original empty container, remove or black out all personal or proprietary information from the label.

Quantitative Data Summary

Disposal MethodRegulatory ConsiderationsEnvironmental ImpactBest Practices
Licensed Waste Contractor Compliant with federal, state, and local regulations for pharmaceutical waste.Minimal environmental impact due to controlled destruction (e.g., incineration).The preferred and most compliant method for laboratory-generated pharmaceutical waste.
On-site Preparation for Trash Disposal Permissible for non-hazardous waste in some jurisdictions and institutions. Requires careful adherence to institutional policies.Reduces the risk of direct environmental contamination but relies on proper landfill management.Only for trace amounts and when explicitly allowed. Always mix with an unpalatable substance.
Sewer/Drain Disposal Prohibited for hazardous pharmaceuticals and strongly discouraged for all pharmaceuticals.High risk of contaminating waterways, contributing to antibiotic resistance, and harming aquatic life.AVOID THIS METHOD.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated consult_ehs Consult Institutional EHS Policy and Local Regulations start->consult_ehs is_hazardous Is this compound Classified as Hazardous Waste? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Pharmaceutical Waste Procedures: - Designated, Labeled Container - Licensed Hazardous Waste Vendor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Pharmaceutical Waste Procedures is_hazardous->non_hazardous_disposal No preferred_method Use Licensed Pharmaceutical Waste Contractor non_hazardous_disposal->preferred_method alternative_method On-site Preparation for Trash (Trace Amounts & Institutional Approval Only) non_hazardous_disposal->alternative_method mix_and_seal Mix with Undesirable Substance and Seal in a Bag alternative_method->mix_and_seal trash Dispose in Municipal Trash mix_and_seal->trash

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Cefdaloxime

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cefdaloxime. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans, and disposal methods to ensure a safe laboratory environment.

Hazard Identification and Occupational Exposure

This compound, a cephalosporin antibiotic, presents primary hazards related to sensitization. Direct contact with the powder or dust can lead to allergic reactions. It is crucial to minimize exposure, as no specific Occupational Exposure Limit (OEL) has been established. In the absence of a defined OEL, a risk-based approach using Occupational Exposure Banding (OEB) is recommended. Cephalosporins are potent sensitizers, often falling into a higher control band that requires stringent handling practices.[1]

Occupational Exposure Bands (OEB) for Potent Sensitizers

Hazard BandTarget Airborne Concentration Range (Dust)Control Strategy Examples
Band 3 >0.01 to 0.1 mg/m³Local Exhaust Ventilation (LEV), Fume Hood
Band 4 <0.01 mg/m³Process Enclosure, Glove Boxes

Note: This table provides general guidance. The specific control band for this compound should be determined by a qualified industrial hygienist based on a thorough risk assessment.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[2] For procedures that may generate dust, such as weighing or reconstituting the powder, use a certified chemical fume hood or a powder containment hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection:

    • Gloves: Use impervious chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves before use and change them immediately if contaminated.[2]

    • Lab Coat/Clothing: Wear a dedicated lab coat or protective clothing. Ensure it is regularly laundered and not taken outside the laboratory.[2]

  • Respiratory Protection: When engineering controls are insufficient or during procedures with a high potential for dust generation, respiratory protection is required.[2] A respirator with a P2 filter or equivalent is recommended.[2]

Procedural Guidance for Safe Handling

Adherence to a strict operational plan is essential to prevent contamination and accidental exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the designated area (e.g., fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE (lab coat, gloves, eye protection, and respirator if needed) before entering the handling area.

  • Weighing and Transfer: Conduct all weighing and transfer operations of this compound powder within a fume hood or other contained ventilation device to minimize dust generation.

  • Solution Preparation: When dissolving the powder, add the solvent slowly to the solid to avoid splashing and aerosolization.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by eye protection and lab coat. Wash hands thoroughly with soap and water immediately after.[2]

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_area Designate & Clean Handling Area (e.g., Fume Hood) gather_materials Assemble All Materials & Equipment prep_area->gather_materials don_ppe Don Required PPE: Gloves, Goggles, Lab Coat, Respirator gather_materials->don_ppe weigh Weigh/Transfer Powder in Containment (Fume Hood) don_ppe->weigh dissolve Prepare Solution (Add Solvent to Solid) weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate doff_ppe Doff PPE Correctly experiment->doff_ppe dispose Dispose of Waste per Institutional Protocol decontaminate->dispose dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation or an allergic reaction occurs, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate unnecessary personnel.[3] Avoid breathing dust.[2] Use a HEPA-filtered vacuum or wet methods for cleanup; avoid dry sweeping.[3] Collect the spilled material into a sealed container for proper disposal.

Disposal Plan

All waste containing this compound, including unused product, contaminated consumables, and solutions, must be treated as hazardous chemical waste.

Operational Disposal Steps:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[4][5]

Note on Consumer Medication: For expired or unused this compound in its final medicinal form (tablets, liquid), the preferred disposal method is a drug take-back program.[6][7] If unavailable, it may be disposed of in household trash by first mixing it with an unpalatable substance like coffee grounds or cat litter and sealing it in a container.[4][8] Never flush cephalosporins down the drain unless explicitly instructed, to prevent environmental contamination.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.